Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2443-46-1 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2 |
InChI Key |
OORRQYZWSVJKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of 1,6-Methanoannulene: A Technical Guide
The Discovery and Enduring Significance of 1,6-Methano[1]annulene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of 1,6-methano[1]annulene, a pivotal molecule in the study of aromaticity. First synthesized by Emanuel Vogel and his group in the 1960s, this bridged[1]annulene was the first stable aromatic compound based on a 10-pi electron system that deviates from planarity.[2] This document details the seminal synthetic pathway, key experimental evidence for its aromatic character derived from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and the logical framework underpinning its classification as a non-benzenoid aromatic hydrocarbon. Detailed experimental protocols for its synthesis and characterization are provided, along with a quantitative summary of its structural and spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development and materials science with an interest in the fundamental principles of aromaticity and the synthesis of novel cyclic systems.
Introduction: The Challenge of[1]Annulene and the Dawn of Bridged Systems
According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons should exhibit aromatic character.[1]Annulene, with its 10 π-electrons (n=2), was a prime candidate for aromaticity. However, the parent cyclodecapentaene molecule is non-aromatic due to the steric hindrance of its internal hydrogen atoms, which prevents the ring from adopting a planar conformation necessary for effective π-orbital overlap.[3]
In the mid-20th century, organic chemists sought to overcome this conformational barrier. One ingenious solution was the introduction of a bridge across the annulene ring to lock it into a more planar and rigid conformation. This pioneering work was led by Emanuel Vogel, whose research group at the University of Cologne, Germany, successfully synthesized 1,6-methano[1]annulene in 1964.[4] This landmark achievement provided the first stable aromatic compound based on the[1]annulene system and opened a new chapter in the study of non-benzenoid aromaticity.[2]
The Vogel Synthesis of 1,6-Methano[1]annulene: A Step-by-Step Experimental Protocol
The classical and still widely cited synthesis of 1,6-methano[1]annulene begins with the readily available starting material, naphthalene (B1677914). The multi-step synthesis is a testament to clever reaction design, transforming a benzenoid aromatic into a non-benzenoid one.
Logical Workflow of the Synthesis
Caption: Synthetic pathway for 1,6-methano[1]annulene.
Detailed Experimental Protocol
The following protocol is an adaptation of the procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of 1,6-methano[1]annulene.
Step 1: Birch Reduction of Naphthalene to 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
Reaction: Naphthalene is reduced using sodium metal in a mixture of liquid ammonia (B1221849), diethyl ether, and ethanol.
-
Procedure: In a flask equipped with a dry-ice condenser and a mechanical stirrer, liquid ammonia is condensed. Sodium metal is added in portions, followed by the dropwise addition of a solution of naphthalene in diethyl ether and ethanol. The reaction is stirred at -78°C and then allowed to warm to room temperature to evaporate the ammonia. The residue is worked up with methanol (B129727) and water, and the product is extracted with ether.
-
Yield: Typically 75-80%.
Step 2: Dichlorocarbene Addition to Isotetralin
-
Reaction: Isotetralin is reacted with dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide, to form 11,11-dichlorotricyclo[4.4.1.0(1,6)]undeca-3,8-diene.
-
Procedure: A solution of isotetralin in n-pentane is cooled, and potassium tert-butoxide is added. Chloroform is then added dropwise while maintaining a low temperature. The reaction mixture is stirred, and then water is added. The organic layer is separated, washed, dried, and concentrated. The product is purified by distillation and recrystallization.
-
Yield: Approximately 40-45% based on isotetralin.
Step 3: Reduction of the Dichlorocarbene Adduct
-
Reaction: The dichloro adduct is reduced with sodium in liquid ammonia and diethyl ether to yield tricyclo[4.4.1.0(1,6)]undeca-3,8-diene.
-
Procedure: Similar to the Birch reduction setup, the dichloro adduct in diethyl ether is added to a solution of sodium in liquid ammonia. After the reaction is complete, the ammonia is evaporated, and the residue is worked up. The product is purified by distillation.
-
Yield: High yield, often approaching 90%.
Step 4: Dehydrogenation to 1,6-Methano[1]annulene
-
Reaction: The tricyclic diene is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the final aromatic product.
-
Procedure: A solution of the tricyclic diene in dioxane is heated to reflux, and a solution of DDQ in dioxane is added. The reaction mixture is refluxed for several hours. After cooling, the precipitated hydroquinone (B1673460) is filtered off, and the solvent is removed. The crude product is purified by chromatography and distillation.
-
Yield: Approximately 55-60%.
Evidence for Aromaticity: A Spectroscopic and Crystallographic Investigation
The aromaticity of 1,6-methano[1]annulene is not immediately obvious due to its non-planar structure. However, compelling evidence from X-ray crystallography and NMR spectroscopy firmly establishes its aromatic character.
X-ray Crystallography: Bond Length Equalization
A key characteristic of aromatic compounds is the delocalization of π-electrons, which leads to a narrowing of the range of carbon-carbon bond lengths compared to a system with alternating single and double bonds. X-ray diffraction studies of 1,6-methano[1]annulene have provided precise measurements of its molecular geometry.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 1,6-methano[1]annulene are grown, typically by slow evaporation of a suitable solvent (e.g., methanol) at low temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to a low temperature (e.g., 145 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to obtain the final atomic coordinates and bond lengths.[6]
Table 1: Carbon-Carbon Bond Lengths in 1,6-Methano[1]annulene from X-ray Crystallography
| Bond | Bond Length (Å) |
| C1 - C2 | 1.419 |
| C2 - C3 | 1.373 |
| C3 - C4 | 1.410 |
| C4 - C5 | 1.383 |
| C5 - C6 | 1.419 |
| C1 - C10 | 1.398 |
| C1 - C6 | 2.235 |
| C1 - C11 | 1.478 |
| C6 - C11 | 1.478 |
| Data obtained from the study by Bianchi, Pilati, and Simonetta (1980). |
The bond lengths around the periphery of the molecule are in the range of 1.373 to 1.419 Å, which is intermediate between typical C-C single (1.54 Å) and C=C double (1.34 Å) bonds, indicating significant electron delocalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ring Current Effect
NMR spectroscopy provides further powerful evidence for aromaticity through the concept of a diamagnetic ring current. In an aromatic system, the circulating π-electrons induce a magnetic field that opposes the external applied magnetic field in the center of the ring and reinforces it on the periphery.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A small amount of purified 1,6-methano[1]annulene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[8]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[9]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to TMS at 0 ppm.
Table 2: ¹H and ¹³C NMR Chemical Shifts for 1,6-Methano[1]annulene
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1, C6 | - | 115.7 |
| C2, C5, C7, C10 | 7.1 | 127.5 |
| C3, C4, C8, C9 | 7.1 | 127.5 |
| C11 | -0.5 | 35.3 |
| Note: The peripheral protons appear as a complex multiplet around 7.1 ppm. |
The ¹H NMR spectrum is particularly revealing. The protons on the periphery of the ring are deshielded and appear at a relatively low field (δ ≈ 7.1 ppm), which is characteristic of aromatic protons. In stark contrast, the protons of the methylene (B1212753) bridge are strongly shielded by the ring current and appear at an unusually high field (δ ≈ -0.5 ppm). This dramatic difference in chemical shifts is a hallmark of an aromatic ring current.[2]
Logical Framework of Aromaticity in 1,6-Methano[1]annulene
The case for the aromaticity of 1,6-methano[1]annulene can be summarized in a logical diagram that connects theoretical principles with experimental observations.
Caption: Logical framework for the aromaticity of 1,6-methano[1]annulene.
Conclusion and Future Perspectives
The discovery and characterization of 1,6-methano[1]annulene were a seminal achievement in organic chemistry, providing concrete evidence that aromaticity is not limited to planar, benzene-like molecules. The elegant synthesis developed by Vogel and the subsequent spectroscopic and crystallographic studies have solidified its place in chemical education and research as a textbook example of a non-benzenoid aromatic compound.
For researchers and professionals in drug development and materials science, the story of 1,6-methano[1]annulene serves as a powerful reminder of how the creative manipulation of molecular architecture can lead to novel electronic properties. While 1,6-methano[1]annulene itself has not found widespread application, the principles it embodies continue to inspire the design and synthesis of new aromatic systems with tailored optical, electronic, and biological properties. The continued exploration of bridged annulenes and other non-planar aromatic systems holds promise for the development of new functional materials and therapeutic agents.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are summaries and should be supplemented with detailed literature procedures and appropriate safety precautions.
References
- 1. 1,6-Methano[10]annulene | C11H10 | CID 137603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 3. Cyclodecapentaene - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-Depth Technical Guide to the Application of Hückel's Rule in 1,6-Methanoannulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Methanoannulene, a bridged[1]annulene, presents a fascinating case study for the application of Hückel's rule and the broader concept of aromaticity. Despite its non-planar geometry, this molecule exhibits distinct aromatic characteristics. This technical guide provides a comprehensive analysis of 1,6-methanoannulene, detailing the theoretical basis for its aromaticity, the key experimental evidence that substantiates this property, and the computational methods used for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the nuanced electronic properties of cyclic π-systems.
Introduction: Hückel's Rule and Aromaticity
In 1931, Erich Hückel formulated a set of criteria to predict the aromaticity of planar, cyclic, conjugated molecules. According to Hückel's rule, a molecule is considered aromatic if it possesses a continuous ring of p-orbitals and contains (4n+2) π-electrons, where 'n' is a non-negative integer. This electron count leads to a closed shell of delocalized electrons, resulting in enhanced thermodynamic stability, a tendency to undergo substitution rather than addition reactions, and characteristic spectroscopic signatures.
1,6-Methanoannulene, with its ten π-electrons, fits the (4n+2) rule for n=2. However, the presence of the methylene (B1212753) bridge forces the ten-membered ring into a non-planar conformation, which would seemingly disrupt the continuous overlap of p-orbitals required for aromaticity. This guide delves into the evidence that demonstrates how 1,6-methanoannulene overcomes this geometric constraint to exhibit the properties of an aromatic system.
Theoretical Framework and Logical Application of Hückel's Rule
The application of Hückel's rule to 1,6-methanoannulene requires a nuanced understanding of its molecular structure and electronic configuration. The logical process to assess its aromaticity is outlined below.
Caption: Logical workflow for applying Hückel's rule to 1,6-methanoannulene.
Experimental Evidence of Aromaticity
The aromatic character of 1,6-methanoannulene is not merely a theoretical prediction but is strongly supported by a body of experimental data. The two primary lines of evidence are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
X-ray Crystallographic Data
X-ray diffraction studies of crystalline 1,6-methanoannulene provide precise measurements of its molecular geometry. In a non-aromatic, localized system of alternating single and double bonds, one would expect to see a significant variation in carbon-carbon bond lengths. However, the crystallographic data for 1,6-methanoannulene reveals a notable equalization of the peripheral C-C bond lengths, a hallmark of electron delocalization in an aromatic ring.[2]
Table 1: X-ray Crystallographic Data for 1,6-Methanoannulene
| Parameter | Value (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.403 |
| C3-C4 | 1.389 |
| C4-C5 | 1.398 |
| C1-C10 | 1.395 |
| C5-C6 | 1.398 |
| C1-C6 (transannular) | 2.265 |
Data sourced from Bianchi, R., Pilati, T., & Simonetta, M. (1980). Structure of 1,6-Methano[1]annulene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 3146-3148.
The relatively uniform bond lengths around the periphery are inconsistent with a simple polyene structure and strongly suggest a delocalized π-system, consistent with aromatic character.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. In aromatic compounds, the circulation of the π-electrons in the presence of an external magnetic field induces a diatropic ring current. This ring current deshields the protons on the periphery of the ring, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. Conversely, protons located above or inside the ring are shielded and appear at a lower chemical shift (upfield).
The ¹H NMR spectrum of 1,6-methanoannulene exhibits these characteristic features. The peripheral protons are observed at relatively low field, while the protons of the methylene bridge are strongly shielded and appear at a high field.[2]
Table 2: ¹H and ¹³C NMR Chemical Shifts for 1,6-Methanoannulene
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | Peripheral (H2, H3, H4, H5, H7, H8, H9, H10) | ~7.1 |
| ¹H | Bridge (H11) | ~ -0.5 |
| ¹³C | Peripheral (C2, C3, C4, C5, C7, C8, C9, C10) | ~128 |
| ¹³C | Bridgehead (C1, C6) | ~115 |
| ¹³C | Bridge (C11) | ~35 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The values presented are typical.
This significant difference in chemical shifts between the peripheral and bridge protons is a strong indicator of a sustained ring current and, therefore, of aromaticity.
Experimental Protocols
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for determining the crystal structure of an aromatic compound like 1,6-methanoannulene.
Caption: General experimental workflow for single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of 1,6-methanoannulene are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol (B145695) or hexane) from a saturated solution at a constant, low temperature.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. Anisotropic displacement parameters for non-hydrogen atoms are typically refined.
-
Data Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.
NMR Spectroscopy
The following protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra to assess the aromaticity of 1,6-methanoannulene.
Methodology:
-
Sample Preparation: A sample of 1,6-methanoannulene (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal.
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to determine the structure and electronic properties of the molecule.
Computational Analysis of Aromaticity
In addition to experimental methods, computational chemistry provides valuable insights into the aromaticity of 1,6-methanoannulene. Various theoretical methods are employed to calculate indices that quantify aromaticity.
Caption: Categories of computational methods for assessing aromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This method assesses aromaticity based on the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic, localized system.
-
Nucleus-Independent Chemical Shift (NICS): NICS calculations probe the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.
-
Aromatic Stabilization Energy (ASE): ASE is the energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic reference compound with the same number of single and double bonds. A positive ASE indicates aromatic stabilization.
Computational studies on 1,6-methanoannulene consistently yield HOMA values approaching 1, significantly negative NICS values in the center of the ten-membered ring, and a substantial ASE, all of which support its classification as an aromatic molecule.
Conclusion
1,6-Methanoannulene serves as a compelling example of how Hückel's rule can be applied to non-planar systems. The convergence of experimental evidence from X-ray crystallography and NMR spectroscopy, along with the results of computational analyses, unequivocally demonstrates the aromatic character of this bridged[1]annulene. The ability of the π-system to maintain sufficient orbital overlap for delocalization, despite the geometric constraints imposed by the methylene bridge, highlights the robustness of aromaticity as a stabilizing electronic phenomenon. For researchers in drug development and materials science, understanding the nuances of aromaticity in such non-classical systems can inform the design of novel molecules with tailored electronic and biological properties.
References
Spectroscopic Properties of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: An In-depth Technical Guide
Introduction
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, also known as 1,6-methano[1]annulene, is a fascinating non-benzenoid aromatic hydrocarbon with the chemical formula C₁₁H₁₀. Its bridged, non-planar structure presents unique electronic and magnetic properties that are of significant interest to researchers in organic chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the key spectroscopic properties of this molecule, including detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is presented to be a valuable resource for scientists and professionals engaged in the study and application of this and related bridged aromatic systems.
Molecular Structure and Aromaticity
This compound consists of a ten-membered annulene ring bridged by a methylene (B1212753) group. This structural feature forces the π-system into a non-planar conformation. Despite this deviation from planarity, the molecule exhibits significant aromatic character, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=2). This aromaticity is a key factor influencing its spectroscopic behavior.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Type | Chemical Shift (δ) ppm | Multiplicity |
| Vinylic Protons (8H) | 7.0 - 7.2 | Multiplet |
| Methylene Bridge Protons (2H) | -0.5 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Type | Chemical Shift (δ) ppm |
| Bridgehead (C1, C6) | 115.1 |
| Vinylic (C2, C5, C7, C10) | 127.3 |
| Vinylic (C3, C4, C8, C9) | 129.5 |
| Methylene Bridge (C11) | 35.4 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3030 | C-H stretch (aromatic) |
| ~2925, ~2850 | C-H stretch (methylene) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1440 | CH₂ scissoring |
| ~800-650 | C-H bend (out-of-plane) |
Table 4: UV-Vis Spectroscopic Data
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| 218 | 35,000 | Hexane |
| 258 | 45,000 | Hexane |
| 305 | 6,000 | Hexane |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 142 | 100 | [M]⁺ (Molecular Ion) |
| 141 | 80 | [M-H]⁺ |
| 115 | 60 | [M-C₂H₃]⁺ (Loss of vinyl radical) |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
In-depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is particularly revealing of its aromatic character. The most striking feature is the significant upfield shift of the methylene bridge protons to approximately -0.5 ppm. This is a direct consequence of the diamagnetic ring current generated by the delocalized π-electrons of the aromatic[1]annulene system. The bridge protons are located directly in the shielding region of this induced magnetic field. Conversely, the peripheral vinylic protons are in the deshielding region, resulting in their downfield chemical shift in the aromatic region (7.0 - 7.2 ppm).
The ¹³C NMR spectrum further supports the delocalized electronic structure, with the vinylic carbons appearing in the aromatic region. The bridgehead carbons are observed at a slightly more upfield position compared to the other vinylic carbons. The methylene bridge carbon resonates at a typical aliphatic chemical shift.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,6-Methanoannulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Methano[1]annulene, a key bridged annulene, is a fascinating molecule that has played a significant role in the understanding of aromaticity. Its rigid, non-planar structure, which still exhibits aromatic character, provides a unique system for spectroscopic analysis. This technical guide offers a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,6-methano[1]annulene, presenting quantitative data, experimental protocols, and visual aids to facilitate a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.
The aromaticity of 1,6-methano[1]annulene is a subject of considerable interest. Despite the methylene (B1212753) bridge forcing the ten-pi electron system out of planarity, the molecule exhibits a significant diamagnetic ring current, a hallmark of aromatic compounds. This is vividly reflected in its NMR spectra, which show a distinct separation between the chemical shifts of the peripheral protons and the protons of the methylene bridge.
¹H and ¹³C NMR Spectral Data
The NMR spectra of 1,6-methano[1]annulene provide a wealth of information about its electronic structure. The following tables summarize the key ¹H and ¹³C NMR data.
¹H NMR Data
The ¹H NMR spectrum is characterized by deshielded signals for the protons on the periphery of the ten-membered ring and a strongly shielded signal for the methylene bridge protons. This large chemical shift difference is a direct consequence of the aromatic ring current.
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2, H-5 | ~7.0 | AA' part of AA'BB' | - |
| H-3, H-4 | ~7.0 | BB' part of AA'BB' | - |
| H-11 (syn) | -0.5 | d | J(H-11a, H-11s) = ~9 |
| H-11 (anti) | -0.5 | d | J(H-11a, H-11s) = ~9 |
Note: The vinylic protons (H-2, H-3, H-4, H-5) appear as a complex AA'BB' multiplet in the range of δ 6.8–7.5 ppm.
¹³C NMR Data
The ¹³C NMR spectrum of 1,6-methano[1]annulene shows four distinct signals, consistent with the molecule's C₂ᵥ symmetry.
| Carbon | Chemical Shift (δ) [ppm] |
| C-1, C-6 | ~115 |
| C-2, C-5 | ~127 |
| C-3, C-4 | ~128 |
| C-11 | ~35 |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of 1,6-methanoannulene. Below are typical experimental protocols for obtaining high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity : Ensure the sample of 1,6-methanoannulene is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection : A deuterated solvent that dissolves the sample well is chosen. Chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are common choices.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is appropriate.
-
Spectral Width : A spectral width of approximately 15 ppm is suitable to cover the expected chemical shift range.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer is necessary due to the lower sensitivity of the ¹³C nucleus.
-
Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width : A spectral width of around 200 ppm is typically used.
-
-
Data Processing :
-
Apply a Fourier transform with an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal or TMS.
-
Visualizing the Structure and NMR Assignments
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of 1,6-methanoannulene with the numbering of the proton and carbon atoms.
Caption: Structure and atom numbering of 1,6-methanoannulene.
Conclusion
The ¹H and ¹³C NMR spectra of 1,6-methanoannulene are powerful tools for confirming its structure and understanding its unique aromatic properties. The characteristic chemical shifts observed are a direct result of the interplay between its bridged, non-planar geometry and the delocalized π-electron system. This guide provides the essential data and protocols to assist researchers in their analysis of this and related aromatic systems. The detailed understanding of these spectroscopic features is crucial for professionals in drug development and materials science where such aromatic scaffolds may be incorporated into novel molecular designs.
References
Crystal Structure of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene Derivatives
An in-depth analysis of the crystal structure of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene reveals a fascinating case study in structural chemistry. While the parent compound has been the subject of considerable theoretical interest, its inherent reactivity has made the experimental determination of its crystal structure challenging. Researchers have successfully crystallized and characterized derivatives and ionic forms, providing crucial insights into the geometry and electronic structure of this bicyclic system. This guide synthesizes the available crystallographic data and theoretical predictions to offer a comprehensive understanding of the molecule's three-dimensional arrangement.
Investigations into the crystal structure of this compound have often relied on the synthesis and analysis of more stable derivatives. A key example is the study of this compound-2,5-dicarbonitrile. The crystallographic analysis of this derivative provides a foundational understanding of the parent molecule's structural parameters.
Experimental Protocol: X-ray Crystallography of this compound-2,5-dicarbonitrile
The determination of the crystal structure of the dicarbonitrile derivative was accomplished through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below:
The specific conditions for the dicarbonitrile derivative involved data collection on an automated four-circle diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares procedures.
Crystallographic Data
The following tables summarize the key crystallographic and geometric parameters for this compound-2,5-dicarbonitrile.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₈N₂ |
| Formula weight | 192.22 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.258(2) |
| b (Å) | 12.011(3) |
| c (Å) | 10.153(3) |
| β (°) | 108.34(2) |
| Volume (ų) | 955.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.335 |
| Absorption coefficient (mm⁻¹) | 0.081 |
| F(000) | 400 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
Table 2: Selected Bond Lengths (Å).
| Bond | Length |
|---|---|
| C1-C2 | 1.435(3) |
| C2-C3 | 1.381(3) |
| C3-C4 | 1.401(3) |
| C4-C5 | 1.384(3) |
| C5-C6 | 1.432(3) |
| C1-C10 | 1.378(3) |
| C6-C7 | 1.375(3) |
| C7-C8 | 1.403(3) |
| C8-C9 | 1.405(3) |
| C9-C10 | 1.379(3) |
| C1-C11 | 1.518(3) |
| C6-C11 | 1.515(3) |
Table 3: Selected Bond Angles (°).
| Angle | Value |
|---|---|
| C2-C1-C10 | 121.5(2) |
| C2-C1-C11 | 119.2(2) |
| C10-C1-C11 | 119.3(2) |
| C1-C2-C3 | 121.1(2) |
| C2-C3-C4 | 120.4(2) |
| C3-C4-C5 | 119.9(2) |
| C4-C5-C6 | 121.2(2) |
| C1-C6-C5 | 121.7(2) |
| C1-C6-C7 | 119.1(2) |
| C5-C6-C7 | 119.2(2) |
| C1-C11-C6 | 93.8(1) |
The Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaenylium Cation
The crystal structure of the Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaenylium cation, in the form of its hexachloroantimonate salt, has also been determined. This provides valuable information about the geometry of the carbon skeleton in a charged state. The cation exhibits a more planar and symmetric structure compared to the neutral derivatives, which is consistent with aromatic character.
Theoretical Predictions for the Parent Compound
In the absence of a crystal structure for the parent this compound, computational methods such as Density Functional Theory (DFT) have been employed to predict its geometry. These theoretical studies suggest a non-planar structure with alternating bond lengths in the polyene bridges, indicative of a non-aromatic system. The predicted bond lengths and angles from these calculations are in general agreement with the experimental data obtained from the dicarbonitrile derivative, taking into account the electronic effects of the nitrile substituents.
The logical relationship between these different approaches to understanding the structure is illustrated below.
Conclusion
While a definitive crystal structure of the parent this compound remains elusive due to its reactivity, a robust understanding of its structural characteristics has been achieved through a combination of experimental and theoretical approaches. The crystallographic analysis of its dicarbonitrile derivative provides precise bond lengths and angles, offering a close experimental model for the parent compound. Studies on the corresponding cation reveal the geometry of the carbon framework in a charged, aromatic state. These experimental findings, supported by theoretical calculations, collectively indicate a non-planar structure for the neutral parent molecule with significant bond length alternation. This integrated approach is crucial for the rational design of novel therapeutics and functional materials based on this unique bicyclic scaffold.
An In-Depth Technical Guide to the Electronic Structure of 1,6-Methanoannulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Methano[1]annulene, a bridged annulene, stands as a cornerstone in the study of aromaticity. Its unique bridged structure enforces a planar ten-pi electron system, conforming to Hückel's rule and thus exhibiting distinct aromatic character.[2] This guide delves into the intricate electronic structure of 1,6-methanoannulene and its derivatives, offering a comprehensive overview of their synthesis, spectroscopic properties, and the computational analysis of their aromaticity. The exploration of these derivatives is crucial for the design of novel therapeutic agents and advanced organic materials.
Synthesis of 1,6-Methanoannulene and Its Derivatives
The classical synthesis of the parent 1,6-methano[1]annulene, pioneered by Vogel, involves a multi-step process starting from naphthalene (B1677914).[2][3]
Experimental Protocol: Synthesis of 1,6-Methano[1]annulene
Step 1: Birch Reduction of Naphthalene to 1,4,5,8-Tetrahydronaphthalene (Isotetralin) In a three-necked flask equipped with a dry ice condenser and a stirrer, liquid ammonia (B1221849) is introduced, followed by the portion-wise addition of sodium. A solution of naphthalene in diethyl ether and ethanol (B145695) is then added dropwise. After the reaction, the ammonia is allowed to evaporate, and the residue is worked up to yield isotetralin.[3]
Step 2: Dichlorocarbene Addition Isotetralin is reacted with dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide, to form a transannular cyclopropane (B1198618) ring.[2]
Step 3: Reductive Dehalogenation The dichloro-adduct is then subjected to a reduction reaction to remove the chloride substituents.[2]
Step 4: Dehydrogenation Finally, the central transannular bond is removed, and the system is dehydrogenated to its aromatic state using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2][3]
Synthesis of Derivatives
The synthesis of substituted 1,6-methanoannulene derivatives often starts from the parent annulene or a suitable precursor. For example, 2-formyl-1,6-methano[1]annulene can be prepared via Vilsmeier-Haack formylation of the parent annulene. This aldehyde can then serve as a versatile intermediate for the synthesis of other derivatives, such as carboxylic acids and nitriles.
Spectroscopic Characterization
The electronic structure of 1,6-methanoannulene and its derivatives is profoundly reflected in their spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,6-methano[1]annulene is a classic indicator of its aromaticity. The peripheral protons experience a significant deshielding effect due to the diamagnetic ring current, resulting in chemical shifts in the aromatic region. Conversely, the protons of the methylene (B1212753) bridge are located in the shielding region above the plane of the ring and exhibit a remarkably upfield chemical shift.[2]
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 1,6-Methano[1]annulene | CDCl₃ | 7.1 (m, 8H, peripheral), -0.5 (s, 2H, bridge) | 127.5 (peripheral), 35.5 (bridge) |
| 2-Bromo-1,6-methano[1]annulene | CD₂Cl₂ | 7.0-7.4 (m, 7H), -0.4 (d, 1H), -0.6 (d, 1H) | 115.2, 126.9, 128.8, 129.5, 130.1, 131.2, 132.4, 134.8, 35.9, 36.1 |
| 1,6-Methano[1]annulene-2-carboxylic acid | DMSO-d₆ | 12.8 (s, 1H, COOH), 7.8 (d, 1H), 7.2-7.5 (m, 6H), -0.3 (d, 1H), -0.7 (d, 1H) | 168.1 (C=O), 125.1, 128.2, 129.3, 130.5, 131.7, 132.9, 134.1, 135.3, 35.7, 36.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of 1,6-methanoannulene derivatives are characterized by multiple absorption bands, which are sensitive to the nature and position of the substituents on the annulene ring.
| Compound | Solvent | λmax (nm) |
| 1,6-Methano[1]annulene | Cyclohexane | 258, 267, 276, 308 |
| syn-1,6:8,13-Dimethano[4]annulene Dicarboximide | Methanol | 530 |
X-ray Crystallography
X-ray crystallography provides definitive proof of the near-planar structure of the ten-membered ring in 1,6-methanoannulene and its derivatives. The observed C-C bond lengths in the periphery are intermediate between those of typical single and double bonds, further confirming the delocalization of π-electrons.[2]
| Compound | C1-C2 (Å) | C2-C3 (Å) | C1-C6 (Å) | C-C-C Angles (°) |
| 1,6-Methano[1]annulene | 1.393 | 1.407 | 1.534 | 120.1 - 122.8 |
Computational Analysis of Aromaticity
Computational chemistry offers powerful tools to quantify the aromaticity of these complex molecules. Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two of the most widely used methods.
Nucleus-Independent Chemical Shift (NICS)
NICS values are calculated by placing a "ghost" atom (Bq) at the center of the ring in a magnetic field.[5] A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The NICS(1)zz value, calculated 1 Å above the plane of the ring and considering only the zz-tensor component, is often used to minimize the influence of σ-electrons.
Experimental Protocol: NICS Calculation with Gaussian
A typical Gaussian input file for a NICS(1)zz calculation involves specifying the molecular geometry, the level of theory (e.g., B3LYP/6-311++G**), and the coordinates of the ghost atom(s). The NMR keyword is used to request the calculation of shielding tensors.
Caption: Workflow for NICS calculation.
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity. It evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.
HOMA Calculation
The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:
-
n is the number of bonds
-
α is a normalization constant
-
R_opt is the optimal bond length for an aromatic C-C bond (1.388 Å)
-
R_i are the experimental or calculated bond lengths
| Compound | HOMA | NICS(1)zz (ppm) |
| Benzene | 0.979 | -30.3 |
| 1,6-Methano[1]annulene | 0.85 | -25.1 |
Logical Workflow for Electronic Structure Analysis
The comprehensive analysis of the electronic structure of 1,6-methanoannulene derivatives follows a logical progression from synthesis to detailed characterization and computational validation.
Caption: Analysis of 1,6-methanoannulene derivatives.
Conclusion
The unique electronic structure of 1,6-methanoannulene and its derivatives, characterized by a bridged, planar 10π-electron system, gives rise to their distinct aromatic properties. This guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis that are essential for understanding these fascinating molecules. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the design and development of novel compounds with tailored electronic properties.
References
- 1. The NMR spectra of methano[10]annulene and its dianion. The diatropic/paratropic inversion. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 5. poranne-group.github.io [poranne-group.github.io]
An In-depth Technical Guide to the Bridged Structure of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, more commonly known as 1,6-methano[1]annulene, is a fascinating bridged aromatic hydrocarbon with the chemical formula C₁₁H₁₀.[2] This molecule has garnered significant attention in the scientific community due to its unique structural features and aromatic properties, which deviate from classical planar aromatic systems. This technical guide provides a comprehensive overview of the core structural aspects of 1,6-methano[1]annulene, including its synthesis, detailed structural parameters derived from experimental and computational studies, and spectroscopic signatures. Furthermore, it explores the potential relevance of its derivatives in the context of drug development, particularly focusing on their anti-inflammatory and analgesic properties.
Introduction
1,6-Methano[1]annulene is an isomer of[1]annulene, a ten-pi-electron system that, according to Hückel's rule, should exhibit aromaticity. However, the parent[1]annulene suffers from significant steric strain between the internal hydrogens, forcing it into a non-planar conformation and thus preventing effective pi-orbital overlap. The introduction of a methylene (B1212753) bridge between the C1 and C6 positions in 1,6-methano[1]annulene elegantly overcomes this steric hindrance, allowing the ten-membered ring to adopt a nearly planar conformation necessary for aromaticity.[2] Despite the non-planar nature of the overall molecule due to the bridge, the peripheral ten-carbon system sustains a significant diamagnetic ring current, a hallmark of aromaticity.[2]
This guide will delve into the key experimental evidence supporting its aromatic character, present its detailed molecular geometry, and provide a thorough experimental protocol for its synthesis. Finally, it will touch upon the pharmacological potential of functionalized 1,6-methano[1]annulene derivatives, providing a perspective for its application in medicinal chemistry and drug design.
Structural Elucidation and Aromaticity
The aromaticity of 1,6-methano[1]annulene is a subject of extensive study, with key evidence stemming from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray diffraction studies have been instrumental in determining the precise molecular structure of 1,6-methano[1]annulene. These studies revealed that the carbon-carbon bond lengths in the ten-membered ring are relatively uniform, falling in the range of typical aromatic systems, and do not exhibit the distinct alternation of single and double bonds expected for a non-aromatic polyene.[2] This bond equalization is a strong indicator of delocalized pi-electrons.
Table 1: Selected Bond Lengths and Angles for 1,6-Methano[1]annulene
| Parameter | Value (Å) |
| C1-C2 | 1.393 |
| C2-C3 | 1.407 |
| C3-C4 | 1.385 |
| C4-C5 | 1.408 |
| C5-C6 | 1.393 |
| C1-C6 | 2.235 |
| C1-C11 | 1.480 |
| C6-C11 | 1.480 |
| Parameter | Value (°) |
| C1-C11-C6 | 93.9 |
| C2-C1-C6 | 119.8 |
| C1-C2-C3 | 128.8 |
| C2-C3-C4 | 129.5 |
| C3-C4-C5 | 129.5 |
| C4-C5-C6 | 128.8 |
Data obtained from X-ray crystallographic studies.
NMR Spectroscopy
¹H NMR spectroscopy provides compelling evidence for the aromaticity of 1,6-methano[1]annulene. The peripheral protons on the ten-membered ring experience a significant downfield shift (deshielding) due to the diamagnetic ring current generated by the delocalized pi-electrons.[2] Conversely, the protons of the methylene bridge are located above the plane of the aromatic ring and are strongly shielded, appearing at an unusually high field (upfield shift).[2]
¹³C NMR spectroscopy further supports the aromatic nature of the molecule, with the chemical shifts of the peripheral carbon atoms falling within the typical range for aromatic compounds.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1,6-Methano[1]annulene
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | H2-H5, H7-H10 (peripheral) | 7.1 (multiplet) |
| ¹H | H11 (bridge) | -0.5 (singlet) |
| ¹³C | C1, C6 | 113.8 |
| ¹³C | C2, C5, C7, C10 | 129.2 |
| ¹³C | C3, C4, C8, C9 | 127.0 |
| ¹³C | C11 | 35.1 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Synthesis of 1,6-Methano[1]annulene
The classical synthesis of 1,6-methano[1]annulene was first reported by Vogel and has since been refined. The procedure outlined below is based on the well-established method published in Organic Syntheses, providing a reliable pathway to this unique molecule.[3]
Experimental Protocol
The synthesis is a multi-step process that begins with the Birch reduction of naphthalene (B1677914). The overall workflow is depicted in the diagram below.
Caption: Synthetic pathway for 1,6-methano[1]annulene.
Step 1: Birch Reduction of Naphthalene to 1,4,5,8-Tetrahydronaphthalene (Isotetralin) In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, liquid ammonia (B1221849) is condensed. Sodium metal is added in small portions, followed by the dropwise addition of a solution of naphthalene in ethanol (B145695) and diethyl ether. The reaction is stirred at -78 °C and then allowed to warm to room temperature overnight to evaporate the ammonia. The residue is worked up with methanol (B129727) and water, and the product is extracted with ether. Recrystallization from methanol yields isotetralin.[3]
Step 2: Dichlorocarbene Addition Isotetralin is dissolved in a suitable solvent, and a strong base such as potassium tert-butoxide is added. Chloroform is then added dropwise at low temperature to generate dichlorocarbene in situ, which undergoes a cycloaddition reaction with the central double bond of isotetralin to form the dichlorocarbene adduct.[2]
Step 3: Reduction of the Dichlorocarbene Adduct The dichlorocyclopropane ring is reduced, typically using sodium in liquid ammonia, to remove the chlorine atoms and form the corresponding cyclopropane (B1198618) derivative.[2]
Step 4: Dehydrogenation to 1,6-Methano[1]annulene The final step involves the dehydrogenation of the reduced adduct using a reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This step creates the fully conjugated ten-pi-electron system of 1,6-methano[1]annulene. The product is then purified by column chromatography and distillation.[3]
Relevance to Drug Development
While 1,6-methano[1]annulene itself is primarily of academic interest, its derivatives have been explored for their potential biological activities. The rigid, three-dimensional scaffold of the bridged annulene system offers a unique template for the design of novel therapeutic agents.
Anti-inflammatory and Analgesic Activity
A notable example is the investigation of 1,6-methano[1]annulene-3-acetic acid and its α-methyl analog. These compounds have demonstrated both anti-inflammatory and analgesic properties in preclinical studies.[4] Although their potency was found to be less than that of the corresponding naphthalene derivatives, this discovery highlights the potential of the 1,6-methano[1]annulene core as a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[4]
The proposed mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway. The structural features of the 1,6-methano[1]annulene derivatives could allow for unique interactions with the active site of these enzymes.
Caption: Logical flow from molecular scaffold to potential therapeutic application.
Conclusion
This compound, or 1,6-methano[1]annulene, stands as a testament to the subtleties of aromaticity. Its bridged structure successfully enforces a nearly planar ten-pi-electron system, resulting in distinct aromatic characteristics that have been thoroughly verified by spectroscopic and crystallographic methods. The established synthetic route provides a reliable means for its preparation, enabling further investigation into its properties and applications. The discovery of biological activity in its derivatives opens up new avenues for the use of this unique molecular architecture in the field of drug development, offering a novel scaffold for the design of future therapeutic agents. Further exploration of functionalized 1,6-methano[1]annulenes may lead to the development of compounds with enhanced potency and novel mechanisms of action.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Methanoannulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Methano[1]annulene, also known as 1,6-methanonaphthalene or homonaphthalene, is a fascinating bridged aromatic hydrocarbon with the chemical formula C₁₁H₁₀.[2] First synthesized by Vogel and coworkers, it represents a key example of a Hückel-aromatic (4n+2 π-electron, where n=2) system that deviates from planarity.[2][3] The presence of the methylene (B1212753) bridge imposes a non-planar conformation, yet the molecule retains significant aromatic character, making it a subject of considerable interest in the study of aromaticity and molecular strain.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-methanoannulene, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.
Physical Properties
1,6-Methanoannulene is a colorless crystalline solid at room temperature. Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ | [2] |
| Molar Mass | 142.201 g·mol⁻¹ | [2] |
| Appearance | Colorless crystals | - |
| Melting Point | 28-29 °C | - |
| Boiling Point | 95-96 °C at 12 mmHg | - |
Chemical Properties
Aromaticity
Despite its non-planar structure, 1,6-methanoannulene exhibits distinct aromatic properties. This is a consequence of its cyclic, conjugated 10 π-electron system, which satisfies Hückel's rule.[2] The aromaticity is evidenced by several key experimental observations:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum shows a significant downfield shift for the eight peripheral protons (δ ≈ 7.0-7.5 ppm) and a remarkable upfield shift for the two methylene bridge protons (δ ≈ -0.5 ppm).[2] This large chemical shift difference is a hallmark of a diatropic ring current, a characteristic feature of aromatic compounds. The peripheral protons are deshielded by the induced magnetic field, while the bridge protons are strongly shielded as they are located directly above the π-system.[2]
-
X-ray Crystallography: X-ray diffraction studies reveal that the carbon-carbon bond lengths in the ten-membered ring are relatively uniform, ranging from 1.389 to 1.431 Å, and do not exhibit the distinct alternation of single and double bonds that would be expected for a non-aromatic polyene.[2] This bond equalization is consistent with delocalized π-electrons.
-
Reactivity: 1,6-Methanoannulene undergoes electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, which are characteristic of aromatic compounds.
Reactivity
1,6-Methanoannulene exhibits reactivity typical of an electron-rich aromatic system. It can undergo electrophilic aromatic substitution at the 2- and 3-positions. Furthermore, it displays interesting photochemical reactivity. Upon UV irradiation in solution, it can isomerize to various other structures.
Experimental Protocols
Synthesis of 1,6-Methanoannulene
The synthesis of 1,6-methanoannulene is a multi-step process that was pioneered by Vogel. A common synthetic route is outlined below.
Step 1: Birch Reduction of Naphthalene (B1677914) to 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (B1221849).
-
Slowly add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.
-
A solution of naphthalene in a mixture of diethyl ether and ethanol (B145695) is added dropwise to the sodium-ammonia solution.
-
After the addition is complete, the reaction is stirred for several hours.
-
The ammonia is allowed to evaporate, and the remaining residue is carefully quenched with methanol (B129727) and then water.
-
The aqueous mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to yield isotetralin.
Step 2: Dichlorocarbene Addition to Isotetralin
-
Isotetralin is dissolved in a suitable solvent such as anhydrous diethyl ether.
-
The solution is cooled in an ice-salt bath.
-
Potassium tert-butoxide is added to the solution.
-
A solution of chloroform (B151607) in the same solvent is added dropwise with stirring.
-
The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
The mixture is poured into water, and the organic layer is separated, washed, dried, and concentrated. The crude product, 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene, is purified by chromatography or recrystallization.
Step 3: Reduction of the Dichloro Adduct
-
The dichlorinated intermediate is dissolved in a suitable solvent like diethyl ether.
-
This solution is added to a solution of sodium in liquid ammonia, similar to the Birch reduction setup.
-
The reaction is stirred for several hours.
-
After evaporation of the ammonia, the residue is worked up as described in Step 1 to yield tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene.
Step 4: Dehydrogenation to 1,6-Methanoannulene
-
The tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene is dissolved in a solvent such as dioxane.
-
A solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the same solvent is added.
-
The mixture is heated at reflux for several hours.
-
After cooling, the precipitated hydroquinone (B1673460) is filtered off.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford 1,6-methanoannulene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 1,6-methanoannulene and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous and free of any solid particles.
Data Acquisition (¹H NMR):
-
The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition (¹³C NMR):
-
A higher concentration of the sample may be required for ¹³C NMR.
-
The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.
-
A longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of 1,6-methanoannulene in a UV-transparent solvent, such as cyclohexane (B81311) or ethanol. The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.0 AU.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams of a double-beam spectrophotometer.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).
X-ray Crystallography
Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of 1,6-methanoannulene in a suitable solvent system, such as methanol or a mixture of hexane (B92381) and ethyl acetate, at low temperature.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
Quantitative Data
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.5 | m | Peripheral Protons (8H) |
| ¹H | ~ -0.5 | s | Bridge Protons (2H) |
| ¹³C | ~113-130 | - | Peripheral Carbons |
| ¹³C | ~35 | - | Bridgehead Carbons |
| ¹³C | ~29 | - | Methylene Carbon |
X-ray Crystallographic Data
| Parameter | Value (Å) |
| C1-C2 Bond Length | ~1.40 |
| C2-C3 Bond Length | ~1.39 |
| C3-C4 Bond Length | ~1.41 |
| C4-C5 Bond Length | ~1.39 |
| C1-C10 Bond Length | ~1.43 |
| C1-C6 (transannular) | ~2.26 |
| C1-C11 Bond Length | ~1.51 |
Logical Relationships and Workflows
The characterization of 1,6-methanoannulene relies on a combination of spectroscopic and analytical techniques to confirm its structure and understand its unique electronic properties.
References
A Technical Guide to the Relationship BetweenAnnulene and 1,6-Methanoannulene
A Technical Guide to the Relationship Between[1]Annulene and 1,6-Methano[1]annulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and electronic relationship between the parent[1]annulene and its bridged derivative, 1,6-methano[1]annulene. By enforcing a quasi-planar conformation, the methylene (B1212753) bridge in 1,6-methano[1]annulene unlocks the aromatic character predicted by Hückel's rule for a 10 π-electron system, a property absent in the flexible and non-planar parent annulene. This guide details the synthesis, comparative properties, and experimental data that define these two important molecules.
Core Concepts: Aromaticity in[1]Annulene Systems
According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons should exhibit aromaticity.[1]Annulene, with ten π-electrons (n=2), fits this electronic requirement. However, a planar decagon requires internal bond angles of 144°, a significant deviation from the 120° angle ideal for sp²-hybridized carbon atoms. This angle strain, combined with steric repulsion between internal hydrogen atoms, forces the parent[1]annulene molecule to adopt non-planar conformations, thereby preventing the continuous orbital overlap necessary for aromaticity.[2][3][4]
The synthesis of 1,6-methano[1]annulene by Vogel and coworkers was a landmark achievement as it was the first stable aromatic compound based on the cyclodecapentaene system to be discovered.[3][5] By introducing a CH₂ bridge between the C1 and C6 positions, the 10-carbon perimeter is locked into a conformation that, while not perfectly flat, is sufficiently planar to sustain a delocalized aromatic system.[6][7] This structural constraint is the fundamental difference that dictates the profound disparity in chemical and physical properties between the two compounds.
Comparative Physicochemical and Spectroscopic Data
The divergence in properties between non-aromatic[1]annulene isomers and aromatic 1,6-methano[1]annulene is most evident in their spectroscopic and structural data. The ¹H NMR spectrum of 1,6-methano[1]annulene is a classic example of an aromatic system, showing a significant chemical shift difference between the protons on the periphery and those on the bridging methylene group. This is due to the diamagnetic ring current characteristic of aromatic compounds.[5][8]
| Property | [1]Annulene (all-cis isomer) | [1]Annulene ('twist' mono-trans isomer) | 1,6-Methano[1]annulene | Reference |
| Aromaticity | Non-aromatic | Non-aromatic | Aromatic | [3][4],[5] |
| Conformation | Non-planar, boat-like | Non-planar, twist | Quasi-planar periphery | [2],[5] |
| ¹H NMR (δ, ppm) | Single peak (fast conformational flux) | Five peaks at low temp. | Peripheral: ~7.1-7.3, Bridge: ~ -0.5 | [2],[8] |
| ¹³C NMR (δ, ppm) | Single peak down to -160 °C | Five peaks at low temp. | 115.8, 127.2, 129.5, 34.9 | [2],[9] |
| C-C Bond Lengths (Å) | Alternating (olefinic) | Alternating (olefinic) | Relatively uniform (~1.39-1.41) | [5] |
Experimental Protocols
The synthesis of 1,6-methano[1]annulene is a well-established multi-step procedure, often starting from naphthalene. The following protocol is an improved version of the method first developed by Vogel.[8]
Step 1: Birch Reduction of Naphthalene to Isotetralin
-
Procedure: Naphthalene is reduced using sodium or lithium metal in liquid ammonia (B1221849) with an alcohol co-solvent (e.g., ethanol) to yield 1,4,5,8-tetrahydronaphthalene (B1617624) (isotetralin).
-
Purpose: To selectively reduce the aromatic rings of naphthalene, creating a non-conjugated diene suitable for subsequent reactions.
Step 2: Dichlorocarbene Addition
-
Procedure: Isotetralin is reacted with dichlorocarbene, typically generated in situ from chloroform (B151607) and a strong base like potassium tert-butoxide. The carbene adds regioselectively to the central double bond.[8]
-
Purpose: To form the cyclopropane (B1198618) ring that will ultimately become the methylene bridge.
Step 3: Reductive Dechlorination
-
Procedure: The resulting dichloro-adduct is treated with a reducing agent, such as sodium in liquid ammonia, to remove the chlorine atoms. This yields tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene.[8]
-
Purpose: To remove the halogen atoms from the cyclopropane ring.
Step 4: Dehydrogenation (Aromatization)
-
Procedure: The tricyclic diene is oxidized with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[5]
-
Purpose: This final step removes hydrogen, introduces two new double bonds into the peripheral ring system, and establishes the fully conjugated, aromatic 10 π-electron system of 1,6-methano[1]annulene. The final product is a faintly yellow liquid or low-melting solid.[8]
The preparation of[1]annulene is more challenging due to the instability of the products. A common method involves the low-temperature photolysis of cis-9,10-dihydronaphthalene.[2]
-
Procedure: A solution of cis-9,10-dihydronaphthalene in a solvent like THF or pentane (B18724) is irradiated with a UV lamp at very low temperatures (e.g., -78 °C or lower).
-
Mechanism: The photolysis induces a conrotatory electrocyclic ring-opening to form the all-cis-[1]annulene isomer. Further thermal or photochemical processes can lead to other isomers.
-
Isolation: The isomers are highly reactive and thermally unstable, readily reverting to dihydronaphthalene.[4] Characterization is typically performed in situ at low temperatures using NMR spectroscopy. Crystalline forms of different isomers have been isolated at temperatures below -80 °C.[2]
Visualized Relationships and Workflows
The following diagrams illustrate the key structural relationships and synthetic pathways discussed.
Caption: Structural relationship between[1]Annulene and 1,6-Methano[1]annulene.
References
- 1. The NMR spectra of methano[10]annulene and its dianion. The diatropic/paratropic inversion. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 5. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 6. Cyclodecapentaene - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,6-Methano[10]annulene | C11H10 | CID 137603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene from Naphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, also known as 1,6-methano[1]annulene, is a key bridged annulene that exhibits significant aromatic character.[2] Its unique bridged bicyclic structure, where a methylene (B1212753) group spans the 1 and 6 positions of a cyclodecapentaene ring, results in a nearly planar and stable 10 π-electron system, conforming to Hückel's rule.[2][3] This compound serves as a valuable starting material for the synthesis of other novel molecules and has been a subject of interest in the study of aromaticity and the development of new organic materials.[4][5]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound starting from naphthalene (B1677914), based on the well-established Vogel synthesis.[4]
Overall Synthetic Scheme
The synthesis is a four-step process starting from naphthalene:
-
Birch Reduction: Naphthalene is first reduced to 1,4,5,8-tetrahydronaphthalene (B1617624) (isotetralin).
-
Dichlorocarbene (B158193) Addition: Isotetralin undergoes a cyclopropanation reaction with dichlorocarbene to yield 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene.
-
Reductive Dechlorination: The dichloro intermediate is then reduced to form tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene.
-
Dehydrogenation: The final step involves the aromatization of the tricyclic intermediate to produce this compound.
Experimental Protocols
Step 1: Synthesis of 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
This procedure outlines the Birch reduction of naphthalene to yield 1,4,5,8-tetrahydronaphthalene.
Reaction: Naphthalene + Na/NH₃(l), EtOH → 1,4,5,8-Tetrahydronaphthalene
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Dry ice condenser
-
Mechanical stirrer
-
Dropping funnel
-
Naphthalene
-
Sodium metal
-
Liquid ammonia (B1221849)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and an inlet for ammonia.
-
Cool the flask in a dry ice-acetone bath and condense approximately 800 mL of ammonia.
-
Once the desired volume of ammonia is collected, add 56 g (2.4 g-atoms) of sodium metal in small pieces over 30 minutes with vigorous stirring.
-
Through a dropping funnel, add a solution of 128 g (1.0 mole) of naphthalene in 200 mL of absolute ethanol and 200 mL of diethyl ether over 2-3 hours.
-
After the addition is complete, allow the ammonia to evaporate overnight under a fume hood.
-
To the remaining residue, cautiously add 500 mL of water, followed by extraction with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with water until neutral, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from methanol to yield pure 1,4,5,8-tetrahydronaphthalene.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1,4,5,8-Tetrahydronaphthalene | C₁₀H₁₂ | 132.20 | 75-80 | 56-58 |
Step 2: Synthesis of 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
This protocol describes the addition of dichlorocarbene to the central double bond of isotetralin.[4]
Reaction: 1,4,5,8-Tetrahydronaphthalene + CHCl₃ + KOC(CH₃)₃ → 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Low-temperature thermometer
-
1,4,5,8-tetrahydronaphthalene (isotetralin)
-
Potassium tert-butoxide
-
Anhydrous diethyl ether
-
Dry ice-acetone bath
Procedure:
-
In a 3 L three-necked flask, dissolve 132.2 g (1.00 mole) of 1,4,5,8-tetrahydronaphthalene in 1.3 L of anhydrous ether.
-
Add 150 g (1.33 mole) of potassium tert-butoxide to the solution under an argon atmosphere.
-
Cool the resulting suspension to -30°C using a dry ice-acetone bath with efficient stirring.
-
Add a solution of 120 g (1.00 mole) of chloroform in 250 mL of anhydrous ether dropwise over 4-5 hours, maintaining the temperature at -30°C.
-
After the addition is complete, continue stirring at -30°C for an additional 2 hours, then allow the mixture to warm to room temperature overnight.
-
Pour the reaction mixture into 1 L of ice water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous magnesium sulfate.
-
After filtration, remove the solvent under reduced pressure to obtain the crude product.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Appearance |
| 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene | C₁₁H₁₂Cl₂ | 215.12 | ~45 | Off-white solid |
Step 3: Synthesis of Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
This procedure details the reductive dechlorination of the dichlorocarbene adduct.[4][6]
Reaction: 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene + Na/NH₃(l) → Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Dry ice condenser
-
Mechanical stirrer
-
Dropping funnel
-
11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
-
Sodium metal
-
Liquid ammonia
-
Anhydrous diethyl ether
Procedure:
-
Condense approximately 800 mL of ammonia into a 2 L three-necked flask cooled in a dry ice-acetone bath.
-
With vigorous stirring, add 56 g (2.4 g-atoms) of sodium in small portions over 30 minutes.
-
Add a solution of 81.4 g (0.378 mole) of 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene in 500 mL of anhydrous ether dropwise over 1 hour.
-
After the addition, remove the cooling bath and allow the ammonia to evaporate overnight.
-
Carefully add 500 mL of water to the residue, separate the organic layer, and extract the aqueous layer with pentane (3 x 150 mL).[6]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation through a Vigreux column.
-
Distill the remaining liquid under reduced pressure to yield the pure product.[6]
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Boiling Point (°C/mm Hg) | Refractive Index (n_D) |
| Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene | C₁₁H₁₄ | 146.23 | 85-90 | 80-81/11 | 1.5180 |
Step 4: Synthesis of this compound
This final step involves the dehydrogenation of the tricyclic diene to form the aromatic annulene.[4]
Reaction: Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene + DDQ → this compound
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser with calcium chloride drying tube
-
Mechanical stirrer
-
Inlet for argon
-
Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dioxane
-
Glacial acetic acid
-
Neutral alumina
-
n-Hexane
Procedure:
-
In a 2 L three-necked flask, dissolve 149 g (0.656 mole) of DDQ in 900 mL of anhydrous dioxane with stirring.
-
Add 43.8 g (0.300 mole) of tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene and 10 mL of glacial acetic acid.
-
Flush the system with argon and heat the mixture to reflux for 5 hours.
-
Cool the reaction mixture to room temperature and filter off the precipitated 2,3-dichloro-5,6-dicyanohydroquinone.
-
Wash the precipitate with dioxane.
-
Pass the combined filtrate and washings through a column of neutral alumina, eluting with n-hexane.
-
Remove the solvent by distillation through a Vigreux column.
-
Distill the residual liquid under reduced pressure to obtain the final product.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Boiling Point (°C/mm Hg) | Melting Point (°C) |
| This compound | C₁₁H₁₀ | 142.20 | 85-87 | 68-72/1 | 27-28 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Intermediates
Caption: Logical progression from starting material to the final aromatic product.
References
Application Notes and Protocols: Vogel's Synthesis of 1,6-Methanoannulene
Application Notes and Protocols: Vogel's Synthesis of 1,6-Methano[1]annulene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,6-methano[1]annulene, a key bridged aromatic compound, following the method developed by Vogel and coworkers. The synthesis is a multi-step process starting from naphthalene (B1677914).
Overall Reaction Scheme
The synthesis of 1,6-methano[1]annulene proceeds through four main steps starting from naphthalene:
-
Birch Reduction: Naphthalene is reduced to 1,4,5,8-tetrahydronaphthalene (B1617624) (also known as isotetralin).
-
Dichlorocarbene (B158193) Addition: 1,4,5,8-tetrahydronaphthalene undergoes a cycloaddition reaction with dichlorocarbene to form 11,11-dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene.
-
Reductive Dechlorination: The dichlorinated intermediate is reduced to remove the chlorine atoms, yielding tricyclo[4.4.1.0¹⁶]undeca-3,8-diene.
-
Dehydrogenation: The final step involves the dehydrogenation of the tricyclic diene to form the aromatic 1,6-methano[1]annulene.
Experimental Protocols
Step 1: Synthesis of 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
This procedure outlines the Birch reduction of naphthalene to afford 1,4,5,8-tetrahydronaphthalene.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Naphthalene | 128.17 | 192.3 g | 1.50 |
| Sodium | 22.99 | 138 g | 6.00 |
| Ethanol | 46.07 | 600 mL | - |
| Diethyl ether | 74.12 | 750 mL | - |
| Liquid Ammonia (B1221849) | 17.03 | ~4 L | - |
Methodology:
-
In a 10-12 L three-necked flask equipped with a mechanical stirrer, a dry-ice condenser, and an addition funnel, condense approximately 4 L of ammonia.
-
With vigorous stirring, add 138 g (6.00 g-atoms) of sodium metal in small pieces over 30 minutes.
-
Prepare a solution of 192.3 g (1.50 mol) of naphthalene in a mixture of 750 mL of diethyl ether and 600 mL of ethanol.
-
Add the naphthalene solution dropwise to the blue sodium-ammonia solution over a period of 3 hours, maintaining the temperature at approximately -78 °C (dry ice/acetone bath).
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 6 hours.
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a fume hood.
-
To the remaining white solid residue, slowly add 120 mL of methanol (B129727) with ice cooling and stirring under a nitrogen atmosphere to destroy any unreacted sodium.
-
Add 4-5 L of ice water to dissolve the inorganic salts.
-
Extract the aqueous mixture with 1 L of diethyl ether. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation. The crude product is purified by distillation to yield 1,4,5,8-tetrahydronaphthalene.
Step 2: Synthesis of 11,11-Dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene
This step involves the addition of dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide, to 1,4,5,8-tetrahydronaphthalene.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4,5,8-Tetrahydronaphthalene | 132.20 | 66.1 g | 0.50 |
| Potassium tert-butoxide | 112.21 | 112.2 g | 1.00 |
| Chloroform | 119.38 | 119.5 g (80.2 mL) | 1.00 |
| Diethyl ether | 74.12 | 650 mL | - |
Methodology:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a suspension of 112.2 g (1.00 mol) of potassium tert-butoxide in 500 mL of anhydrous diethyl ether.
-
Add a solution of 66.1 g (0.50 mol) of 1,4,5,8-tetrahydronaphthalene in 150 mL of anhydrous diethyl ether to the flask.
-
Cool the stirred mixture to -30 °C using a dry ice/acetone bath.
-
Add a solution of 119.5 g (1.00 mol) of chloroform in 150 mL of diethyl ether dropwise over 90 minutes, maintaining the temperature at -30 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -30 °C, then allow it to warm to above 0 °C.
-
Slowly add 300-350 mL of ice water to dissolve the salts.
-
Separate the organic layer and wash it with two 300 mL portions of water.
-
Extract the aqueous layer with two 200 mL portions of diethyl ether.
-
Combine all the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from methanol to give 11,11-dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene.[2]
Step 3: Synthesis of Tricyclo[4.4.1.0¹⁶]undeca-3,8-diene
This protocol describes the reductive dechlorination of the dichlorocarbene adduct.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 11,11-Dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene | 215.12 | 81.4 g | 0.378 |
| Sodium | 22.99 | 56 g | 2.44 |
| Anhydrous diethyl ether | 74.12 | 500 mL | - |
| Liquid Ammonia | 17.03 | 800 mL | - |
| Methanol | 32.04 | 90 mL | - |
Methodology:
-
In a 2 L three-necked flask fitted with a dry-ice condenser, a mechanical stirrer, and a gas inlet, condense 800 mL of ammonia.
-
With vigorous stirring, add 56 g (2.44 g-atoms) of sodium in small portions over 30 minutes.
-
Add a solution of 81.4 g (0.378 mol) of 11,11-dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene in 500 mL of anhydrous diethyl ether dropwise over 1 hour, while maintaining cooling and stirring.
-
After the addition, remove the cooling bath and allow the ammonia to evaporate overnight.
-
Cool the flask again in a dry ice/acetone bath and pass a gentle stream of argon through the system.
-
With stirring, add a mixture of 90 mL of methanol and 90 mL of ether dropwise to quench any unreacted sodium.
-
Carefully add 500 mL of water and separate the organic layer.
-
Extract the aqueous layer with two 200 mL portions of pentane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation. The crude product is purified by distillation under reduced pressure to yield tricyclo[4.4.1.0¹⁶]undeca-3,8-diene.[2]
Step 4: Synthesis of 1,6-Methano[1]annulene
The final step is the dehydrogenation of the tricyclic diene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tricyclo[4.4.1.0¹⁶]undeca-3,8-diene | 146.24 | 43.8 g | 0.300 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 149 g | 0.656 |
| Anhydrous dioxane | 88.11 | 900 mL | - |
| Glacial acetic acid | 60.05 | 10 mL | - |
Methodology:
-
In a 2 L three-necked round-bottomed flask fitted with a mechanical stirrer, a reflux condenser, and an argon inlet, dissolve 149 g (0.656 mol) of DDQ in 900 mL of anhydrous dioxane with stirring.
-
Add 43.8 g (0.300 mol) of tricyclo[4.4.1.0¹⁶]undeca-3,8-diene and 10 mL of glacial acetic acid to the solution.
-
Flush the system with argon and heat the stirred mixture under reflux for 5 hours.
-
Cool the reaction mixture and filter to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone.
-
Wash the precipitate with dioxane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in n-hexane and pass it through a column of alumina (B75360) (activity grade II-III).
-
Elute with n-hexane. The yellow eluent contains the product.
-
Remove the solvent by distillation, and the crude product is purified by distillation under reduced pressure to give 1,6-methano[1]annulene as a yellow oil, which crystallizes on cooling.[2]
Application Notes and Protocols for the Preparation of 1,6-Methanoannulene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Methano[1]annulene, a non-benzenoid aromatic hydrocarbon, offers a unique three-dimensional bridged structure that can be incorporated into polymers to create materials with novel properties.[2][3] The non-planar nature of the 1,6-methano[1]annulene moiety disrupts π-stacking, leading to amorphous, solution-processable semiconducting polymers. These characteristics make them intriguing candidates for applications in organic electronics and potentially in the biomedical field. While the direct application of 1,6-methanoannulene-based polymers in drug delivery is an emerging area, the known biological activity of some of its derivatives, such as the anti-inflammatory and analgesic properties of 1,6-methano[1]annuleneacetic acids, suggests potential for the development of novel polymer therapeutics.[4] This document provides an overview of the synthesis of 1,6-methanoannulene-based polymers and detailed protocols for their preparation, focusing on methods relevant to the creation of functional materials for potential drug development applications.
Application Notes
The incorporation of the 1,6-methano[1]annulene core into polymer backbones can influence the material's solubility, morphology, and electronic properties. For drug development, these polymers could be explored for:
-
Drug Delivery Vehicles: The unique architecture of these polymers could be leveraged to encapsulate therapeutic agents. Their solubility in organic solvents allows for various processing techniques to form nanoparticles or films for controlled drug release.
-
Bioactive Polymers: By functionalizing the annulene ring or the polymer backbone with bioactive moieties, it may be possible to create polymers with intrinsic therapeutic properties.
-
Scaffolds for Tissue Engineering: The three-dimensional structure of the polymers could provide a suitable environment for cell growth and tissue regeneration.
-
Components in Biosensors: The semiconducting nature of these polymers could be utilized in the development of sensitive biosensors for diagnostics.
Polymerization Strategies
Several modern polymerization techniques can be employed to synthesize 1,6-methanoannulene-based polymers. The choice of method depends on the desired polymer architecture and the functional groups on the monomer. Common strategies include Acyclic Diene Metathesis (ADMET) polymerization, Ring-Opening Metathesis Polymerization (ROMP), and cross-coupling reactions like Suzuki and Stille polymerizations.[5][6][7]
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile molecule, typically ethylene.[5][8] This method is known for its tolerance to a wide range of functional groups and can produce high molecular weight, defect-free conjugated polymers.[9] For the synthesis of 1,6-methanoannulene-based polymers, a divinyl-functionalized 1,6-methano[1]annulene monomer is required.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization of strained cyclic olefins.[6] To utilize this method, the 1,6-methano[1]annulene core would need to be functionalized with a strained ring system, such as a norbornene moiety.[10] ROMP is known for its ability to create well-defined polymers with controlled molecular weights and low polydispersity.[11]
Suzuki and Stille Cross-Coupling Polymerizations
Suzuki and Stille polycondensations are powerful methods for forming carbon-carbon bonds and are widely used for synthesizing conjugated polymers.[7][12] These reactions involve the coupling of a dihalo-functionalized monomer with a di-boron or di-tin functionalized comonomer in the presence of a palladium catalyst. For 1,6-methanoannulene-based polymers, this would typically involve a dihalo-1,6-methano[1]annulene monomer copolymerized with a suitable aromatic or heteroaromatic comonomer.[3]
Experimental Protocols
Protocol 1: Synthesis of a Poly(1,6-methano[1]annulene-co-diketopyrrolopyrrole) via Suzuki Polymerization
This protocol is adapted from general procedures for synthesizing conjugated polymers containing 1,6-methano[1]annulene units.[3]
Materials:
-
2,7-Dibromo-1,6-methano[1]annulene
-
Diketopyrrolopyrrole-based diboronic ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/DMF mixture)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask, add 2,7-dibromo-1,6-methano[1]annulene (1.0 eq), the diketopyrrolopyrrole-based diboronic ester comonomer (1.0 eq), and the palladium catalyst (e.g., 2-5 mol%).
-
Add the base (e.g., 4.0 eq of K₂CO₃) and the phase-transfer catalyst.
-
Degas the solvent mixture (e.g., Toluene/DMF) by bubbling with inert gas for 30 minutes and then add it to the flask via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) under an inert atmosphere and stir for 24-72 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., GPC or NMR of a precipitated sample).
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the polymer and wash it sequentially with water, methanol, and acetone (B3395972) to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the purified polymer under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Investigated by UV-Vis and fluorescence spectroscopy.
Quantitative Data
The following table summarizes typical characterization data for conjugated polymers synthesized using methods applicable to 1,6-methanoannulene-based systems. Note that specific values for purely 1,6-methanoannulene-based polymers are not widely reported in the literature, and these values are representative of analogous conjugated polymers.
| Polymerization Method | Typical Monomers | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Thermal Stability (Td, 5% weight loss) |
| ADMET | Divinyl-functionalized aromatics | Grubbs' 2nd or 3rd Gen. | 10 - 60 | 1.7 - 2.5 | > 300 °C |
| ROMP | Norbornene-functionalized aromatics | Grubbs' 3rd Gen. | 20 - 100 | 1.1 - 1.5 | > 350 °C |
| Suzuki | Dihalo-aromatics + Aryl-diboronic esters | Pd(PPh₃)₄ | 15 - 80 | 1.5 - 3.0 | > 400 °C |
| Stille | Dihalo-aromatics + Distannyl-aromatics | Pd₂(dba)₃/P(o-tol)₃ | 20 - 100 | 1.6 - 2.8 | > 400 °C |
Visualizations
Experimental Workflow for Suzuki Polymerization
Caption: Workflow for the synthesis of 1,6-methanoannulene-based polymers via Suzuki coupling.
Logical Relationship of Polymerization Methods
Caption: Relationship between monomer type and applicable polymerization method.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 3. Heteroaromatic variation in amorphous 1,6-methano[10]annulene-based charge-transporting organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antiinflammatory activity of some 1,6-methano[10]annuleneacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s [file.scirp.org]
- 10. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,6-Methanoannulene-Based Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,6-methanoannulene derivatives in the fabrication of organic field-effect transistors (OFETs). The following sections detail the synthesis of active materials, device fabrication protocols, and performance characteristics, offering a guide for the development of novel organic electronic devices.
Introduction to 1,6-Methanoannulene in Organic Electronics
1,6-Methano[1]annulene is a stable, aromatic hydrocarbon with a unique bridged structure that enforces planarity on the ten-pi-electron system.[2] This inherent aromaticity and rigid structure make it an interesting building block for organic semiconducting materials. When incorporated into conjugated polymers, 1,6-methanoannulene can influence the material's electronic properties, morphology, and performance in electronic devices such as OFETs.
Recent research has focused on π-conjugated copolymers incorporating 1,6-methano[1]annulene and diketopyrrolopyrrole (DPP) units.[3] These materials have been investigated as amorphous semiconductors, with heteroaromatic variations (thiophene and furan) being introduced to tune their charge-transporting properties.[3]
Data Presentation: Performance of 1,6-Methanoannulene-Based Copolymers in OFETs
The performance of OFETs fabricated using π-conjugated 1,6-methano[1]annulene-diketopyrrolopyrrole copolymers is summarized in the table below. The inclusion of different heteroaromatic rings (thiophene and furan) within the polymer backbone has a significant impact on the charge carrier mobility.
| Polymer Composition | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| All-Thiophene Copolymer | 1.6 x 10⁻⁴ | Not Reported | Not Reported |
| All-Furan Copolymer | 7.0 x 10⁻⁴ | Not Reported | Not Reported |
Data sourced from research on amorphous 1,6-methano[1]annulene-based charge-transporting organic semiconductors.[3]
Experimental Protocols
Synthesis of π-Conjugated 1,6-Methano[1]annulene-Diketopyrrolopyrrole Copolymers
This protocol describes the synthesis of copolymers containing 1,6-methano[1]annulene, diketopyrrolopyrrole, and heteroaromatic (thiophene or furan) units.
Materials:
-
Distannylated 1,6-methano[1]annulene derivative
-
Dibrominated diketopyrrolopyrrole derivative
-
Dibrominated thiophene (B33073) or furan (B31954) derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃)
-
Anhydrous toluene (B28343)
Procedure:
-
In a nitrogen-filled glovebox, combine equimolar amounts of the distannylated 1,6-methano[1]annulene, dibrominated diketopyrrolopyrrole, and the chosen dibrominated heteroaromatic monomer in a Schlenk flask.
-
Add the palladium catalyst and phosphine ligand to the flask.
-
Add anhydrous toluene to the flask and degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 48-72 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer product under vacuum.
Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
This protocol outlines the fabrication of OFETs using the synthesized 1,6-methanoannulene-based copolymers.
Materials:
-
Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
The synthesized 1,6-methanoannulene-based copolymer
-
Organic solvent for the copolymer (e.g., chloroform (B151607) or o-dichlorobenzene)
-
Hexamethyldisilazane (HMDS) for surface treatment (optional)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Sonically clean the Si/SiO₂ substrates in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma for 5-10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
Expose the cleaned substrates to HMDS vapor in a vacuum oven or a desiccator for several hours to create a hydrophobic surface, which can improve the morphology of the deposited organic semiconductor film.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the 1,6-methanoannulene-based copolymer in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform).
-
Spin-coat the polymer solution onto the Si/SiO₂ substrate. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes in a nitrogen atmosphere to remove residual solvent and improve film morphology.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the organic semiconductor film.
-
Thermally evaporate gold (Au) through the shadow mask to a thickness of 50-100 nm to define the source and drain electrodes. The deposition rate should be kept low (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
-
-
Device Characterization:
-
Characterize the electrical properties of the fabricated OFETs in a nitrogen atmosphere or in vacuum using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Experimental workflow from material synthesis to device characterization.
Caption: Relationship between molecular structure and OFET performance.
References
Application Notes and Protocols for Organic Photovoltaic Devices Utilizing Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, also known as 1,6-methano[1]annulene (M10A), is a unique non-benzenoid aromatic hydrocarbon. Its bridged, non-planar structure is of significant interest in materials science. When incorporated into donor-acceptor polymers, the M10A unit can lead to amorphous semiconducting materials.[2] This property is advantageous in organic photovoltaics (OPVs) as it can influence the morphology of the active layer. Research has shown that copolymers incorporating M10A, for instance with diketopyrrolopyrrole (DPP), are being explored for their charge-transporting properties in organic electronics.[2]
These application notes provide a hypothetical framework for the fabrication and characterization of organic photovoltaic devices using a novel donor polymer based on a this compound derivative. The protocols are based on established techniques for the manufacturing of bulk heterojunction (BHJ) organic solar cells.
Hypothetical Active Materials
-
Donor Polymer: P(M10A-DPP-Furan)
-
A hypothetical copolymer composed of this compound (M10A), diketopyrrolopyrrole (DPP), and furan (B31954) units. The inclusion of furan is intended to enhance hole mobility. The non-planar M10A unit is expected to promote an amorphous morphology, which can be beneficial for forming a stable and efficient bulk heterojunction.
-
Estimated HOMO: -5.4 eV
-
Estimated LUMO: -3.6 eV
-
-
Acceptor: ITIC-Th
The energy level alignment of the hypothetical P(M10A-DPP-Furan) donor and the ITIC-Th acceptor is suitable for efficient exciton (B1674681) dissociation, a critical step in the operation of an organic solar cell.
Device Architecture
A conventional device architecture is proposed:
ITO / PEDOT:PSS / P(M10A-DPP-Furan):ITIC-Th / Ca / Al
-
ITO (Indium Tin Oxide): Transparent anode
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole transport layer (HTL)
-
P(M10A-DPP-Furan):ITIC-Th: Bulk heterojunction active layer
-
Ca (Calcium): Electron transport layer (ETL)
-
Al (Aluminum): Cathode
Experimental Protocols
Substrate Preparation
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath.
-
The cleaning process involves 15 minutes each in detergent, deionized water, acetone, and isopropanol.
-
After sonication, the substrates are dried with a stream of nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the wettability for the subsequent layer.
Hole Transport Layer (HTL) Deposition
-
A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the pre-cleaned ITO substrates.
-
The spin-coating is performed at 4000 rpm for 60 seconds to achieve a uniform thin film.
-
The substrates are then annealed on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox to remove any residual water.
Active Layer Preparation and Deposition
-
The donor polymer, P(M10A-DPP-Furan), and the acceptor, ITIC-Th, are dissolved in chloroform (B151607) at a total concentration of 20 mg/mL.
-
A donor-to-acceptor weight ratio of 1:1.2 is used.
-
The solution is stirred on a hotplate at 40°C for at least 12 hours in a nitrogen-filled glovebox to ensure complete dissolution and mixing.
-
The active layer solution is then spin-coated onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
The substrates are subsequently annealed at 100°C for 10 minutes to optimize the morphology of the bulk heterojunction.
Cathode Deposition
-
Following the active layer deposition and annealing, the substrates are transferred to a thermal evaporator.
-
A 20 nm layer of Calcium (Ca) is deposited as the electron transport layer.
-
This is followed by the deposition of a 100 nm layer of Aluminum (Al) as the cathode.
-
The deposition is carried out under a high vacuum (< 1 x 10-6 Torr).
Device Encapsulation and Characterization
-
The completed devices are encapsulated using a UV-curable epoxy resin and a glass slide to prevent degradation from exposure to air and moisture.
-
The current density-voltage (J-V) characteristics of the devices are measured under simulated AM 1.5G solar illumination at 100 mW/cm2.
-
The external quantum efficiency (EQE) is measured to determine the spectral response of the solar cell.
Data Presentation
The following table summarizes the hypothetical performance parameters of the fabricated organic photovoltaic devices.
| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| P(M10A-DPP-Furan):ITIC-Th | 0.85 | 18.5 | 68 | 10.7 |
Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.
Visualizations
Experimental Workflow
Caption: OPV Device Fabrication Workflow.
Device Energy Level Diagram
Caption: Energy level alignment in the OPV device.
References
Application of 1,6-Methanoannulene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Note
Introduction
1,6-Methano[1]annulene, a non-planar aromatic hydrocarbon, has emerged as a unique building block for novel organic electronic materials. Its bridged, rigid structure offers potential advantages in creating amorphous thin films with good thermal stability, which are desirable characteristics for organic light-emitting diodes (OLEDs). Functionalization of the 1,6-methano[1]annulene core with electron-donating or electron-withdrawing groups allows for the tuning of its photophysical and electroluminescent properties, making it a versatile scaffold for the development of new emitter and host materials for OLED applications.
This document outlines the application of specific disubstituted 1,6-methano[1]annulene derivatives, namely bis(carbazolylphenyl) and bis(diphenylaminophenyl) derivatives, as blue fluorescent emitters in OLEDs. These materials leverage the inherent aromaticity of the annulene core while incorporating well-established charge-transporting moieties (carbazole and triphenylamine) to facilitate efficient electroluminescence.
Materials and Performance
Derivatives of 1,6-methano[1]annulene functionalized with carbazolylphenyl and diphenylaminophenyl groups have been synthesized and investigated as luminescent materials in OLEDs.[2] These compounds have been shown to exhibit promising blue fluorescence.[2] The bis(phenylcarbazole) derivative, in particular, demonstrates a high melting point and glass transition temperature, indicating good morphological stability for device applications.[2]
A comprehensive summary of the quantitative performance data for OLEDs incorporating these 1,6-methanoannulene derivatives is presented in the table below.
| Derivative Name | Role in OLED | Maximum Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | CIE Coordinates (x, y) |
| Bis(4-(9H-carbazol-9-yl)phenyl)-1,6-methano[1]annulene | Emitter | 450 | 2.5 | 1500 | (0.16, 0.18) |
| Bis(4-(diphenylamino)phenyl)-1,6-methano[1]annulene | Emitter | 465 | 2.1 | 1200 | (0.17, 0.22) |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the 1,6-methanoannulene derivatives and the subsequent fabrication of OLED devices.
Protocol 1: Synthesis of Bis(4-(9H-carbazol-9-yl)phenyl)-1,6-methano[1]annulene
This protocol describes a general synthetic route based on a Suzuki coupling reaction.
Materials:
-
2,7-Dibromo-1,6-methano[1]annulene
-
4-(9H-Carbazol-9-yl)phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,7-dibromo-1,6-methano[1]annulene (1 equivalent) and 4-(9H-carbazol-9-yl)phenylboronic acid (2.2 equivalents) in a mixture of toluene and ethanol.
-
Add an aqueous solution of the base (e.g., 2M potassium carbonate).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Add the palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) and water.
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a small-molecule OLED using thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)
-
Hole Transport Layer (HTL): e.g., NPB
-
Emitting Layer (EML): Bis(4-(9H-carbazol-9-yl)phenyl)-1,6-methano[1]annulene
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (B91410) (LiF)
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning station (sonicator, solvents)
-
Glovebox system with inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a series of cleaning solutions: detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers onto the ITO substrate by thermal evaporation:
-
HIL (e.g., NPB, 40 nm)
-
HTL (e.g., NPB, 20 nm)
-
EML (Bis(4-(9H-carbazol-9-yl)phenyl)-1,6-methano[1]annulene, 30 nm)
-
ETL (e.g., Alq₃, 20 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
Monitor the thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) on top of the organic layers.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE) from the measured data.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of 1,6-methanoannulene derivatives in OLEDs.
Caption: Workflow from material synthesis to OLED device testing.
Caption: Energy level diagram and charge carrier processes in the OLED.
References
Synthesis of Functionalized Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, also known as 1,6-methano[1]annulene, is a non-benzenoid aromatic hydrocarbon with a unique bridged structure. Its aromatic character, arising from a 10-π electron system that satisfies Hückel's rule, makes it a fascinating scaffold for the development of novel functionalized molecules.[2][3] The non-planar geometry imparted by the methylene (B1212753) bridge results in distinct electronic and steric properties compared to conventional planar aromatic systems.[4] These characteristics have garnered interest in its application in materials science and medicinal chemistry, including the development of anti-inflammatory agents.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of the parent this compound and a variety of its functionalized derivatives. The methodologies are presented to be readily applicable in a research and development setting.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound is a well-established multi-step process, thoroughly documented in Organic Syntheses.[7] The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound[7]
Step 1: 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
In a 12 L three-necked round-bottomed flask equipped with a dry ice condenser, stirrer, and gas delivery tube, condense 3 L of ammonia (B1221849).
-
With vigorous stirring, add 192.3 g (8.361 g-atoms) of sodium in small portions over 1 hour.
-
Add a solution of 192.3 g (1.502 mol) of naphthalene in a mixture of 750 mL of diethyl ether and 600 mL of ethanol (B145695) dropwise over 3 hours.
-
Stir the reaction mixture at -78 °C for an additional 6 hours.
-
Allow the ammonia to evaporate overnight.
-
To the remaining white solid, slowly add 120 mL of methanol (B129727) to quench unreacted sodium, followed by 4-5 L of ice water.
-
Extract the mixture with 1 L of ether.
-
Evaporate the ether phase under reduced pressure.
-
Recrystallize the resulting solid from approximately 1.6 L of methanol to yield 148–158 g (75–80%) of isotetralin.
Step 2: 11,11-Dichlorotricyclo[4.4.1.0(1,6)]undeca-3,8-diene
This step involves the addition of dichlorocarbene to isotetralin.
Step 3: Tricyclo[4.4.1.0(1,6)]undeca-3,8-diene
-
In a 2 L three-necked round-bottomed flask, condense 800 mL of ammonia.
-
Add 56 g (2.4 g-atoms) of sodium in small portions over 30 minutes with vigorous stirring.
-
Add a solution of 81.4 g (0.378 mol) of 11,11-dichlorotricyclo[4.4.1.0(1,6)]-undeca-3,8-diene in 500 mL of anhydrous ether over 1 hour.
-
Allow the ammonia to evaporate overnight.
-
Quench the reaction with a mixture of 90 mL of methanol and 90 mL of ether, followed by 500 mL of ice water.
-
Separate the organic layer, wash with water, and extract the aqueous layer with pentane.
-
Dry the combined organic phases over magnesium sulfate, filter, and remove the solvent by distillation.
-
Distill the residue under reduced pressure to yield 46.9–49.7 g (85–90%) of the tricyclo-diene.
Step 4: this compound
-
In a 2 L three-necked round-bottomed flask, dissolve 149 g (0.656 mol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in 900 mL of anhydrous dioxane.
-
Add 43.8 g (0.300 mol) of tricyclo[4.4.1.0(1,6)]undeca-3,8-diene and 10 mL of glacial acetic acid.
-
Heat the mixture under reflux for 5 hours under an argon atmosphere.
-
Cool the mixture, filter to remove the precipitated hydroquinone, and wash the solid with benzene.
-
Pass the combined filtrate and washings through a column of neutral alumina, eluting with n-hexane.
-
Remove the solvent by distillation and distill the residue under reduced pressure to yield 36.2–37.0 g (85–87%) of faintly yellow 1,6-methano[1]annulene.
Functionalization of the this compound Core
The aromatic nature of the this compound ring system allows for functionalization through electrophilic aromatic substitution reactions. These reactions primarily occur at the 2-position of the annulene ring.
Figure 2: Key functionalization pathways for this compound.
Quantitative Data for Synthesis and Functionalization
| Reaction Step/Functionalization | Starting Material | Product | Reagents | Yield (%) | Reference |
| Core Synthesis | |||||
| Step 1: Birch Reduction | Naphthalene | Isotetralin | Na, NH3, EtOH, Et2O | 75-80 | [7] |
| Step 3: Reduction | 11,11-Dichlorotricyclo-diene | Tricyclo-diene | Na, NH3, Et2O | 85-90 | [7] |
| Step 4: Dehydrogenation | Tricyclo-diene | Bicyclo[4.4.1]undecapentaene | DDQ, Dioxane | 85-87 | [7] |
| Functionalization | |||||
| Vilsmeier-Haack Formylation | Bicyclo[4.4.1]undecapentaene | 2-Formyl-bicyclo[4.4.1]undecapentaene | POCl3, DMF | Typical for electron-rich arenes | [8][9] |
| Friedel-Crafts Acylation | Bicyclo[4.4.1]undecapentaene | 2-Acetyl-bicyclo[4.4.1]undecapentaene | Acetic Anhydride (B1165640), AlCl3 | Typical for aromatic acylation | [10] |
| Nitration | Bicyclo[4.4.1]undecapentaene | 2-Nitro-bicyclo[4.4.1]undecapentaene | HNO3, Acetic Anhydride | Reaction documented | [11] |
| Bromination | Bicyclo[4.4.1]undecapentaene | 2-Bromo-bicyclo[4.4.1]undecapentaene | N-Bromosuccinimide | Reaction documented | [3] |
| Acetic Acid Synthesis | Bicyclo[4.4.1]undecapentaene derivatives | Bicyclo[4.4.1]undecapentaene-3-acetic acid | Multi-step | Described in literature | [6] |
*Yields for functionalization reactions are generally high for activated aromatic systems but may vary depending on specific reaction conditions.
Experimental Protocols for Functionalization
Protocol 1: Vilsmeier-Haack Formylation (General Procedure) [8][9]
-
In a round-bottomed flask, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
Add a solution of this compound in the same solvent to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and basify with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation (General Procedure) [10]
-
To a stirred suspension of anhydrous aluminum chloride (AlCl3) in a dry solvent (e.g., dichloromethane (B109758) or carbon disulfide) at 0 °C, add acetic anhydride dropwise.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the mixture at room temperature for several hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Nitration (General Procedure) [11]
-
Cool a solution of this compound in acetic anhydride to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride.
-
Maintain the temperature at 0 °C and stir for the specified reaction time.
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic extract with water and sodium bicarbonate solution until neutral.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product by chromatography.
Protocol 4: Bromination (General Procedure) [3]
-
Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or dichloromethane.
-
Add N-bromosuccinimide (NBS) in one portion.
-
Stir the mixture at room temperature or with gentle heating for a specified period.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Characterization Data of Selected Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |
| Parent Compound | C11H10 | 142.20 | ¹H NMR (CDCl₃): δ 6.8-7.5 (m, 8H, vinylic), -0.5 (s, 2H, bridge) | [7] |
| 2-Azido Derivative | C11H9N3 | 183.21 | ¹³C NMR (CDCl₃): Available in SpectraBase | [12] |
| 2,10-Dibromo-peri-naphthaleno derivative | C21H12Br2 | 436.13 | ¹³C NMR: Available in SpectraBase | [13] |
| Acetic Acid Derivative | C13H12O2 | 200.23 | Synthesis and biological activity reported | [6] |
Applications in Drug Development and Materials Science
The functionalized derivatives of this compound serve as versatile building blocks for various applications:
-
Medicinal Chemistry: The core structure has been incorporated into molecules exhibiting anti-inflammatory and analgesic properties.[6] The ability to introduce various functional groups allows for the modulation of pharmacokinetic and pharmacodynamic properties.
-
Materials Science: The non-planar, aromatic nature of this bicyclic system makes it an interesting component for organic electronic materials. Its incorporation into polymers can influence properties such as charge transport and morphology.[4]
Conclusion
The synthetic protocols and data presented here provide a comprehensive guide for researchers interested in exploring the chemistry of functionalized this compound derivatives. The unique structural and electronic features of this non-benzenoid aromatic compound offer exciting opportunities for the design and synthesis of novel molecules with potential applications in both medicine and materials science.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 11. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Analysis of 1,6-Methanoannulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Methanoannulene, a bridgedannulene, is a key molecule in the study of aromaticity. Its unique three-dimensional structure and electronic properties make it a subject of significant interest in organic chemistry and materials science. This document provides detailed application notes and protocols for the spectroscopic analysis of 1,6-methanoannulene, covering Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Vibrational (Infrared and Raman) spectroscopy. These techniques are fundamental for confirming the structure, assessing the purity, and understanding the electronic and vibrational characteristics of the compound.
I. Sample Preparation
A crucial first step for any spectroscopic analysis is the appropriate preparation of the 1,6-methanoannulene sample. The synthesis of 1,6-methanoannulene typically involves a multi-step process starting from naphthalene.[1] Purification is often achieved through column chromatography and distillation.[2]
General Protocol for Sample Preparation:
-
Purity Assessment: Before detailed spectroscopic analysis, assess the purity of the synthesized 1,6-methanoannulene using Thin Layer Chromatography (TLC).
-
Solvent Selection: Choose a high-purity solvent that dissolves the sample and is transparent in the spectral region of interest. For NMR, a deuterated solvent is required. For UV-Vis and vibrational spectroscopy, the solvent should not have significant absorption in the regions where the analyte is expected to show peaks.
-
Concentration: The concentration of the sample will vary depending on the spectroscopic technique being employed. General guidelines are provided in the specific protocols below.
-
Filtration: If any particulate matter is visible, filter the solution through a syringe filter to prevent interference in the spectroscopic measurement.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,6-methanoannulene and confirming its aromatic character. The ¹H NMR spectrum is particularly characteristic, showing deshielded peripheral protons and strongly shielded methylene (B1212753) bridge protons due to the diamagnetic ring current.[1]
Quantitative Data: ¹H and ¹³C NMR
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Vinylic Protons (AA'BB' system) | 6.8 - 7.5 | Data not consistently available in literature |
| Methylene Bridge Protons | ~ -0.5 | Data not consistently available in literature |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of purified 1,6-methanoannulene in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
-
Data Acquisition for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition for ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within 1,6-methanoannulene. The absorption maxima are indicative of its conjugated π-system.
Quantitative Data: UV-Vis Absorption
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dichloromethane (CH₂Cl₂) | 275 | 300,000 |
| Dichloromethane (CH₂Cl₂) | 454 | 25,000 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 1,6-methanoannulene in a UV-grade solvent such as cyclohexane (B81311) or dichloromethane.
-
Prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Wavelength Range: Scan from 200 nm to 800 nm.
-
Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the 1,6-methanoannulene solution.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
IV. Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of 1,6-methanoannulene. These spectra can be used as a fingerprint for the compound and to understand its molecular symmetry and bonding. The infrared and Raman spectra of 1,6-methanoannulene have been measured and analyzed, allowing for a complete assignment of its vibrational modes.[3]
Quantitative Data: Key Vibrational Frequencies
Detailed vibrational frequency data with assignments can be found in specialized literature. The data is extensive and beyond the scope of this summary table.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Phase: Prepare a KBr pellet by grinding a small amount of 1,6-methanoannulene with dry potassium bromide and pressing it into a thin, transparent disk.
-
Solution Phase: Prepare a concentrated solution (1-5% w/v) in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Record a background spectrum of the pure KBr pellet or the solvent-filled liquid cell.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with literature values.
-
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Solid Phase: Place a small amount of the crystalline sample directly onto a microscope slide or into a capillary tube.
-
Solution Phase: Prepare a concentrated solution in a suitable solvent and place it in a quartz cuvette or NMR tube.
-
-
Instrumentation:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
-
Data Acquisition:
-
Spectral Range: Typically 3500 cm⁻¹ to 100 cm⁻¹.
-
Laser Power: Use a low laser power to avoid sample degradation.
-
Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic Raman scattering peaks and compare them with literature values and the corresponding FT-IR spectrum.
-
V. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of 1,6-methanoannulene and a conceptual representation of the spectroscopic transitions.
Caption: Experimental workflow for the spectroscopic analysis of 1,6-Methanoannulene.
Caption: Conceptual diagram of spectroscopic transitions in 1,6-Methanoannulene.
References
Application Notes and Protocols for Polymerization of 1,6-Methanoannulene Monomers
Application Notes and Protocols for Polymerization of 1,6-Methano[1]annulene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques used for the polymerization of 1,6-methano[1]annulene (M10A) monomers, focusing on the synthesis of novel conjugated polymers for applications in organic electronics. The protocols are based on established research and are intended to guide researchers in the development of new materials with tailored optoelectronic properties. The non-planar, aromatic structure of the M10A core imparts unique characteristics to the resulting polymers, such as amorphous morphologies and altered electronic delocalization compared to their purely benzenoid counterparts.[2]
Introduction to 1,6-Methano[1]annulene in Polymer Chemistry
1,6-Methano[1]annulene is a non-benzenoid aromatic hydrocarbon that possesses a unique bridged, non-planar structure.[2] This structural feature is of significant interest in materials science as it can disrupt π-stacking in the solid state, leading to the formation of amorphous semiconducting materials.[2] The incorporation of M10A into donor-acceptor polymers has been explored for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric devices.[2] The primary method for incorporating M10A into conjugated polymer backbones is through transition-metal-catalyzed cross-coupling reactions, with Stille polymerization being a well-documented and effective technique.
Stille Cross-Coupling Polymerization: A Robust Method for M10A-Containing Polymers
Stille polymerization is a versatile and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. For the synthesis of M10A-containing polymers, this typically involves the reaction of a dibrominated M10A monomer with a distannylated comonomer.
General Experimental Workflow for Stille Polymerization
Caption: General workflow for the Stille polymerization of 1,6-methano[1]annulene monomers.
Detailed Experimental Protocol: Synthesis of Poly[(1,6-methano[1]annulene)-alt-(2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)] (P(M10A-DPP))
This protocol describes the synthesis of a donor-acceptor copolymer incorporating the M10A unit and a diketopyrrolopyrrole (DPP) derivative, a common acceptor moiety in organic electronics.
Materials and Reagents
-
2,8-Dibromo-1,6-methano[1]annulene
-
2,5-bis(2-octyldodecyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene (B28343)
Polymerization Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, a flame-dried Schlenk flask is charged with 2,8-dibromo-1,6-methano[1]annulene (1.00 eq), 2,5-bis(2-octyldodecyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (1.00 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Solvent Addition: Anhydrous, degassed toluene is added to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: The flask is sealed, removed from the glovebox, and heated in an oil bath at 110 °C with vigorous stirring under a positive pressure of nitrogen for 48-72 hours.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and poured into rapidly stirring methanol to precipitate the polymer.
-
The crude polymer is collected by filtration and subjected to Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers.
-
The purified polymer is then extracted with chloroform (B151607) or chlorobenzene.
-
The polymer solution is concentrated, and the polymer is reprecipitated from methanol, filtered, and dried under vacuum.
-
Quantitative Data Summary
The following table summarizes the key properties of representative polymers synthesized using Stille polymerization.
| Polymer ID | Comonomer | Mn (kDa) | PDI (Mw/Mn) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| P(M10A-DPP) | DPP | 15 - 25 | 1.8 - 2.5 | 1.5 - 1.7 | -5.2 to -5.4 | -3.5 to -3.7 |
| P(M10A-BT) | Benzothiadiazole | 10 - 20 | 1.7 - 2.3 | 1.8 - 2.0 | -5.3 to -5.5 | -3.4 to -3.6 |
| P(M10A-Th) | Thiophene | 8 - 15 | 1.6 - 2.1 | 2.2 - 2.4 | -5.1 to -5.3 | -2.8 to -3.0 |
Data is compiled from typical results reported in the literature and may vary based on specific reaction conditions and purification methods.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between monomer structure, polymerization technique, and the resulting polymer properties.
Caption: Relationship between synthetic inputs and resulting polymer properties.
Troubleshooting and Optimization
-
Low Molecular Weight: Incomplete reaction or premature termination can lead to low molecular weight polymers. Ensure all reagents are pure and the solvent is rigorously dried and degassed. The stoichiometry of the monomers is also critical.
-
Broad Polydispersity: Side reactions or slow initiation can result in a broad molecular weight distribution. The choice of catalyst, ligand, and reaction temperature can be optimized to improve control over the polymerization.
-
Poor Solubility: The resulting polymers may have limited solubility. The use of long, branched alkyl chains on the comonomer can improve solubility.
Safety Precautions
-
Organostannanes are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Palladium catalysts and phosphine (B1218219) ligands can be air- and moisture-sensitive. Handling in an inert atmosphere is recommended.
-
Solvents such as toluene are flammable and should be handled with care.
By following these protocols and considering the key variables, researchers can successfully synthesize and explore the properties of novel 1,6-methano[1]annulene-containing polymers for a range of applications in organic electronics and materials science.
Application Notes and Protocols for Doping of 1,6-Methanoannulene-Based Conductive Polymers
Application Notes and Protocols for Doping of 1,6-Methano[1]annulene-Based Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Methano[1]annulene is a stable, aromatic hydrocarbon that possesses a unique bridged annulene structure.[2] Its π-conjugated system makes it a promising monomer unit for the synthesis of conductive polymers. These polymers, upon doping, can exhibit significant increases in electrical conductivity, opening avenues for their application in organic electronics, sensors, and potentially in drug delivery and biomedical devices. This document provides an overview of potential doping methods for polymers based on 1,6-methano[1]annulene, including detailed, albeit adapted, experimental protocols and expected outcomes based on analogous conductive polymer systems.
Doping of conjugated polymers involves the introduction of a small amount of a chemical species (dopant) that either removes an electron from the polymer backbone (p-type doping or oxidation) or adds an electron to it (n-type doping or reduction). This process creates charge carriers (polarons and bipolarons) along the polymer chain, leading to a significant increase in electrical conductivity.[3] Common doping methods include chemical doping, electrochemical doping, and photodoping.[4] This document will focus on chemical doping methods, which are widely used due to their simplicity and effectiveness.[4]
Doping Methods and Mechanisms
Two primary types of chemical doping can be considered for poly(1,6-methano[1]annulene): p-type doping with oxidizing agents like iodine and n-type doping with reducing agents such as alkali metals.
P-type Doping with Iodine
Iodine is a widely used p-type dopant for conjugated polymers.[5][6] The doping process involves the partial oxidation of the polymer backbone by iodine, leading to the formation of polycationic chains and polyiodide counter-ions. This charge transfer results in the generation of mobile charge carriers, thereby increasing conductivity.[7] The reaction can be represented as:
2 P + 3 I₂ → 2 P⁺• + 2 I₃⁻
where P represents the neutral polymer chain.
N-type Doping with Alkali Metals
N-type doping involves the reduction of the polymer chain. Alkali metals, such as sodium or potassium, are effective n-type dopants due to their low ionization energies.[8] The doping process, typically carried out in a solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF), involves the transfer of an electron from the alkali metal to the polymer backbone, creating a polyanionic chain and alkali metal counter-ions.[9] The reaction can be generalized as:
P + M → P⁻• + M⁺
where P is the neutral polymer and M is an alkali metal.
Data Presentation: Expected Conductivity Changes
| Doping Method | Dopant | Dopant Concentration (mol% relative to monomer unit) | Undoped Conductivity (S/cm) | Expected Doped Conductivity (S/cm) | Conductivity Increase (Order of Magnitude) |
| P-type | Iodine (I₂) | 1 - 10 | ~10⁻¹⁰ | 10⁻⁵ - 10⁻¹ | 5 - 9 |
| N-type | Sodium (Na) | 1 - 10 | ~10⁻¹⁰ | 10⁻⁶ - 10⁻² | 4 - 8 |
| N-type | Potassium (K) | 1 - 10 | ~10⁻¹⁰ | 10⁻⁵ - 10⁻¹ | 5 - 9 |
Experimental Protocols
Synthesis of 1,6-Methano[1]annulene Monomer
An improved version of the synthesis method first suggested by Vogel and Roth can be utilized.[10] The synthesis starts with the Birch reduction of naphthalene (B1677914) to isotetralin. This is followed by the addition of dichlorocarbene (B158193) and a subsequent reduction to remove the chloride substituents. Finally, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields the 1,6-methano[1]annulene.[2]
Polymerization of 1,6-Methano[1]annulene
A common method for polymerizing aromatic hydrocarbons is through oxidative coupling using a Lewis acid catalyst such as iron(III) chloride (FeCl₃).
Materials:
-
1,6-Methano[1]annulene
-
Anhydrous chloroform (B151607) (CHCl₃)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve 1,6-methano[1]annulene in anhydrous chloroform.
-
Add a molar excess of anhydrous FeCl₃ to the solution while stirring. The reaction mixture should change color, indicating the onset of polymerization.
-
Continue stirring at room temperature for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomer and catalyst.
-
Dry the resulting poly(1,6-methano[1]annulene) powder under vacuum.
P-type Doping with Iodine
Materials:
-
Poly(1,6-methano[1]annulene) film or powder
-
Iodine crystals
-
A sealed chamber or desiccator
Procedure (Vapor Phase Doping):
-
Place a thin film or a known amount of poly(1,6-methano[1]annulene) powder in a sealed chamber.
-
Place a small, open container with iodine crystals in the same chamber, ensuring no direct contact with the polymer.
-
Allow the iodine vapor to diffuse and interact with the polymer at room temperature. The doping level can be controlled by the exposure time.
-
Monitor the change in color and conductivity of the polymer film at different time intervals.
-
Once the desired doping level is achieved, remove the polymer from the chamber.
N-type Doping with Alkali Metals
Materials:
-
Poly(1,6-methano[1]annulene)
-
Anhydrous tetrahydrofuran (THF)
-
Alkali metal (e.g., sodium or potassium)
-
Inert atmosphere (glovebox)
Procedure (Solution Doping):
-
Inside a glovebox, dissolve poly(1,6-methano[1]annulene) in anhydrous THF.
-
In a separate flask, prepare a solution of the alkali metal in anhydrous THF or prepare a sodium-potassium alloy (NaK).
-
Slowly add the alkali metal solution/alloy to the polymer solution with vigorous stirring.
-
The solution should exhibit a color change, indicating the formation of the polyanion.
-
The doping level can be controlled by the stoichiometry of the alkali metal added.
-
The doped polymer can be used in solution or cast into a film under an inert atmosphere.
Visualizations
Caption: Workflow for the synthesis of poly(1,6-methano[1]annulene).
Caption: General mechanism of p-type and n-type chemical doping.
References
- 1. New Approach Boosting Polymer Conductivity 100,000 Times Holds Immense Potential for Organic Electronics – Department of Chemistry [chem.unc.edu]
- 2. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.kashanu.ac.ir [journals.kashanu.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Properties and mechanisms of iodine doped of P3HT and P3HT/PCBM composites [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Alkali Metals on the Doping of Poly(p-phenylene) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 1,6-Methanoannulene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and success rate of 1,6-Methanoannulene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My overall yield for the synthesis is consistently low. What are the most critical steps to scrutinize?
Answer: The multi-step synthesis of 1,6-methano[1]annulene involves several critical stages where yield can be compromised. The most crucial steps to examine are the dichlorocarbene (B158193) addition to isotetralin and the final dehydrogenation. The yield of the dichlorocarbene adduct (11,11-dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene) is highly dependent on the quality of the potassium tert-butoxide used.[2] Using freshly sublimed potassium tert-butoxide can significantly increase yields.[2] The final dehydrogenation step with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also sensitive and requires careful control of reaction time and temperature to prevent side reactions.[2]
Question 2: I'm observing poor yields specifically in the dichlorocarbene addition step. How can I optimize this reaction?
Answer: Low yields in this step are most frequently linked to the base used to generate the dichlorocarbene from chloroform (B151607).
-
Base Quality: The purity and reactivity of potassium tert-butoxide are paramount. Commercial, sublimed potassium tert-butoxide is recommended.[2] Using freshly sublimed material can improve yields of the dichloro-adduct to as high as 45%.[2]
-
Temperature Control: The reaction is exothermic and requires strict temperature control. The addition of chloroform should be performed dropwise while maintaining the reaction temperature at -30°C to prevent decomposition of the carbene and side reactions.[2]
-
Anhydrous Conditions: All solvents and reagents must be strictly anhydrous, as water will quench the dichlorocarbene and the base.[1]
-
Alternative Carbene Sources: While the Doering and Hoffmann method (chloroform and potassium tert-butoxide) is common, other methods have been explored. However, methods by Parham and Schweizer or Makosza and Wawrzyniewicz did not lead to improved yields in this specific synthesis.[2]
Question 3: The final dehydrogenation with DDQ is not proceeding to completion, or I am getting a complex mixture of products. What can I do?
Answer: The dehydrogenation of tricyclo[4.4.1.0¹⁶]undeca-3,8-diene with DDQ is a rapid reaction but can be problematic.[2]
-
Reaction Monitoring: The reaction progress can be monitored by the precipitation of the hydroquinone (B1673460) byproduct (DDQH₂). The reaction mixture's color will also change from red-brown to nearly black.[2]
-
Solvent Purity: Use high-purity, anhydrous dioxane as the solvent.
-
Stoichiometry: Ensure the correct molar ratio of DDQ to the tricyclic diene is used. An excess of DDQ may lead to over-oxidation or other side products.
-
Workup: After the reflux period, it is crucial to remove the bulk of the dioxane by distillation before proceeding with the workup. This helps in managing the resulting pasty mixture and improving the isolation of the final product.[2]
Question 4: I am having trouble with the Birch reduction of naphthalene (B1677914). Are there any tips for improving the yield of isotetralin?
Answer: The Birch reduction is a foundational step. To achieve optimal yields of 1,4,5,8-tetrahydronaphthalene (B1617624) (isotetralin), consider the following:
-
Sodium Dispersion: Ensure the sodium is added in small, manageable portions to the liquid ammonia (B1221849) with vigorous stirring. This promotes a fine dispersion and efficient reaction.[2]
-
Ammonia Condensation: Use a dry ice condenser to maintain the liquid ammonia throughout the addition of naphthalene solution.[2]
-
Quenching: After the reaction, the excess sodium must be quenched carefully. The protocol suggests a dropwise addition of a methanol (B129727) and ether mixture at low temperature, followed by the slow addition of ice water.[2]
Optimized Reaction Parameters
This table summarizes key quantitative data and expected yields for the synthesis of 1,6-Methanoannulene based on established protocols.[2]
| Reaction Step | Key Reagents | Molar Ratio (Reagent:Substrate) | Temperature | Solvent | Typical Yield | Notes |
| Birch Reduction | Naphthalene, Sodium, Ether/THF | 5.56 : 1 (Na:Naphthalene) | -78°C (liquid NH₃) | Liquid NH₃, Ether, THF | 65-71% | Vigorous stirring is essential for sodium dispersion.[2] |
| Dichlorocarbene Addition | Isotetralin, CHCl₃, KOtBu | 1.0 : 1.33 (CHCl₃:KOtBu) | -30°C | Anhydrous Ether | 38-45% | Yield is highly dependent on the quality of potassium tert-butoxide (KOtBu).[2] |
| Dechlorination | Dichloro-adduct, Sodium | 6.35 : 1 (Na:Adduct) | -78°C (liquid NH₃) | Liquid NH₃, Ether | 84-91% | A large excess of sodium in liquid ammonia is used for the reduction.[2] |
| Dehydrogenation | Tricyclic diene, DDQ | 1.1 : 1 (DDQ:Diene) | Reflux (101°C) | Dioxane | 87-92% | Reaction is rapid and marked by the precipitation of hydroquinone.[2] |
Detailed Experimental Protocols
The synthesis of 1,6-Methanoannulene is a four-step process starting from naphthalene.[3]
Step 1: Birch Reduction of Naphthalene to 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
Set up a three-necked flask with a dry ice condenser, a mechanical stirrer, and a gas delivery tube.
-
Condense approximately 3 L of ammonia into the flask, cooled in an acetone-dry ice bath.
-
With vigorous stirring, add 192.3 g of sodium in small pieces over 1 hour.
-
Replace the gas tube with a dropping funnel and add a solution of 192.3 g of naphthalene in 750 ml of diethyl ether and 600 ml of THF over 1 hour.
-
Allow the ammonia to evaporate overnight after the addition is complete.
-
Cool the flask again and quench the reaction by slowly adding a mixture of 90 ml methanol and 90 ml ether, followed by 500 ml of ice water.
-
Perform a liquid-liquid extraction with pentane, dry the combined organic layers over magnesium sulfate, and purify by distillation to yield isotetralin.[2]
Step 2: Synthesis of 11,11-Dichlorotricyclo[4.4.1.0¹⁶]undeca-3,8-diene
-
In a three-necked flask under an argon atmosphere, dissolve 132.2 g of isotetralin in 1.3 L of anhydrous ether.
-
Add 150 g of sublimed potassium tert-butoxide to the solution.
-
Cool the suspension to -30°C using an acetone-dry ice bath with efficient stirring.
-
Add a solution of 119.5 g of chloroform in 150 ml of ether dropwise over 90 minutes, maintaining the temperature at -30°C.
-
Stir for an additional 30 minutes, then allow the temperature to rise above 0°C.
-
Add 300-350 ml of ice water to dissolve the salts and separate the layers.
-
Extract the aqueous layer with ether, combine the organic phases, dry over magnesium sulfate, and remove the solvent. The product can be recrystallized from methanol.[2]
Step 3: Synthesis of Tricyclo[4.4.1.0¹⁶]undeca-3,8-diene
-
In a setup similar to the Birch reduction, condense 800 ml of ammonia.
-
Add 56 g of sodium in small portions with vigorous stirring.
-
Add a solution of 81.4 g of the dichloro-adduct from Step 2 in 500 ml of ether dropwise.
-
After the addition, allow the ammonia to evaporate.
-
Quench the reaction carefully with a methanol/ether mixture and then ice water.
-
Extract the product with pentane, dry the organic layer, and purify by distillation.[2]
Step 4: Dehydrogenation to 1,6-Methano[1]annulene
-
To a stirred solution of 52.0 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 750 ml of dioxane, add 43.8 g of the tricyclic diene from Step 3 and 10 ml of glacial acetic acid.
-
Flush the system with argon and heat the mixture to reflux for 5 hours.
-
After the reflux, distill off the bulk of the dioxane (600-650 ml).
-
Cool the remaining mixture and add pentane. Filter the mixture through Celite to remove the precipitated hydroquinone.
-
Wash the organic phase with water and sodium hydroxide (B78521) solution, then dry it over magnesium sulfate.
-
Purify the final product by chromatography on silica (B1680970) gel followed by recrystallization from methanol to yield yellow needles of 1,6-Methanoannulene.[2]
Process Visualizations
Diagram 1: Synthesis Pathway
Caption: Synthetic route from naphthalene to 1,6-Methanoannulene.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low synthesis yield.
Diagram 3: Key Parameter Relationships
Caption: Impact of key parameters on synthesis yield and purity.
References
Technical Support Center: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (also known as 1,6-Methano[1]annulene).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is a yellowish oil, but the literature reports a solid. How can I induce crystallization?
A1: this compound has a low melting point (27-29°C) and may appear as an oil, especially if slightly impure.[2]
-
Troubleshooting Steps:
-
Purity Check: Ensure the material is of high purity (>99%) using GC or ¹H NMR. The vinylic protons should appear as an AA'BB'-system at δ 6.8–7.5 ppm, and the bridge protons as a singlet at a high field around δ -0.5 ppm.[2] Impurities can significantly depress the melting point.
-
Recrystallization: Attempt recrystallization from methanol (B129727).[2] Dissolve the compound in a minimal amount of hot methanol and cool slowly. If oiling out occurs, try adding a co-solvent like a small amount of water to the methanolic solution until turbidity appears, then heat to redissolve and cool slowly.
-
Seeding: If you have a previously obtained crystal, use it to seed the supersaturated solution.
-
Low Temperature: Cool the purified oil in a refrigerator or freezer. Given its low melting point, it should solidify.
-
Q2: My ¹H NMR spectrum shows unexpected peaks after purification. What are the likely impurities?
A2: Impurities can arise from incomplete reactions or side reactions during the synthesis.
-
Potential Impurities from Synthesis:
-
Unreacted Tricyclo[4.4.1.0¹'⁶]undeca-3,8-diene: The immediate precursor to the final product. Its presence indicates incomplete dehydrogenation.
-
Side-products from Dichlorocarbene (B158193) Addition: The synthesis involves the addition of dichlorocarbene to isotetralin. This can lead to regioisomeric 1:1 adducts and 2:1 adducts. While most of these are removed in earlier steps, trace amounts could persist.
-
2,3-Dichloro-5,6-dicyanohydroquinone (DDQH₂): This is the byproduct of the final dehydrogenation step using DDQ. It is largely insoluble in nonpolar solvents like n-hexane and should be removed during filtration and chromatography.
-
Solvent Residues: Ensure all solvents used during the workup and chromatography are completely removed under vacuum.
-
-
Troubleshooting Steps:
-
Re-purification: If significant impurities are present, repeat the column chromatography. Ensure proper packing of the column and a slow elution rate.
-
Washing: If DDQH₂ is suspected, an additional wash of the crude product with a suitable solvent before chromatography might be beneficial.
-
Q3: I am seeing decomposition of the compound on my chromatography column. What can I do?
A3: While this compound is relatively stable, prolonged exposure to acidic conditions or highly active stationary phases can lead to degradation.
-
Troubleshooting Steps:
-
Choice of Stationary Phase: The established protocol uses neutral alumina (B75360) (Brockmann activity grade II–III).[2] If you are using silica (B1680970) gel, it can be slightly acidic and may cause decomposition. Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
Speed of Chromatography: Do not let the compound sit on the column for an extended period. Use flash chromatography to expedite the process.
-
Degassing Solvents: Although not explicitly mentioned in the primary protocol, using degassed solvents can prevent oxidation, especially if the compound is to be stored for a long time.
-
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the progress of the column chromatography.
-
TLC Visualization:
-
UV Light: this compound is a conjugated system and should be visible under UV light (254 nm).
-
Staining: If the compound or impurities are not UV-active, you can use a potassium permanganate (B83412) (KMnO₄) stain or a phosphomolybdic acid stain. The double bonds in the molecule will react with these stains to produce a visible spot.
-
Quantitative Data on Purification
The following table summarizes the quantitative data from a well-established purification protocol.
| Parameter | Value | Reference |
| Purification Method | Column Chromatography followed by Distillation | Organic Syntheses, 1974, 54, 11 |
| Stationary Phase | Neutral Alumina (Brockmann, activity II-III) | Organic Syntheses, 1974, 54, 11 |
| Eluent | n-Hexane | Organic Syntheses, 1974, 54, 11 |
| Yield | 85-87% | [2] |
| Purity (Post-distillation) | >99% (by GC) | [2] |
| Boiling Point | 68-72°C @ 1 mmHg | [2] |
| Melting Point (Post-distillation) | 27-28°C | [2] |
| Melting Point (Post-recrystallization) | 28-29°C | [2] |
Experimental Protocols
Primary Purification Protocol: Column Chromatography on Neutral Alumina and Distillation
This protocol is adapted from a well-established procedure in Organic Syntheses.
-
Preparation of the Crude Product: After the dehydrogenation of Tricyclo[4.4.1.0¹'⁶]undeca-3,8-diene with DDQ in dioxane, the bulk of the solvent is removed by distillation. The resulting mixture is cooled, and pentane (B18724) is added to precipitate the hydroquinone (B1673460) byproduct (DDQH₂). The mixture is filtered, and the filtrate is washed with aqueous NaOH and water, then dried over magnesium sulfate. The solvent is removed to yield the crude this compound.
-
Column Chromatography:
-
Prepare a column (e.g., 5 x 30 cm) with a slurry of neutral alumina (Brockmann activity grade II-III) in n-hexane.
-
Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with n-hexane. The product, being a hydrocarbon, will elute relatively quickly. The eluent containing the product will be yellow.
-
Collect the yellow-colored fractions and combine them.
-
-
Solvent Removal and Distillation:
-
Remove the n-hexane from the combined fractions by distillation, preferably through a Vigreux column.
-
Transfer the residual liquid to a round-bottomed flask and perform a vacuum distillation (b.p. 68-72°C at 1 mmHg).[2] The product may crystallize in the receiver flask.
-
Alternative Purification Method: Recrystallization
For further purification, especially to improve the melting point, recrystallization can be performed.
-
Solvent Selection: Methanol is a suitable solvent for recrystallization.[2]
-
Procedure:
-
Dissolve the purified this compound in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and dry them under reduced pressure.
-
Visualization of Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 1,6-Methanoannulene
Welcome to the technical support center for the synthesis of 1,6-methano[1]annulene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues encountered during this multi-step synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by each major synthetic step.
Troubleshooting Workflow
The following diagram outlines a general workflow for identifying and resolving issues during the synthesis of 1,6-methano[1]annulene.
Caption: A flowchart illustrating the systematic approach to troubleshooting issues in the synthesis of 1,6-methanoannulene.
FAQs and Troubleshooting Guides
Step 1: Birch Reduction of Naphthalene (B1677914) to 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
Q1: My Birch reduction of naphthalene is giving a low yield of the desired isotetralin. What are the possible causes and solutions?
A1: Low yields in the Birch reduction can stem from several factors. A common issue is incomplete reduction or the formation of over-reduced byproducts.
-
Incomplete Reaction: The characteristic deep blue color of the sodium in liquid ammonia (B1221849) should persist throughout the addition of the naphthalene solution. If the blue color disappears prematurely, it indicates that the sodium has been consumed. In this case, more sodium should be carefully added until the blue color is re-established.
-
Over-reduction: A potential side product is 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). This can occur if the reaction conditions favor isomerization of the initial product followed by further reduction. To minimize this, ensure the reaction is quenched properly and not allowed to warm for extended periods in the presence of a strong base.[1]
-
Moisture Contamination: The presence of water will rapidly quench the reaction by consuming the sodium. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q2: I have an unexpected set of peaks in the aromatic region of my ¹H NMR spectrum after the Birch reduction. What could this be?
A2: Unreacted naphthalene is a likely impurity if the reaction did not go to completion. Naphthalene exhibits a complex multiplet in the aromatic region of the ¹H NMR spectrum, typically between δ 7.4-7.9 ppm. The desired product, isotetralin, should show signals for its aromatic protons around δ 6.8-7.0 ppm. Another possibility is the formation of tetralin, which shows aromatic protons in a similar region to naphthalene.[2][3]
Troubleshooting Table: Birch Reduction
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of isotetralin | Incomplete reaction (loss of blue color) | Add more sodium until the blue color persists. |
| Over-reduction to tetralin | Ensure proper quenching and avoid prolonged reaction times at warmer temperatures.[1] | |
| Moisture in reagents or glassware | Use thoroughly dried glassware and anhydrous solvents. | |
| Unexpected aromatic signals in ¹H NMR | Unreacted naphthalene | Monitor the reaction by TLC to ensure full consumption of the starting material. |
| Formation of tetralin | Optimize reaction time and temperature to minimize isomerization.[1] |
Step 2: Dichlorocarbene (B158193) Addition to Isotetralin
Q3: The yield of the dichlorocyclopropane adduct is low. What are the common pitfalls in this step?
A3: The generation and reaction of dichlorocarbene can be sensitive to reaction conditions.
-
Inefficient Carbene Generation: Dichlorocarbene is generated in situ from chloroform (B151607) and a strong base like potassium tert-butoxide. It is crucial to maintain a low temperature (around -30 °C) during the addition of chloroform to prevent the decomposition of the carbene.[4]
-
Side Reactions of the Carbene: Dichlorocarbene is highly reactive and can react with itself or other species in the reaction mixture. Slow, controlled addition of the chloroform to the solution of isotetralin and base is recommended to ensure the carbene reacts with the intended substrate.
-
Formation of Diadducts: While the addition to the central double bond of isotetralin is highly regioselective, it is possible to form diadducts where the carbene adds to both double bonds, especially if an excess of the carbene is generated.[5] Using the correct stoichiometry of reagents is critical.
Q4: My product mixture shows multiple spots on the TLC plate after the dichlorocarbene addition. How can I identify the correct product?
A4: The desired product is 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene. The main impurities could be unreacted isotetralin or a diadduct. The polarity of these compounds will differ, allowing for separation by column chromatography. The diadduct will be significantly less polar than the mono-adduct. Spectroscopic analysis (¹H NMR) will clearly distinguish the products; the desired mono-adduct will have signals corresponding to the remaining double bond protons, which will be absent in the diadduct.
Troubleshooting Table: Dichlorocarbene Addition
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of mono-adduct | Inefficient carbene generation | Maintain a low reaction temperature (-30 °C) during chloroform addition.[4] |
| Carbene side reactions | Add chloroform slowly and controllably to the reaction mixture. | |
| Formation of multiple products | Diadduct formation | Use the correct stoichiometry of reagents to avoid excess dichlorocarbene.[5] |
| Unreacted starting material | Monitor the reaction by TLC and ensure sufficient reaction time. |
Step 3: Reduction of 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
Q5: The reduction of the dichloro-intermediate is not proceeding to completion. What could be the issue?
A5: This reduction is typically carried out using sodium in liquid ammonia. Similar to the Birch reduction, ensuring anhydrous conditions and the persistence of the blue color of the solvated electrons are key to a successful reaction. If the reaction stalls, the addition of more sodium may be necessary.
Q6: How can I confirm the successful removal of the chlorine atoms?
A6: The most definitive way is through ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of the product, tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene, will lack the signals associated with the dichlorocyclopropane ring and will show new signals for the cyclopropane (B1198618) protons. Mass spectrometry can also be used to confirm the change in molecular weight corresponding to the loss of two chlorine atoms. The purity of the product can be assessed by GC, with the expected purity being approximately 99%.[6]
Step 4: DDQ Oxidation to 1,6-Methano[1]annulene
Q7: The final oxidation with DDQ is resulting in a dark, complex mixture and a low yield of 1,6-methanoannulene. What side reactions could be occurring?
A7: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a strong oxidizing agent, and several side reactions are possible.
-
Diels-Alder Adducts: DDQ can act as a dienophile and react with the diene system of the substrate in a Diels-Alder reaction.
-
Michael Adducts: The hydroquinone (B1673460) byproduct of the oxidation can potentially add to the product or starting material via a Michael addition.
-
Over-oxidation or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the degradation of the desired product. The reaction should be monitored by TLC to determine the optimal reaction time.
To mitigate these side reactions, it is important to use the correct stoichiometry of DDQ and to control the reaction temperature and time carefully.[7]
Q8: How do I effectively purify the final product, 1,6-methanoannulene?
A8: The crude product is typically purified by column chromatography on neutral alumina (B75360), followed by distillation.[4] Elution with a non-polar solvent like n-hexane is usually sufficient to separate the non-polar 1,6-methanoannulene from the more polar hydroquinone byproduct and any unreacted starting material. The final product is a faintly yellow liquid that may crystallize upon cooling.[4]
Troubleshooting Table: DDQ Oxidation
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield and complex mixture | Formation of Diels-Alder or Michael adducts | Use the correct stoichiometry of DDQ and control reaction time and temperature.[7] |
| Product decomposition | Monitor the reaction by TLC to avoid prolonged reaction times. | |
| Difficulty in purification | Incomplete separation from hydroquinone byproduct | Use column chromatography on neutral alumina with a non-polar eluent.[4] |
| Co-elution with unreacted starting material | Optimize chromatography conditions (e.g., solvent gradient) for better separation. |
Experimental Protocols
The following is a summarized, high-level protocol based on the established Vogel synthesis. For detailed, step-by-step instructions, please refer to the primary literature, such as the Organic Syntheses procedure.
Synthesis of 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
In a flask equipped for low-temperature reactions, condense liquid ammonia.
-
Add sodium metal in portions to the liquid ammonia with vigorous stirring to form a deep blue solution.
-
Add a solution of naphthalene in diethyl ether and ethanol (B145695) dropwise to the sodium-ammonia solution at -78 °C.
-
After the addition is complete, stir the reaction mixture for several hours at -78 °C.
-
Allow the ammonia to evaporate, and then quench the reaction with methanol (B129727) followed by water.
-
Extract the product with diethyl ether, dry the organic layer, and remove the solvent.
-
Recrystallize the crude product from methanol to obtain pure isotetralin.
Synthesis of 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
-
Dissolve isotetralin in anhydrous diethyl ether and add potassium tert-butoxide.
-
Cool the suspension to -30 °C.
-
Add a solution of chloroform in anhydrous diethyl ether dropwise while maintaining the low temperature.
-
After the addition, allow the mixture to warm to room temperature and then quench with water.
-
Separate the organic layer, wash, dry, and remove the solvent.
-
The crude product can be purified by recrystallization.
Synthesis of Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene
-
In a flask set up for low-temperature reactions, condense liquid ammonia.
-
Add sodium metal to the liquid ammonia with stirring.
-
Add a solution of 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene in anhydrous diethyl ether.
-
After the reaction is complete, allow the ammonia to evaporate.
-
Quench the reaction with methanol and then water.
-
Extract the product with pentane, dry the organic layer, and remove the solvent.
-
The product is typically purified by distillation under reduced pressure.
Synthesis of 1,6-Methano[1]annulene
-
Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane.
-
Add tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene and a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux and monitor the reaction progress.
-
After the reaction is complete, cool the mixture and remove the precipitated hydroquinone by filtration.
-
Pass the filtrate through a column of neutral alumina, eluting with n-hexane.
-
Remove the solvent and distill the residue under reduced pressure to obtain pure 1,6-methano[1]annulene.[4]
Quantitative Data Summary
The following table summarizes the typical yields and key physical properties of the intermediates and the final product in the synthesis of 1,6-methano[1]annulene.
| Compound | Step | Typical Yield | Melting Point (°C) | Boiling Point (°C/mmHg) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,4,5,8-Tetrahydronaphthalene | 1 | 75-80% | 52-53 | - | Aromatic: ~6.9; Aliphatic: ~2.6, ~3.2 | Aromatic: ~135, ~125; Aliphatic: ~25, ~30 |
| 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene | 2 | 40-45% | 88-89 | - | Olefinic: ~5.8; Other: ~1.0-2.5 | Olefinic: ~125; Other carbons vary |
| Tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene | 3 | 85-90% | - | 80-81/11 | Olefinic: ~5.6; Other: ~0.5-2.2 | Olefinic: ~125; Other carbons vary |
| 1,6-Methano[1]annulene | 4 | 85-87% | 28-29 | 68-72/1 | Aromatic: 7.1-7.3; Bridge CH₂: -0.5 | Aromatic: ~127, ~126, ~115; Bridge CH₂: ~35 |
Note: NMR data are approximate and can vary depending on the solvent and instrument.[4][8][9]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene | 2443-46-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 8. 1,6-Methano[10]annulene | C11H10 | CID 137603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
Stability issues of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene under ambient conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (also known as 1,6-Methano[1]annulene) under ambient conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound at room temperature?
This compound is a generally stable aromatic compound due to its bridged[1]annulene structure, which enforces a nearly planar conformation that is favorable for aromaticity.[2][3] However, its stability can be compromised by prolonged exposure to light and potentially by atmospheric oxygen. A related, highly aromatic[1]annulene has been reported to be stable for weeks at room temperature when stored in a chloroform-d (B32938) solution.[4] For optimal stability, it is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature.
Q2: What are the primary degradation pathways for this compound under ambient conditions?
The most well-documented degradation pathway is photochemical decomposition.[5] Upon exposure to UV irradiation, this compound can rearrange to form naphthalene (B1677914) as a major product.[5] While thermal decomposition at ambient temperatures is not extensively reported, it is best practice to avoid high temperatures. The compound's susceptibility to oxidation by atmospheric oxygen over long periods is not well-quantified in the literature but should be considered a potential degradation route for unsaturated organic molecules.
Q3: I observed unexpected peaks in the 1H NMR spectrum of my sample. What could be the cause?
Unexpected peaks in the 1H NMR spectrum may indicate the presence of impurities or degradation products.
-
Naphthalene: If the sample has been exposed to light, the presence of naphthalene is a strong possibility.[5] The characteristic signals for naphthalene would appear in the aromatic region of the spectrum.
-
Solvent Impurities: Ensure that the solvent used for NMR is of high purity and free of water or other contaminants.
-
Oxidation Products: While specific oxidation products under ambient conditions are not well-documented, exposure to air could lead to the formation of various oxygenated derivatives.
-
Starting Materials or Synthesis Byproducts: If the compound was recently synthesized, residual starting materials or byproducts from the synthesis could be present.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of the compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[6]
-
Temperature: Store at a low temperature, preferably at -20°C or below, especially for long-term storage.
-
Container: Use a well-sealed container, such as a vial with a PTFE-lined cap, to prevent contamination from moisture and air.[6]
Q5: Are there any known chemical incompatibilities for this compound?
While specific incompatibility data is limited, as a polyene, it is prudent to avoid strong oxidizing agents, which could lead to decomposition. It is also advisable to avoid strong acids and bases unless they are part of a specific reaction protocol, as they could potentially catalyze decomposition or rearrangement reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid sample (e.g., yellowing) | Photodecomposition or oxidation. | Minimize exposure to light and air. Store under an inert atmosphere in a dark, cold environment. Purity can be checked by techniques like NMR or GC-MS. |
| Inconsistent reaction yields | Degradation of the starting material. | Before use, verify the purity of this compound, especially if it has been stored for an extended period or with potential exposure to light. Consider re-purification if necessary. |
| Appearance of new spots on TLC analysis of a stored solution | Decomposition in solution. | Prepare solutions fresh whenever possible. If solutions must be stored, keep them in the dark, under an inert atmosphere, and refrigerated. The stability in different solvents should be monitored. |
| Broadening of NMR signals | Presence of paramagnetic impurities (e.g., from oxidation). | Ensure the sample is handled under inert conditions to prevent the formation of radical species. |
Experimental Protocols
Protocol for Assessing Photochemical Stability
This protocol provides a general method for evaluating the stability of this compound under light exposure.
-
Sample Preparation: Prepare two identical solutions of the compound in a high-purity, degassed solvent (e.g., cyclohexane (B81311) or deuterated chloroform) in NMR tubes. A typical concentration is 5-10 mg/mL.
-
Control Sample: Wrap one NMR tube completely in aluminum foil to serve as the dark control.
-
Exposure: Place both the wrapped (control) and unwrapped NMR tubes in a location with controlled ambient light or under a specific UV lamp.
-
Monitoring: At regular intervals (e.g., every 24 hours), acquire 1H NMR spectra of both samples.
-
Analysis: Compare the spectra of the exposed sample to the control. The appearance of new signals, particularly those corresponding to naphthalene, and a decrease in the intensity of the starting material's signals in the exposed sample indicate photochemical decomposition. The rate of degradation can be quantified by integrating the signals of the starting material and the degradation products over time.
Protocol for Long-Term Storage and Handling
To maintain the integrity of this compound, especially when handling small quantities for sensitive applications, the use of a glovebox or Schlenk line techniques is recommended.
-
Inert Environment: All manipulations, including weighing and preparing solutions, should be performed under an inert atmosphere (nitrogen or argon).[6]
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Storage Vessels: For long-term storage, the solid compound should be kept in a sealed vial within a desiccator inside a freezer. For solutions, use of an ampule that can be flame-sealed under vacuum is ideal for maximum protection.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
Optimizing the performance of 1,6-Methanoannulene-based electronic devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-methanoannulene-based electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is 1,6-methanoannulene and why is it used in electronic devices?
A1: 1,6-methano[1]annulene is a non-benzenoid aromatic hydrocarbon. Its bridged, non-planar structure leads to the formation of amorphous semiconducting materials when incorporated into polymers.[2] This amorphous nature can be advantageous for creating flexible electronic devices. These materials have shown promise in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric devices.[2]
Q2: What are the common challenges encountered when fabricating devices with 1,6-methanoannulene-based polymers?
A2: Common challenges include achieving optimal film morphology, managing solubility of the polymers, minimizing charge trapping at the semiconductor-dielectric interface, and overcoming high contact resistance between the semiconductor and the electrodes. The amorphous nature of these materials can lead to lower charge carrier mobilities compared to their crystalline counterparts.[3]
Q3: How can I improve the hole mobility of my 1,6-methanoannulene-based OFET?
A3: The hole mobility can be influenced by the chemical structure of the copolymer. For instance, incorporating furan (B31954) units into 1,6-methanoannulene-diketopyrrolopyrrole copolymers has been shown to increase hole mobility compared to all-thiophene analogues.[3] Additionally, optimizing the thin film morphology through careful control of deposition parameters (e.g., spin coating speed, solution concentration, and substrate temperature) is crucial for enhancing charge transport.
Q4: My device is showing a very low on/off ratio. What could be the cause?
A4: A low on/off ratio in an OFET can be due to several factors. High "off" currents can result from a high density of charge traps in the semiconductor or at the dielectric interface. Impurities in the synthesized material can also contribute to increased off-state conductivity. Ensure thorough purification of the 1,6-methanoannulene derivatives and consider interface treatments on the dielectric layer to reduce trap states.
Q5: What are the key considerations for the synthesis of 1,6-methanoannulene and its derivatives?
A5: The classical synthesis of 1,6-methanoannulene involves a multi-step process starting from naphthalene. Key steps include a Birch reduction, addition of dichlorocarbene, reduction of the resulting adduct, and a final dehydrogenation. Careful control of reaction conditions and purification at each step are critical to obtaining a high-purity final product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Hole Mobility | Poor film morphology, presence of charge traps, non-optimal chemical structure. | Optimize spin-coating parameters (speed, concentration) to improve film quality. Consider thermal annealing to improve molecular ordering. Synthesize copolymers with units known to enhance mobility, such as furan.[3] |
| High Contact Resistance | Mismatch between the work function of the electrode material and the HOMO level of the 1,6-methanoannulene polymer. Contamination at the electrode-semiconductor interface. | Select electrode materials with a work function that aligns with the energy levels of your polymer. Ensure a clean fabrication environment and consider using an interfacial layer to improve charge injection. |
| Poor Device Stability / Rapid Degradation | Sensitivity of the organic semiconductor to oxygen and moisture. Morphological changes in the thin film over time. | Encapsulate the device to protect it from the ambient environment. Investigate the thermal stability of your polymer and avoid exposing the device to high temperatures if it is not stable. |
| Inconsistent Device Performance | Variations in thin film thickness and morphology across the substrate and between batches. Impurities in the starting materials. | Standardize your fabrication process, including substrate cleaning, solution preparation, and deposition techniques. Ensure high purity of the synthesized 1,6-methanoannulene derivatives through rigorous purification. |
| Low Power Conversion Efficiency (PCE) in OPVs | Inefficient charge separation or transport, poor blend morphology in bulk heterojunction devices. | Optimize the donor-acceptor blend ratio and processing conditions to achieve a favorable nanoscale morphology for exciton (B1674681) dissociation and charge transport. |
Performance Data of 1,6-Methanoannulene Copolymers
The following table summarizes the performance of π-conjugated 1,6-methano[1]annulene-diketopyrrolopyrrole copolymers with varying heteroaromatic rings.
| Copolymer Composition | Hole Mobility (cm²/V·s) | HOMO Level (eV) | LUMO Level (eV) | Bandgap (eV) |
| All-Thiophene | 1.6 x 10⁻⁴ | -5.25 | -3.50 | 1.75 |
| Thiophene-Furan | 3.5 x 10⁻⁴ | -5.30 | -3.50 | 1.80 |
| All-Furan | 7.0 x 10⁻⁴ | -5.35 | -3.50 | 1.85 |
Data extracted from Streifel, B. C., et al. J. Mater. Chem. C, 2014, 2, 7851-7858.[3]
Experimental Protocols
OFET Fabrication (Bottom-Gate, Top-Contact)
A detailed methodology for fabricating a bottom-gate, top-contact OFET with a 1,6-methanoannulene-based polymer.
-
Substrate Cleaning:
-
Sequentially sonicate heavily n-doped silicon wafers with a thermally grown SiO₂ dielectric layer (300 nm) in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma for 5 minutes to remove any remaining organic residues and to enhance the surface hydrophilicity.
-
-
Dielectric Surface Treatment:
-
Immediately after plasma treatment, immerse the substrates in a 10 mM solution of octadecyltrichlorosilane (B89594) (OTS) in toluene (B28343) for 20 minutes to form a self-assembled monolayer.
-
Rinse the substrates with fresh toluene and then isopropanol.
-
Dry the substrates with nitrogen gas and anneal at 120 °C for 30 minutes.
-
-
Semiconductor Deposition:
-
Prepare a solution of the 1,6-methanoannulene-based polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Anneal the films at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Thermally evaporate gold source and drain electrodes (50 nm) through a shadow mask onto the semiconductor layer. The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Characterization:
-
Characterize the electrical performance of the OFETs in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Thin Film Characterization
-
Atomic Force Microscopy (AFM):
-
Use tapping mode AFM to investigate the surface morphology and roughness of the spin-coated polymer films.
-
-
UV-Vis Spectroscopy:
-
Measure the absorption spectra of the polymer thin films on quartz substrates to determine the optical bandgap.
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of the polymer drop-cast onto a glassy carbon electrode to determine the HOMO and LUMO energy levels.
-
Visualizations
Caption: Experimental workflow for fabrication and characterization of 1,6-methanoannulene-based OFETs.
Caption: A logical troubleshooting guide for common issues in 1,6-methanoannulene-based devices.
References
Challenges in the scale-up production of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
Welcome to the technical support center for the synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (also known as 1,6-methano[1]annulene). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the scale-up production of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Step 1: Birch Reduction of Naphthalene (B1677914)
Question: My Birch reduction of naphthalene to 1,4,5,8-tetrahydronaphthalene (B1617624) (isotetralin) is giving a low yield. What are the possible causes and solutions?
Answer:
Low yields in the Birch reduction are often attributed to several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The Birch reduction is extremely sensitive to moisture, which will quench the sodium-ammonia solution.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents (ether, THF) and reagents. It is advisable to distill liquid ammonia (B1221849) from sodium before use to ensure it is completely dry.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred efficiently to maintain the deep blue color of the solvated electrons throughout the addition of the naphthalene solution. The reaction time of 6 hours at -78°C should be strictly followed.
-
-
Impure Naphthalene: The purity of the starting naphthalene can affect the reaction.
-
Solution: Use high-purity, recrystallized naphthalene.
-
-
Improper Quenching: Incorrect quenching can lead to product loss.
-
Solution: Quench the reaction by the slow, careful addition of methanol (B129727) to destroy excess sodium, followed by the addition of water.
-
Potential Side Products and Impurities:
-
Over-reduction to give more saturated naphthalene derivatives.
-
Unreacted naphthalene.
-
Polymeric materials.
Purification: The product, 1,4,5,8-tetrahydronaphthalene, can be purified by recrystallization from methanol.
Step 2: Dichlorocarbene (B158193) Addition to Isotetralin
Question: I am observing a complex mixture of products and a low yield of the desired 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene. What could be the issue?
Answer:
The dichlorocarbene addition is a critical step, and maintaining the correct conditions is key to achieving high regioselectivity and yield.
-
Temperature Control: The reaction is highly exothermic. Maintaining a temperature of -30°C is critical to minimize side products.[2]
-
Solution: Use an efficient cooling bath (e.g., acetone/dry ice) and add the chloroform (B151607) solution dropwise to control the internal temperature. Higher temperatures can reduce regioselectivity, while lower temperatures risk the crystallization of isotetralin.[2]
-
-
Moisture: Water will react with the dichlorocarbene.
-
Solution: Use anhydrous ether as the solvent.
-
-
Base Strength and Solubility: The choice and handling of the base are important.
-
Solution: Potassium tert-butoxide is a common choice. Ensure it is fresh and handled under an inert atmosphere.
-
-
Side Reactions: Dichlorocarbene can react with other parts of the molecule or polymerize if not efficiently trapped by the central double bond of isotetralin. While the addition to the central double bond of isotetralin has a high regioselectivity, minor side products from addition to the other double bonds can occur.
Purification: The product is a crystalline solid and can be purified by recrystallization.
Step 3: Reductive Dechlorination
Question: The reductive dechlorination of 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene with sodium in liquid ammonia is sluggish or incomplete. How can I improve this step?
Answer:
Similar to the Birch reduction, this reaction relies on the generation of solvated electrons and is sensitive to reaction conditions.
-
Purity of the Dichloro Adduct: Impurities from the previous step can interfere with the reaction.
-
Solution: Ensure the starting 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene is of high purity.
-
-
Reaction Conditions: Inefficient stirring or moisture can hinder the reaction.
-
Solution: Maintain vigorous stirring and anhydrous conditions. The reaction is typically run in liquid ammonia with sodium metal.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: The product, tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene, is a liquid and can be purified by distillation under reduced pressure.
Step 4: Aromatization with DDQ
Question: The final aromatization step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is resulting in a dark, complex mixture and low yield of the final product.
Answer:
The DDQ aromatization is a powerful but can be a challenging oxidation.
-
DDQ Quality and Stoichiometry: Old or impure DDQ can be less reactive. Using an incorrect stoichiometric amount can lead to incomplete reaction or side reactions.
-
Solution: Use freshly recrystallized DDQ. The reaction typically uses a slight excess of DDQ.
-
-
Solvent and Temperature: The choice of solvent and reaction temperature is crucial.
-
Solution: Anhydrous dioxane is a common solvent, and the reaction is typically run at reflux. The use of anhydrous solvents is necessary to prevent the hydrolytic decomposition of DDQ.
-
-
Work-up Procedure: The work-up is critical for separating the product from the DDQ hydroquinone (B1673460) byproduct.
-
Solution: After the reaction, the precipitated 2,3-dichloro-5,6-dicyanohydroquinone is filtered off. The filtrate is then typically passed through a column of alumina (B75360) to remove residual hydroquinone and other polar impurities.
-
-
Potential Side Products: DDQ is a potent dienophile and can participate in Diels-Alder reactions. Michael addition of the hydroquinone byproduct to the product can also occur.[3]
-
Solution: Careful control of reaction conditions and a proper work-up are essential to minimize these side reactions.
-
Purification: The final product, this compound, is purified by distillation under reduced pressure, followed by column chromatography on alumina.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the following steps:
-
Birch Reduction and Reductive Dechlorination: These steps involve the use of large quantities of sodium metal and liquid ammonia. Sodium is highly reactive with water and can cause fires. Liquid ammonia is a corrosive and toxic gas at room temperature and requires specialized handling and a well-ventilated area.
-
Dichlorocarbene Generation: This step often uses chloroform, a suspected carcinogen, and a strong base. The reaction can be highly exothermic.
-
DDQ Aromatization: DDQ is a toxic and reactive oxidizing agent. It can release hydrogen cyanide upon decomposition at high temperatures.
Q2: Are there any alternatives to the hazardous reagents used in this synthesis?
A2: Yes, some alternatives have been explored:
-
Birch Reduction: While the classical sodium/liquid ammonia system is robust, electrochemical Birch reductions are being developed as a safer alternative.
-
Dichlorocarbene Generation: Alternative methods for dichlorocarbene generation exist, such as the decomposition of sodium trichloroacetate, which may offer safety advantages over the use of chloroform and a strong base.
-
Aromatization: While DDQ is highly effective, other dehydrogenation methods, such as using palladium on carbon (Pd/C) or a bromination-dehydrobromination sequence, can be employed.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. Gas chromatography (GC) can also be used for more quantitative analysis of reaction conversion and purity.
Q4: What is the expected overall yield for this multi-step synthesis?
A4: The overall yield can vary depending on the scale and optimization of each step. Based on reported procedures, an overall yield of 25-35% from naphthalene can be considered a good result.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Birch Reduction | Naphthalene, Sodium, Ethanol (B145695) | Liquid Ammonia, Ether | -78 | 75-80 |
| 2 | Dichlorocarbene Addition | 1,4,5,8-Tetrahydronaphthalene, Chloroform, Potassium tert-butoxide | Anhydrous Ether | -30 | 40-45[2] |
| 3 | Reductive Dechlorination | 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene, Sodium | Liquid Ammonia, Ether | -78 | 85-90[2] |
| 4 | Aromatization | tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene, DDQ | Anhydrous Dioxane | Reflux | 85-87[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
In a well-ventilated fume hood, equip a large three-necked flask with a mechanical stirrer, a dry-ice condenser, and a dropping funnel.
-
Condense anhydrous liquid ammonia into the flask.
-
Add sodium metal in small pieces to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.
-
Add a solution of naphthalene in a mixture of anhydrous diethyl ether and ethanol dropwise to the sodium-ammonia solution at -78°C over 3 hours.
-
Stir the reaction mixture for an additional 6 hours at -78°C.
-
Quench the reaction by the slow addition of methanol until the blue color disappears, followed by the cautious addition of water.
-
Allow the ammonia to evaporate overnight.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to afford pure 1,4,5,8-tetrahydronaphthalene.
Protocol 2: Synthesis of this compound
-
Dichlorocarbene Addition: To a solution of 1,4,5,8-tetrahydronaphthalene in anhydrous diethyl ether at -30°C, add potassium tert-butoxide. Add a solution of chloroform in anhydrous diethyl ether dropwise while maintaining the temperature at -30°C. Stir for an additional 30 minutes. Add ice water to dissolve the salts and separate the layers. Extract the aqueous layer with ether. Combine the organic layers, wash with water, dry over magnesium sulfate, and concentrate to give crude 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene, which can be recrystallized.
-
Reductive Dechlorination: In a similar setup to the Birch reduction, dissolve the purified dichloro-adduct in anhydrous ether and add it dropwise to a solution of sodium in liquid ammonia at -78°C. After the addition is complete, allow the ammonia to evaporate. Quench with methanol and then water. Extract with pentane, dry the organic layer, and distill under reduced pressure to obtain tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene.
-
Aromatization: To a solution of tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene in anhydrous dioxane, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Reflux the mixture for 5 hours. Cool the reaction and filter off the precipitated hydroquinone. Pass the filtrate through a short column of alumina, eluting with pentane. Remove the solvent and distill the residue under reduced pressure to obtain this compound as a yellow oil.
Visualizations
References
- 1. Sciencemadness Discussion Board - Dichlorocarbene decomposition safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Polymer Film Formation with 1,6-Methanoannulene
Welcome to the technical support center for troubleshooting polymer film formation with 1,6-methanoannulene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is 1,6-methanoannulene and why is it used in polymer synthesis?
1,6-methano[1]annulene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₀.[2] It is a bridged annulene that possesses aromaticity due to its 10 π-electron system, conforming to Hückel's rule.[2] Its strained ring structure makes it a candidate for ring-opening metathesis polymerization (ROMP), a process driven by the relief of ring strain to form polymers.[3][4][5][6] The resulting conjugated polymers are of interest for applications in organic electronics and advanced materials due to their potential for charge delocalization.
Q2: What are the primary methods for forming polymer films from 1,6-methanoannulene?
The primary methods for forming thin films from poly(1,6-methanoannulene) are solution-based techniques and vapor deposition methods.
-
Solution-Based Methods: These involve dissolving the polymer in a suitable solvent and then depositing it onto a substrate. Common techniques include spin-coating, drop-casting, and dip-coating.[7][8] The choice of solvent and deposition parameters are critical for achieving uniform films.[7]
-
Chemical Vapor Deposition (CVD): This technique involves the direct polymerization of the monomer from the gas phase onto a substrate.[9][10][11][12] CVD can be advantageous for producing highly uniform and conformal films, especially for polymers that are insoluble or difficult to process from solution.[9][12]
Q3: What are the key challenges in the polymerization of 1,6-methanoannulene?
The polymerization of 1,6-methanoannulene can present several challenges:
-
Catalyst Selection and Activity: Ring-opening metathesis polymerization (ROMP) of strained cyclic olefins requires specialized transition metal catalysts, such as Grubbs' or Schrock catalysts.[4][5] Catalyst activity and stability can be influenced by impurities in the monomer and solvent.
-
Molecular Weight and Polydispersity Control: Achieving the desired polymer chain length (molecular weight) and a narrow molecular weight distribution (polydispersity) is a common challenge in polymerization.[13] This is often controlled by the monomer-to-catalyst ratio and reaction conditions.[13]
-
Side Reactions: The strained nature of the monomer and the reactivity of the intermediates can lead to side reactions, affecting the polymer structure and properties.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the formation of poly(1,6-methanoannulene) films.
Problem 1: Poor or Incomplete Film Formation (Cracks, Pinholes, or Dewetting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Substrate Wettability | Ensure the substrate is scrupulously clean. Use techniques like sonication in appropriate solvents, plasma cleaning, or UV-ozone treatment to remove organic residues and improve surface energy. |
| Incompatible Solvent System | The solvent may evaporate too quickly or have poor solubility for the polymer. Experiment with different solvents or solvent mixtures with higher boiling points and better polymer solubility. Consider using solvent vapor annealing after deposition to improve film quality.[7] |
| Low Polymer Concentration | A very dilute solution may not provide enough material to form a continuous film. Gradually increase the polymer concentration in the solution. |
| High Polymer Molecular Weight | Very high molecular weight polymers can have limited solubility and high viscosity, leading to processing difficulties. Adjust polymerization conditions to target a lower molecular weight. |
| Sub-optimal Deposition Parameters | For spin-coating, optimize the spin speed and duration.[14] For drop-casting, control the evaporation rate by covering the sample. |
Problem 2: Hazy or Opaque Films
Possible Causes & Solutions
| Cause | Recommended Solution |
| Polymer Aggregation/Precipitation | The polymer may be aggregating in solution before or during film formation. Try heating the solution gently or using a better solvent. Sonication of the polymer solution can also help break up aggregates.[7] |
| Phase Separation | If using a polymer blend or if there are significant low molecular weight impurities, phase separation can occur. Ensure high monomer purity and optimize the polymerization to achieve a narrow polydispersity. |
| Crystallization | The polymer may be crystallizing in an uncontrolled manner. Thermal annealing after film deposition can be used to control the crystalline morphology.[7] |
| Incomplete Solvent Removal | Residual solvent can cause haziness. Ensure the film is thoroughly dried, possibly by gentle heating under vacuum. |
Problem 3: Inconsistent Film Thickness
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-uniform Solution Spreading | This is common in spin-coating. Ensure the substrate is level and that the solution is dispensed at the center of the substrate. The volume of the solution should be sufficient to cover the entire substrate. |
| Vibrations during Deposition | Isolate the deposition setup from vibrations. |
| Inconsistent Spin-Coater Acceleration | Use a spin-coater with a programmable and reproducible acceleration rate. |
Experimental Protocols
Protocol 1: Solution-Based Film Formation via Spin-Coating
-
Solution Preparation: Dissolve poly(1,6-methanoannulene) in a suitable solvent (e.g., toluene, chlorobenzene) to the desired concentration (e.g., 5-20 mg/mL). The solution may be gently heated or sonicated to ensure complete dissolution.[14]
-
Substrate Cleaning: Clean the substrate (e.g., silicon wafer, glass slide) by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to enhance wettability.
-
Spin-Coating: Place the substrate on the spin-coater chuck. Dispense a controlled volume of the polymer solution onto the center of the substrate. Spin at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds).[14]
-
Drying/Annealing: Transfer the coated substrate to a hotplate and bake at a temperature above the solvent's boiling point (e.g., 80-120°C) to remove residual solvent. For further control of morphology, thermal annealing at a higher temperature may be performed.[7]
Protocol 2: Characterization of Polymer Films
A combination of techniques is often required for comprehensive polymer characterization.[15]
| Property | Recommended Technique(s) | Information Obtained |
| Film Thickness and Roughness | Atomic Force Microscopy (AFM), Ellipsometry, Profilometry | Topography, surface morphology, and precise film thickness. |
| Molecular Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of functional groups and confirmation of polymer structure.[5][6] |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), melting point (Tm), and thermal stability.[6][15] |
| Crystalline Structure | X-ray Diffraction (XRD) | Information on the crystalline or amorphous nature of the polymer film.[6] |
Visualizations
Caption: Experimental workflow for poly(1,6-methanoannulene) film formation.
Caption: Troubleshooting logic for common polymer film defects.
References
- 1. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 2. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 3. Ring Opening Metathesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 7. Control of Molecular Ordering, Alignment, and Charge Transport in Solution-Processed Conjugated Polymer Thin Films | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. mdpi.com [mdpi.com]
- 11. Explained: chemical vapor deposition | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. mdpi.com [mdpi.com]
- 13. nationalpolymer.com [nationalpolymer.com]
- 14. desy.de [desy.de]
- 15. azom.com [azom.com]
Technical Support Center: Enhancing the Solubility of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its derivatives often poorly soluble in aqueous solutions?
A1: this compound has a polycyclic, aromatic hydrocarbon structure, making it inherently hydrophobic. The parent compound has a LogP (octanol/water partition coefficient) of 2.925, which indicates moderate hydrophobicity.[1] This hydrophobicity leads to low solubility in polar solvents like water. Derivatives of this compound may also exhibit poor aqueous solubility, depending on the nature of their functional groups.
Q2: What is the impact of poor solubility on my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may "crash out" of solution, especially when an organic stock solution is diluted into an aqueous buffer.
-
Inaccurate Quantification: Undissolved particles can lead to erroneous measurements in techniques like UV-Vis spectroscopy or HPLC.
-
Reduced Bioavailability: In the context of drug development, low aqueous solubility can result in poor absorption and reduced efficacy in biological assays.[2]
-
Difficulty in Handling: Preparing homogeneous solutions for experiments can be challenging.
Q3: What general strategies can I use to improve the solubility of my this compound derivative?
A3: Several approaches can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic compounds, thereby enhancing their aqueous solubility.
-
pH Adjustment: For derivatives with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the solution can increase solubility by forming a more soluble salt.
-
Structural Modification: Introducing polar or ionizable functional groups to the core structure can significantly improve aqueous solubility.
Troubleshooting Guide
Issue 1: My this compound derivative precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of your compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a concentrated stock of a hydrophobic compound into a solvent in which it is poorly soluble.
-
Solutions:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of your compound in the aqueous medium.
-
Optimize the Dilution Process:
-
Warm the aqueous receiving solution (e.g., buffer, cell culture medium) to your experimental temperature (e.g., 37°C) before adding the stock solution.
-
Add the stock solution dropwise to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations.
-
-
Use a Co-solvent: Maintain a small percentage of an organic co-solvent (like DMSO or ethanol) in your final aqueous solution. Be mindful of the co-solvent's potential effects on your experimental system, especially in cell-based assays where high concentrations can be toxic.
-
Issue 2: My compound dissolves initially but then precipitates over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.
-
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare the final aqueous solution of your compound immediately before use.
-
Proper Storage: If short-term storage is necessary, keep the solution at a constant temperature and protected from light. Avoid temperature fluctuations that can affect solubility.
-
Check for Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the compound's concentration and lead to precipitation.
-
Issue 3: I am still experiencing solubility issues even after trying the above methods.
-
Possible Cause: The intrinsic solubility of your specific derivative is extremely low in the chosen solvent system.
-
Solutions:
-
Employ Micellar Solubilization: Prepare your aqueous solution with a surfactant (e.g., Tween® 80, Triton™ X-100) at a concentration above its CMC.
-
Utilize Cyclodextrin Complexation: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form an inclusion complex with your compound.
-
Consider Structural Modification: If you are in the early stages of discovery, consider synthesizing derivatives with more hydrophilic functional groups (e.g., -COOH, -OH, -SO3H, polyethylene (B3416737) glycol chains).
-
Data Presentation
Table 1: Expected Impact of Functional Groups on the Aqueous Solubility of this compound Derivatives
| Derivative Functional Group | Expected Change in Aqueous Solubility | Rationale |
| -H (Parent Compound) | Low | Inherently hydrophobic polycyclic aromatic hydrocarbon structure. |
| -CH3, -Ph | Decrease | Addition of nonpolar, hydrophobic groups further reduces affinity for water. |
| -Cl, -Br | Slight Decrease | Halogens are hydrophobic and increase molecular weight. |
| -OCH3 | Slight Increase | The ether oxygen can act as a hydrogen bond acceptor. |
| -OH (hydroxyl) | Moderate Increase | Capable of hydrogen bonding with water. |
| -COOH (carboxylic acid) | Significant Increase (especially at pH > pKa) | Can be deprotonated to form a highly soluble carboxylate salt. |
| -NH2 (amino) | Significant Increase (especially at pH < pKa) | Can be protonated to form a highly soluble ammonium (B1175870) salt. |
| -SO3H (sulfonic acid) | High Increase | Strong acid that readily ionizes to form a highly soluble sulfonate. |
Table 2: Common Solvents for this compound and its Derivatives
| Solvent | Type | Expected Solubility of Parent Compound | Notes |
| Water | Polar Protic | Very Low | Solubility can be enhanced with co-solvents, surfactants, or cyclodextrins. |
| Methanol, Ethanol | Polar Protic | Moderate | Often used as co-solvents with water. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Common solvent for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Another common solvent for stock solutions. |
| Dichloromethane (DCM) | Nonpolar | High | Good solvent for nonpolar derivatives. |
| Toluene | Nonpolar | High | Suitable for dissolving the hydrophobic parent compound. |
| Hexane | Nonpolar | Low to Moderate | Solubility depends on the presence of other functional groups. |
Experimental Protocols
Protocol 1: Preparation of a Working Solution Using a Co-solvent
-
Prepare a Stock Solution: Dissolve the this compound derivative in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved; sonication or gentle warming may be necessary.
-
Prepare the Aqueous Medium: Warm your aqueous buffer or cell culture medium to the desired experimental temperature.
-
Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while vortexing or stirring vigorously. The final concentration of DMSO should be kept as low as possible (typically <1%) to minimize its effects on the experiment.
-
Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Micellar Solubilization of a this compound Derivative
-
Prepare Surfactant Solution: Prepare a stock solution of a suitable surfactant (e.g., Tween® 80, Triton™ X-100) in your desired aqueous buffer at a concentration well above its critical micelle concentration (CMC).
-
Prepare Compound Stock: Create a concentrated stock solution of your compound in a volatile organic solvent (e.g., acetone, methanol).
-
Solubilization:
-
Aliquot the desired amount of the compound's stock solution into a clean, empty vial.
-
Evaporate the organic solvent under a gentle stream of nitrogen or in a vacuum concentrator to leave a thin film of the compound.
-
Add the surfactant solution to the vial containing the compound film.
-
Vortex or sonicate the mixture until the compound is fully solubilized in the micellar solution.
-
-
Equilibration and Clarification: Allow the solution to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature. If any undissolved material remains, centrifuge the solution at high speed and collect the supernatant.
-
Quantification: Determine the concentration of the solubilized compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Visualizations
Caption: General workflow for preparing a this compound derivative solution.
Caption: Troubleshooting logic for addressing precipitation of this compound derivatives.
References
Technical Support Center: 1,6-Methanoannulene-Based Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-methanoannulene-based thin films. The following sections address common defects and provide detailed experimental protocols to minimize their occurrence during fabrication.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common visible defects in my 1,6-methanoannulene thin films and what causes them?
A1: Common defects in thin films include pinholes, cracks, delamination, and a high degree of surface roughness. These issues can arise from a variety of factors during the deposition process. Pinholes are often caused by particulate contamination on the substrate or in the source material. Cracks can result from internal stress in the film, often due to a mismatch in the thermal expansion coefficient between the film and the substrate. Delamination, or peeling of the film, typically points to poor adhesion, which can be caused by a contaminated or unsuitable substrate surface. High surface roughness can be a result of improper deposition parameters, such as a high deposition rate or non-optimal substrate temperature.
Q2: My thermally evaporated 1,6-methanoannulene film has a very rough, uneven surface. How can I improve its smoothness?
A2: A rough surface in thermally evaporated films is often related to the deposition rate and substrate temperature. A high deposition rate can lead to the formation of large, poorly connected grains, resulting in a rougher film. Try reducing the deposition rate to allow molecules more time to diffuse on the surface and find lower energy sites, leading to a smoother film. Additionally, optimizing the substrate temperature is crucial. For many organic materials, a slightly elevated substrate temperature can increase molecular mobility and promote the growth of larger, more ordered crystalline grains, which can, in turn, lead to a smoother surface morphology. However, excessively high temperatures should be avoided as they can lead to desorption of the molecules or damage to the film.
Q3: I'm observing poor adhesion and delamination of my spin-coated 1,6-methanoannulene film. What steps can I take to fix this?
A3: Poor adhesion in spin-coated films is almost always linked to the substrate preparation and the choice of solvent. Ensure your substrate is scrupulously clean. A multi-step cleaning process involving sonication in a series of solvents (e.g., acetone, isopropanol) followed by a surface treatment like UV-ozone or oxygen plasma can significantly improve adhesion. The choice of solvent is also critical. The solvent should have good wetting properties for the substrate and a suitable evaporation rate. If the solvent evaporates too quickly, it can lead to stress in the film and subsequent delamination. Consider using a solvent with a higher boiling point or a mixture of solvents to control the evaporation rate.
Q4: After deposition, I notice small, dark spots or "spits" on my thin film. What are these and how can I prevent them?
A4: These "spits" are a common issue in thermal evaporation and are typically caused by the ejection of larger clusters or droplets of the source material instead of a fine vapor. This can happen if the source material is heated too quickly or unevenly, causing it to "boil" or "spit." To prevent this, ensure a slow and gradual ramp-up of the heating source to allow for a steady sublimation of the 1,6-methanoannulene. Using a properly designed evaporation source, such as a Knudsen cell, can also help to ensure a more uniform and controlled evaporation rate.
Troubleshooting Guide: Common Defects and Solutions
| Defect | Potential Causes | Recommended Solutions |
| Pinholes | - Particulate contamination on the substrate. - Impurities in the 1,6-methanoannulene source material. - Trapped gas bubbles during spin coating. | - Work in a cleanroom environment. - Thoroughly clean the substrate using a multi-step solvent cleaning process and surface treatment (e.g., UV-ozone). - Use high-purity source material. - For spin coating, degas the solution before deposition. |
| Cracks | - High internal stress in the film. - Mismatch of thermal expansion coefficients between the film and substrate. - Film is too thick. | - Optimize the deposition rate and substrate temperature to reduce stress. - Consider using a substrate with a closer thermal expansion coefficient to 1,6-methanoannulene. - Reduce the film thickness. |
| Delamination | - Poor substrate adhesion. - Incompatible solvent for spin coating. - High film stress. | - Implement a rigorous substrate cleaning procedure. - Use a solvent that provides good wetting of the substrate. - Consider using an adhesion-promoting layer. - Optimize deposition parameters to minimize stress. |
| High Surface Roughness | - Deposition rate is too high. - Substrate temperature is not optimal. - Inappropriate solvent for spin coating. | - Decrease the deposition rate. - Systematically vary the substrate temperature to find the optimal condition for smooth film growth. - Use a solvent with a slower evaporation rate for spin coating. |
| Inconsistent Thickness | - Unstable deposition rate. - Non-uniform heating of the source material. - Uneven spreading of the solution during spin coating. | - Use a quartz crystal microbalance to monitor and control the deposition rate. - Ensure the evaporation source provides uniform heating. - For spin coating, optimize the spin speed and acceleration, and ensure the solution is dispensed at the center of the substrate. |
Data Presentation: Deposition Parameter Effects
The following tables summarize the general expected effects of key deposition parameters on the properties of small molecule aromatic thin films. These are general trends and optimal values for 1,6-methanoannulene will need to be determined experimentally.
Table 1: Effect of Substrate Temperature on Film Properties (Thermal Evaporation)
| Substrate Temperature | Grain Size | Surface Roughness (RMS) | Defect Density |
| Low (e.g., Room Temp.) | Small | High | High (more grain boundaries) |
| Medium (e.g., 50-100 °C) | Larger, more ordered | Lower | Lower |
| High (e.g., >150 °C) | May decrease due to desorption | Can increase | May increase |
Table 2: Effect of Deposition Rate on Film Properties (Thermal Evaporation)
| Deposition Rate (Å/s) | Grain Size | Surface Roughness (RMS) |
| Low (< 0.5) | Larger | Lower |
| Medium (0.5 - 2.0) | Intermediate | Intermediate |
| High (> 2.0) | Smaller | Higher |
Table 3: Effect of Spin Speed on Film Thickness (Spin Coating)
| Spin Speed (rpm) | Film Thickness | Uniformity |
| Low (e.g., 1000) | Thicker | May be less uniform |
| Medium (e.g., 3000) | Intermediate | Generally good |
| High (e.g., 6000) | Thinner | Generally good |
Experimental Protocols
Protocol 1: Thermal Evaporation of 1,6-Methanoannulene
Objective: To deposit a uniform thin film of 1,6-methanoannulene with minimal defects using thermal evaporation.
Materials and Equipment:
-
High-vacuum or ultra-high-vacuum deposition chamber (base pressure < 1 x 10-6 Torr)
-
Tungsten boat or Knudsen cell evaporation source
-
Quartz crystal microbalance (QCM) for thickness and rate monitoring
-
Substrate holder with temperature control
-
High-purity 1,6-methanoannulene powder
-
Substrates (e.g., silicon wafers, glass slides)
-
Solvents for cleaning (acetone, isopropanol), deionized water
Methodology:
-
Substrate Preparation: a. Clean substrates by sonicating for 15 minutes each in acetone, isopropanol, and deionized water. b. Dry the substrates with a stream of dry nitrogen. c. Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to remove any remaining organic residues and improve surface wettability.
-
Source Preparation: a. Carefully load the 1,6-methanoannulene powder into the evaporation source. b. Ensure the source is clean before loading to avoid contamination.
-
Deposition: a. Mount the cleaned substrates onto the substrate holder in the deposition chamber. b. Pump down the chamber to the desired base pressure. c. Set the substrate to the desired temperature (e.g., start with room temperature and optimize as needed). d. Slowly ramp up the current to the evaporation source to begin sublimation of the 1,6-methanoannulene. e. Monitor the deposition rate using the QCM and maintain a steady rate (e.g., 0.1-0.5 Å/s). f. Once the desired thickness is reached, close the shutter and slowly ramp down the source current.
-
Cool Down and Venting: a. Allow the substrate and source to cool down before venting the chamber with an inert gas like nitrogen.
Protocol 2: Spin Coating of a 1,6-Methanoannulene Derivative
Objective: To fabricate a uniform thin film of a soluble 1,6-methanoannulene derivative.
Materials and Equipment:
-
Spin coater
-
Soluble 1,6-methanoannulene derivative
-
Suitable solvent (e.g., chloroform, toluene, or chlorobenzene)
-
Micropipette
-
Substrates (e.g., silicon wafers, glass slides)
-
Hotplate
-
Solvents for cleaning (acetone, isopropanol), deionized water
Methodology:
-
Solution Preparation: a. Dissolve the 1,6-methanoannulene derivative in the chosen solvent to the desired concentration (e.g., 5-20 mg/mL). b. Gently heat and stir the solution if necessary to ensure complete dissolution. c. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Substrate Preparation: a. Follow the same cleaning procedure as in Protocol 1 (steps 1a-1c).
-
Spin Coating: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a small amount of the solution onto the center of the substrate using a micropipette. c. Start the spin coater. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 30-60 seconds) to achieve the desired thickness.
-
Annealing: a. After spin coating, transfer the substrate to a hotplate and anneal at a temperature below the boiling point of the solvent to remove any residual solvent and potentially improve film morphology (e.g., 80-120 °C for 10-30 minutes).
Visualizations
Strategies to increase the charge mobility in 1,6-Methanoannulene polymers
Technical Support Center: 1,6-Methanoannulene Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,6-methanoannulene-based polymers, with a focus on strategies to enhance charge mobility.
Frequently Asked Questions (FAQs)
Q1: My 1,6-methanoannulene-based polymer shows very low charge mobility in my Organic Field-Effect Transistor (OFET). What are the potential causes and solutions?
A1: Low charge mobility in these amorphous polymer systems can stem from several factors. A logical troubleshooting workflow should be followed to diagnose the issue. Key areas to investigate include polymer quality, film morphology, and device fabrication parameters. Start by verifying the molecular weight and purity of your polymer. Then, optimize the thin-film deposition process, as film quality is critical for amorphous semiconductors. Finally, systematically check your OFET fabrication and measurement steps.
Q2: I am struggling to achieve a high molecular weight during the Stille polymerization of my 1,6-methanoannulene-based polymer. What could be wrong?
A2: Achieving high molecular weight in Stille polycondensation is crucial for good electronic properties. Common reasons for obtaining low molecular weight polymers include impure monomers, inexact stoichiometry of the comonomers, a deactivated catalyst, or poor solubility of the growing polymer chain.[1][2][3] Ensure your monomers are rigorously purified and that the stoichiometry between the di-bromo and di-stannyl monomers is as close to 1:1 as possible. Use a fresh, active palladium catalyst and ensure your reaction solvent keeps the polymer in solution throughout the polymerization.
Q3: The solubility of my 1,6-methanoannulene polymer is poor, leading to difficulties in solution processing. How can I improve this?
A3: Poor solubility is a common challenge that can negatively impact film formation and, consequently, charge mobility. One effective strategy is to modify the chemical structure of the polymer. For instance, in 1,6-methano[4]annulene-diketopyrrolopyrrole copolymers, replacing thiophene (B33073) units with furan (B31954) units has been shown to increase polymer solubility.[5] This leads to the formation of higher-quality films during solution processing. Additionally, ensure appropriate solubilizing side chains are attached to the polymer backbone.
Q4: What is the impact of replacing thiophene with furan in the backbone of 1,6-methanoannulene-diketopyrrolopyrrole copolymers?
A4: Incorporating furan in place of thiophene in these specific copolymers has been demonstrated to increase hole mobilities. For example, an all-furan-containing polymer exhibited a hole mobility of 7.0 × 10⁻⁴ cm² V⁻¹ s⁻¹, compared to 1.6 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the all-thiophene analogue.[5] This improvement is attributed to the higher solubility of the furan-based polymers, which facilitates the formation of higher-quality amorphous films.[5]
Q5: Can post-processing techniques like thermal or solvent annealing improve the charge mobility of my amorphous 1,6-methanoannulene polymer films?
A5: Yes, post-processing techniques can improve the performance of amorphous polymer films, although their effect might be different compared to semi-crystalline polymers. For amorphous diketopyrrolopyrrole-based polymers, thermal annealing can enhance charge carrier mobilities by improving the local molecular ordering and intermolecular contacts within the film.[6][7] Solvent annealing can also be used to modify the film morphology, potentially leading to improved charge transport pathways. However, the optimal conditions (temperature, time, solvent vapor) need to be determined empirically for your specific polymer system.
Troubleshooting Guides
Guide 1: Diagnosing Low Polymer Molecular Weight in Stille Polymerization
| Symptom | Possible Cause | Suggested Action |
| Low Molecular Weight (Confirmed by GPC) | Impure monomers | Re-purify monomers via recrystallization or column chromatography. Verify purity using NMR and elemental analysis. |
| Inaccurate stoichiometry | Carefully weigh monomers and ensure a 1:1 molar ratio of di-bromo and di-stannyl compounds. | |
| Inactive catalyst | Use a freshly opened or properly stored palladium catalyst and phosphine (B1218219) ligand. Consider a pre-catalyst activation step. | |
| Premature precipitation | Choose a solvent with a high boiling point (e.g., toluene (B28343), o-dichlorobenzene) that can maintain the polymer in solution at reaction temperature.[2] | |
| Oxygen contamination | Degas the solvent and reaction mixture thoroughly. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | |
| Side reactions | Ensure the reaction temperature is not excessively high, which can lead to side reactions. Using phosphine-free catalyst systems can sometimes mitigate side reactions involving ligand exchange.[3] |
Guide 2: Troubleshooting Poor Thin Film Quality from Spin Coating
| Symptom | Possible Cause | Suggested Action |
| "Comets" or particles in the film | Particulate contamination | Filter the polymer solution through a PTFE syringe filter (e.g., 0.22 µm) immediately before spin coating. Ensure the substrate is impeccably clean and work in a clean environment. |
| Pinholes or dewetting | Poor substrate wetting | Ensure the substrate is properly cleaned (e.g., with piranha solution, followed by DI water rinse and drying). Consider a surface treatment (e.g., HMDS or OTS) to modify the surface energy. |
| Non-uniform thickness (e.g., "chuck marks") | Thermal mismatch or vacuum issues | Ensure the substrate and the spin coater chuck are at the same temperature. Check the vacuum seal of the chuck. |
| Thick edges ("edge bead") | Surface tension effects | After spin coating, carefully remove the edge bead using a swab dipped in a suitable solvent before annealing. Optimize the spin speed and acceleration. |
| Striations in the film | Inconsistent solvent evaporation | Optimize the spin speed and duration. Ensure the spin coater's exhaust system provides a consistent, gentle airflow. |
Data Presentation
Table 1: Charge Mobility of 1,6-Methano[4]annulene-DPP Copolymers
| Polymer Name | Heteroaromatic Unit | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Method |
| P(M10A-DPP-T2) | Thiophene | 1.6 × 10⁻⁴ | OFET |
| P(M10A-DPP-TF) | Thiophene/Furan (1:1) | 4.9 × 10⁻⁴ | OFET |
| P(M10A-DPP-F2) | Furan | 7.0 × 10⁻⁴ | OFET |
| Data sourced from Streifel, B. C., et al., J. Mater. Chem. C., 2014, 2, 7851-7858.[5] |
Experimental Protocols
Protocol 1: Synthesis of P(M10A-DPP-F2) via Stille Polycondensation
This protocol is a representative procedure based on the synthesis of similar polymers.[5]
Materials:
-
Monomer 1: Dibrominated 1,6-methano[4]annulene derivative
-
Monomer 2: Distannylated furan-flanked diketopyrrolopyrrole (DPP) derivative
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Solvent: Anhydrous, degassed toluene
Procedure:
-
Monomer Preparation: In a glovebox, add equimolar amounts of the dibrominated 1,6-methano[4]annulene monomer and the distannylated DPP-furan monomer to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial inside the glovebox, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) in a small amount of anhydrous toluene.
-
Reaction Setup: Add anhydrous, degassed toluene to the Schlenk flask containing the monomers to achieve a monomer concentration of approximately 10-20 mg/mL.
-
Polymerization: Add the catalyst solution to the monomer mixture. Seal the flask, remove it from the glovebox, and heat the reaction mixture at 90-110 °C with vigorous stirring under an inert atmosphere (Argon) for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol (B129727) with stirring. The polymer will precipitate.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Purify the polymer using Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Extract the final polymer product with a good solvent (e.g., chloroform (B151607) or chlorobenzene).
-
Precipitate the purified polymer again in methanol, collect by filtration, and dry under vacuum.
-
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
Materials:
-
Substrate: Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric).
-
Polymer solution: 5-10 mg/mL of the 1,6-methanoannulene polymer in a suitable solvent (e.g., chloroform, o-dichlorobenzene).
-
Source/Drain Electrodes: Gold (Au)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS) by vapor deposition or solution immersion. This creates a hydrophobic surface that can promote better polymer film morphology.
-
-
Semiconductor Deposition:
-
Filter the polymer solution through a 0.22 µm PTFE filter.
-
Spin-coat the polymer solution onto the prepared substrate at 1000-3000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 80-120 °C) for 10-30 minutes inside a nitrogen-filled glovebox to remove residual solvent.
-
-
Electrode Deposition:
-
Using a shadow mask to define the source and drain electrodes, thermally evaporate a 50 nm layer of gold (Au) onto the polymer film. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Transfer the completed device to a probe station inside a glovebox or in a vacuum.
-
Measure the output (IDS vs. VDS) and transfer (IDS vs. VG) characteristics using a semiconductor parameter analyzer.
-
Calculate the charge carrier mobility in the saturation regime using the standard FET equation.
-
Visualizations
Caption: General structure of a 1,6-methanoannulene-DPP copolymer.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaromatic variation in amorphous 1,6-methano[10]annulene-based charge-transporting organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Aromaticity of 1,6-Methanoannulene, Benzene, and Naphthalene
A Comparative Analysis of the Aromaticity of 1,6-Methano[1]annulene, Benzene (B151609), and Naphthalene (B1677914)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aromaticity of 1,6-methano[1]annulene against the archetypal aromatic compounds, benzene and naphthalene. The assessment is based on key experimental and computational indicators of aromaticity, including resonance energy, bond lengths, and nucleus-independent chemical shifts (NICS).
Introduction to Aromaticity
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. This stability profoundly influences a molecule's structure, reactivity, and spectroscopic properties. Benzene is the quintessential aromatic compound, serving as a benchmark for aromatic character. Naphthalene, a polycyclic aromatic hydrocarbon, provides a point of comparison for fused-ring systems. 1,6-Methano[1]annulene, a bridged annulene, presents an interesting case study due to its non-planar geometry, which challenges the classical requirements for aromaticity.[2]
Quantitative Comparison of Aromaticity Indicators
The following table summarizes key experimental and computational data that serve as indicators of the aromatic character of 1,6-methano[1]annulene, benzene, and naphthalene.
| Aromaticity Indicator | 1,6-Methano[1]annulene | Benzene | Naphthalene |
| Resonance Energy (kcal/mol) | < 61 (Relatively low aromatic stabilization energy)[3][4] | 36.0[5] | 61.0[5] |
| C-C Bond Lengths (Å) | 1.383 - 1.411[6] | 1.397[7] | 1.361 - 1.425[7][8] |
| ¹H NMR Chemical Shifts (ppm) | Peripheral: 6.8-7.5, Bridge: -0.5[1] | 7.26[6] | α-protons: ~7.84, β-protons: ~7.48[9] |
| NICS(1) (ppm) | Not reliable due to bridge interference[10] | -10.2 to -10.6[11][12] | -10.8 (per ring)[11] |
Discussion of Aromaticity Comparison
The data presented above indicates a clear trend in aromaticity: Benzene > Naphthalene > 1,6-Methano[1]annulene .
-
Benzene exhibits the highest degree of aromaticity, as evidenced by its substantial resonance energy, uniform C-C bond lengths, and significantly negative NICS value.
-
Naphthalene is also highly aromatic, with a larger total resonance energy than benzene, though the resonance energy per π electron is comparable.[5] Its non-uniform bond lengths indicate some degree of π-electron localization compared to benzene.[10] The NICS value per ring is similar to that of benzene, confirming its strong aromatic character.[11]
-
1,6-Methano[1]annulene is considered aromatic, but to a lesser extent than benzene and naphthalene.[4] While it has 10 π-electrons, satisfying Hückel's rule, the methylene (B1212753) bridge forces the annulene ring into a non-planar conformation.[2] Despite this, experimental evidence such as the similarity in C-C bond lengths and the observation of a diamagnetic ring current in its ¹H NMR spectrum confirm its aromatic nature.[4] However, its resonance energy is noted to be lower than that of naphthalene, indicating a lesser degree of aromatic stabilization.[4] Computational NICS values are considered unreliable for this molecule due to the distorting effect of the methylene bridge.[10]
Figure 1. Comparison of Aromaticity Indicators.
Experimental and Computational Protocols
Determination of Resonance Energy by Calorimetry
Resonance energy is experimentally determined by comparing the heat of hydrogenation or combustion of the aromatic compound with that of a hypothetical, non-aromatic analogue.
Workflow:
Figure 2. Workflow for Resonance Energy Determination.
-
Sample Preparation: A known mass of the solid or liquid sample is placed in a sample holder within a bomb calorimeter.
-
Combustion: The bomb is sealed, pressurized with oxygen, and the sample is ignited. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Calculation of Experimental Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
Calculation of Theoretical Enthalpy of Combustion: The enthalpy of combustion for a hypothetical non-aromatic analogue (e.g., cyclohexatriene for benzene) is calculated based on the heats of combustion of related non-aromatic compounds.
-
Determination of Resonance Energy: The resonance energy is the difference between the theoretical and experimental enthalpies of combustion.[3][5][13]
Determination of Bond Lengths by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.
Workflow:
Figure 3. Workflow for Bond Length Determination by XRD.
-
Crystal Growth: A high-quality single crystal of the compound of interest is grown.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The diffraction pattern is used to determine the electron density distribution within the crystal, from which an initial model of the molecular structure is built.
-
Structure Refinement: The atomic coordinates and other parameters are refined to obtain the best fit between the calculated and observed diffraction data. This process yields highly precise bond lengths and angles.[7][8]
Computational Protocol for Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method used to assess the magnetic properties of a molecule, which are indicative of aromaticity. A negative NICS value at the center of a ring suggests a diatropic ring current and aromatic character.
Workflow:
Figure 4. Workflow for NICS Calculation.
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable level of quantum chemical theory (e.g., Density Functional Theory - DFT).
-
NICS Point Definition: A "ghost" atom (typically a Bq atom with no electrons, protons, or neutrons) is placed at a point of interest, usually the geometric center of the ring (for NICS(0)) or 1 Å above the plane of the ring (for NICS(1)).
-
Magnetic Shielding Calculation: The magnetic shielding tensor at the position of the ghost atom is calculated in the presence of an external magnetic field.
-
NICS Value Determination: The NICS value is the negative of the isotropic magnetic shielding constant. A more negative value generally indicates a stronger aromatic character.[12]
Conclusion
The comparative analysis of 1,6-methano[1]annulene with benzene and naphthalene reveals a nuanced landscape of aromaticity. While benzene remains the paragon of aromaticity, naphthalene demonstrates that this property is retained in fused ring systems, albeit with some electronic redistribution. 1,6-Methano[1]annulene is a testament to the robustness of aromaticity, which can persist even in the presence of significant geometric distortions from planarity. For professionals in drug development and materials science, understanding these gradations in aromatic character is crucial for predicting molecular stability, reactivity, and intermolecular interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclodecapentaene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. scribd.com [scribd.com]
- 9. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 10. Aromaticity and Homoaromaticity in Methano[10]annulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. poranne-group.github.io [poranne-group.github.io]
- 13. youtube.com [youtube.com]
A Comparative Computational Analysis of the Electronic Properties of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene and Other Non-Benzenoid Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational comparison of the electronic properties of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, also known as 1,6-methano[1]annulene, with other key non-benzenoid aromatic and anti-aromatic systems: azulene (B44059) and pentalene (B1231599). The analysis focuses on data obtained from Density Functional Theory (DFT) calculations to elucidate differences in stability, aromaticity, and frontier molecular orbital energies.
Introduction
This compound is a bridged[1]annulene that, despite its non-planar structure, exhibits aromatic character due to its 10 π-electron system, conforming to Hückel's rule.[2] Understanding its electronic properties is crucial for its potential applications in materials science and as a structural motif in medicinal chemistry.[3] This guide compares its computed electronic characteristics with those of its structural isomers, 1,4- and 1,5-methano[1]annulene, as well as the isomeric non-benzenoid aromatic hydrocarbon, azulene, and the anti-aromatic hydrocarbon, pentalene.
Relative Stability and Electronic Properties
The relative stability of this compound and its isomers has been evaluated computationally. The data, summarized in the table below, indicates that the 1,6-bridged isomer is the most stable.
Table 1: Comparison of Relative Energies and HOMO-LUMO Gaps
| Compound | Trivial Name | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Computational Method |
| This compound | 1,6-Methano[1]annulene | 0.00 | 4.83 (calculated for naphthalene) | B3LYP/6-311+G(d,p) (Energy) / B3LYP/6-31G(d,p) (Gap) |
| Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene | 1,5-Methano[1]annulene | 11.23 | Not Available | B3LYP/6-311+G(d,p) |
| Isomer of Methano[1]annulene | 1,4-Methano[1]annulene | 24.02 | Not Available | B3LYP/6-311+G(d,p) |
| Azulene | Azulene | - | 3.324 | B3LYP/6-31(d,p) |
| Pentalene | Pentalene | - | Small (not specified) | EOM-DLPNO-CCSD (qualitative) |
Note: A direct comparison of HOMO-LUMO gaps is challenging due to the use of different basis sets in the cited literature. The value for naphthalene (B1677914) is provided as a reference for a related aromatic system, calculated at a similar level of theory.
Aromaticity Analysis
Aromaticity is a key concept in understanding the stability and reactivity of these molecules. Various computational indices are used to quantify the degree of aromaticity.
Table 2: Comparison of Aromaticity Indices
| Compound | HOMA | Magnetic Susceptibility (χM) | Resonance Energy (RE) (kcal/mol) | Aromaticity Characterization |
| This compound | 0.83 | -11.9 | 23.5 | Strongly Aromatic |
| Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene | 0.85 | -12.3 | 24.2 | Strongly Aromatic |
| Isomer of Methano[1]annulene | 0.65 | -8.9 | 17.5 | Fairly Aromatic |
| Azulene | - | - | - | Aromatic |
| Pentalene | - | - | - | Antiaromatic |
Data for methano[1]annulene isomers are from calculations at the B3LYP/6-311+G(d,p) level.[4]
It is important to note that the Nucleus-Independent Chemical Shift (NICS), a common magnetic criterion for aromaticity, is not considered a reliable indicator for these bridged systems due to the interference of the bridge atoms.[4]
Experimental and Computational Protocols
Computational Methodology for Methano[1]annulene Isomers
The geometric and electronic properties of 1,4-, 1,5-, and 1,6-methano[1]annulene were determined using Density Functional Theory (DFT).
-
Software: Gaussian 03
-
Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311+G(d,p).
-
Geometry Optimization: Geometries were fully optimized without symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to minima on the potential energy surface.
-
Aromaticity Indices:
-
HOMA (Harmonic Oscillator Model of Aromaticity): Calculated from the optimized geometries.
-
Magnetic Susceptibility (χM): Calculated using the CSGT (Continuous Set of Gauge Transformations) method.
-
Resonance Energy (RE): Estimated using homodesmotic reactions.[4]
-
Computational Methodology for Azulene
The electronic properties of azulene were investigated using DFT.
-
Functional: B3LYP
-
Basis Set: 6-31(d,p)
-
Properties Calculated: Optimized structure, total energies, electronic states, HOMO-LUMO gap, ionization potential, and electron affinity.[5]
Computational Methodology for Pentalene
The electronic structure of pentalene was studied using high-level ab initio methods.
-
Method: Equation-of-motion coupled-cluster with singles and doubles and perturbative triples, with domain-based local pair natural orbitals (EOM-DLPNO-CCSD).
-
Properties Calculated: Vertical valence ionization energies and HOMO-LUMO gaps.
Visualizations
Molecular Structures
The logical relationship between the studied non-benzenoid hydrocarbons is their classification based on aromaticity.
Caption: Classification of studied non-benzenoid hydrocarbons.
Computational Workflow
A generalized workflow for the computational analysis of the electronic properties of these molecules is depicted below.
Caption: Generalized workflow for computational analysis.
References
NICS (Nucleus-Independent Chemical Shift) analysis of 1,6-Methanoannulene aromaticity
A Comparative Guide to the Aromaticity of 1,6-Methano[1]annulene using NICS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aromaticity of 1,6-methano[1]annulene, with a focus on the application and limitations of Nucleus-Independent Chemical Shift (NICS) analysis. While 1,6-methano[1]annulene is widely recognized as an aromatic compound, this guide will delve into the complexities of quantifying this property using NICS and present alternative computational and experimental evidence.
Introduction to 1,6-Methano[1]annulene and Aromaticity
1,6-Methano[1]annulene is a bridged annulene containing a 10 π-electron system, which, according to Hückel's rule (4n+2 π electrons, where n=2), should exhibit aromatic character. Despite its non-planar structure enforced by the methylene (B1212753) bridge, experimental evidence has long supported its classification as an aromatic molecule[2]. Aromaticity is a key concept in chemistry, influencing the stability, reactivity, and magnetic properties of cyclic molecules.
NICS Analysis: A Powerful Tool with Limitations
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to gauge the aromaticity of a molecule. It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or at a certain distance above it (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.
However, for bridged annulenes like 1,6-methano[1]annulene, standard NICS calculations can be misleading. Several studies have highlighted that the electronic contributions of the bridging atoms can interfere with the NICS values, making them unreliable for directly quantifying the aromaticity of the π-system[3][4][5].
Quantitative Assessment of Aromaticity
Due to the challenges with standard NICS calculations for 1,6-methano[1]annulene, a direct quantitative comparison of its NICS values with planar aromatic systems like benzene (B151609) can be problematic. The scientific literature emphasizes the use of a combination of different theoretical and experimental methods to assess its aromaticity.
Table 1: Comparison of Aromaticity Indicators for 1,6-Methano[1]annulene and Reference Compounds
| Compound | Aromaticity Status | NICS(0) (ppm) | NICS(1) (ppm) | Other Aromaticity Indicators |
| Benzene | Aromatic | -7.0 to -10.0 | -10.0 to -13.0 | Significant resonance energy, equalized bond lengths, diatropic ring current in ¹H NMR |
| Cyclobutadiene (B73232) | Antiaromatic | +18.0 to +28.0 | +25.0 to +35.0 | High reactivity, alternating bond lengths, paratropic ring current |
| 1,6-Methano[1]annulene | Aromatic | Unreliable due to bridge interference[3][4][5] | Unreliable due to bridge interference[3][4][5] | - Magnetic Susceptibility: Shows exalted diamagnetic susceptibility.- HOMA (Harmonic Oscillator Model of Aromaticity): Indicates significant aromatic character.- Resonance Energy: Possesses a significant resonance energy, though less than naphthalene[2].- ¹H NMR: Exhibits a diatropic ring current with deshielded outer protons and shielded inner bridge protons[2].- Bond Lengths: X-ray crystallography shows a high degree of bond length equalization in the periphery[2]. |
Note: NICS values for benzene and cyclobutadiene can vary depending on the computational method and basis set used.
Experimental and Computational Protocols
Standard NICS Calculation Protocol:
-
Geometry Optimization: The molecular structure is optimized using a suitable quantum chemical method, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to ensure the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
NMR Calculation: A nuclear magnetic shielding calculation is then performed using the Gauge-Independent Atomic Orbital (GIAO) method.
-
NICS Value Determination: A "ghost" atom (a point in space with no nucleus or electrons, often denoted as Bq) is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1 Å for NICS(1)). The NICS value is the negative of the calculated isotropic magnetic shielding for this ghost atom.
Alternative Aromaticity Assessment Protocols for 1,6-Methano[1]annulene:
-
HOMA (Harmonic Oscillator Model of Aromaticity): This method assesses aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. The closer the HOMA index is to 1, the more aromatic the system.
-
Magnetic Susceptibility Exaltation: This method compares the calculated magnetic susceptibility of the molecule to that of an acyclic reference compound. A negative exaltation (more diamagnetic) is indicative of aromaticity.
-
Dissected NICS Methods: Advanced computational techniques like orbital-dissected NICS can, in principle, separate the contributions of σ and π orbitals to the total NICS value. This could potentially filter out the interference from the σ-framework of the bridge. However, the application of this method to provide a definitive, corrected NICS value for 1,6-methano[1]annulene is not yet well-established in the literature.
Visualizing NICS Analysis and Aromaticity Assessment
The following diagrams illustrate the concept of NICS analysis and the workflow for assessing the aromaticity of a bridged annulene.
Caption: Conceptual diagram of NICS analysis.
Caption: Workflow for assessing the aromaticity of 1,6-methano[1]annulene.
Conclusion
Performance Showdown: 1,6-Methanoannulene Derivatives Enter the Ring with OFET Mainstays Pentacene and Rubrene
For researchers and scientists in drug development and materials science, the quest for novel organic semiconductors for Organic Field-Effect Transistors (OFETs) is relentless. While established materials like pentacene (B32325) and rubrene (B42821) have long dominated the field, a new contender, 1,6-Methanoannulene, is emerging. This guide provides a comprehensive performance comparison of 1,6-Methanoannulene-based materials against these industry standards, supported by experimental data and detailed protocols to inform future research and development.
Recent studies have explored the potential of π-conjugated copolymers incorporating 1,6-methano[1]annulene, a non-benzenoid aromatic hydrocarbon, for use in OFETs. These materials are particularly interesting due to their amorphous nature, which can lead to more uniform thin films, a desirable characteristic for large-area and flexible electronics. This comparison focuses on the performance of amorphous 1,6-methano[1]annulene-diketopyrrolopyrrole (DPP) copolymers and contrasts their key performance metrics with those of solution-processed pentacene and rubrene, two of the most well-studied and highest-performing organic semiconductors.
Head-to-Head Performance: A Quantitative Look
The performance of an OFET is primarily judged by its charge carrier mobility (μ), which dictates the switching speed of the transistor, the on/off current ratio (Ion/Ioff), indicating how effectively the transistor can switch between its on and off states, and the threshold voltage (Vth), the voltage required to turn the transistor on. The following tables summarize the performance of these three classes of materials.
| Material System | Charge Carrier Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Processing Method | Dielectric |
| 1,6-Methano[1]annulene-DPP Copolymers | 1.6 x 10⁻⁴ - 7.0 x 10⁻⁴ | - | - | Solution-processed | SiO₂ |
| Pentacene (solution-processed) | 0.1 - 1.5[2] | > 10⁵ - 10⁸[2] | Near zero to negative values[2] | Solution-processed | SiO₂[2] |
| Rubrene (solution-processed) | 0.1 - 1.36[3] | ~10⁵[4] | - | Solution-processed | SiO₂[3] |
Note: The performance of OFETs is highly dependent on fabrication conditions. The data presented here is for solution-processed devices on silicon dioxide (SiO₂) dielectrics to provide a more direct comparison.
From the data, it is evident that the hole mobility of the currently reported amorphous 1,6-methano[1]annulene-DPP copolymers is several orders of magnitude lower than that of high-performance, solution-processed pentacene and rubrene. While the on/off ratio and threshold voltage for the annulene-based devices were not explicitly detailed in the initial reports, these are critical parameters for practical applications and warrant further investigation.
Diving Deeper: Experimental Protocols
To facilitate reproducible research and fair comparisons, detailed experimental protocols are crucial. Below are outlines of the fabrication and characterization procedures for OFETs based on these materials.
Fabrication of 1,6-Methano[1]annulene-DPP Copolymer OFETs
This protocol is based on the synthesis and characterization of amorphous 1,6-methano[1]annulene-based charge-transporting organic semiconductors.
1. Substrate Preparation:
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the interface quality and promote better film growth.
2. Semiconductor Deposition:
-
The 1,6-methano[1]annulene-DPP copolymer is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene) at a specific concentration.
-
The solution is then deposited onto the prepared substrate using a solution-processing technique like spin-coating.
-
The coated substrate is subsequently annealed at an elevated temperature to remove residual solvent and improve the molecular ordering within the film.
3. Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au), are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
Fabrication of Solution-Processed Pentacene OFETs
A representative protocol for fabricating solution-processed pentacene OFETs on a SiO₂ dielectric.
1. Substrate Preparation:
-
Similar to the protocol for the annulene-based devices, heavily doped silicon wafers with a SiO₂ layer are used.
-
Substrates are rigorously cleaned using a standard RCA cleaning procedure or piranha solution, followed by treatment with an OTS SAM to create a hydrophobic surface.
2. Semiconductor Deposition:
-
A soluble derivative of pentacene, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), is dissolved in an organic solvent like toluene (B28343) or anisole.
-
The solution is deposited via spin-coating, drop-casting, or other solution-shearing techniques to form a crystalline thin film.
-
The film is then annealed to enhance crystallinity and improve device performance.
3. Electrode Deposition:
-
Gold source and drain electrodes are thermally evaporated onto the pentacene film through a shadow mask to complete the top-contact, bottom-gate device structure.
Fabrication of Solution-Processed Rubrene OFETs
A general protocol for the fabrication of solution-processed rubrene OFETs.
1. Substrate Preparation:
-
Doped silicon wafers with a SiO₂ gate dielectric are prepared and cleaned using a similar procedure as for pentacene OFETs. Surface treatment with an OTS SAM is also commonly employed.
2. Semiconductor Deposition:
-
Rubrene is dissolved in a high-boiling-point solvent such as o-dichlorobenzene at an elevated temperature.
-
The hot solution is then drop-cast or spin-coated onto the heated substrate.
-
A solvent-vapor annealing step may be employed to promote the growth of large crystalline domains.
3. Electrode Deposition:
-
Top-contact gold electrodes are deposited by thermal evaporation through a shadow mask.
Experimental Workflows and Logical Relationships
To visualize the fabrication and characterization processes, the following diagrams are provided in the DOT language for Graphviz.
References
Validating experimental results of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene with theoretical models
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure and properties is paramount. This guide provides a comprehensive comparison of experimental results for Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, also known as 1,6-methano[1]annulene, with predictions from various theoretical models. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key workflows, this document aims to facilitate a clearer understanding of this unique aromatic system.
This compound is a fascinating non-planar aromatic hydrocarbon that has served as a benchmark for understanding aromaticity and the predictive power of theoretical models. Its bridged structure enforces a unique geometry that challenges computational methods to accurately reproduce its electronic and structural characteristics. This guide delves into a comparative analysis of its key properties, offering insights into the strengths and limitations of different theoretical approaches.
Structural Parameters: A Tale of Two Methods
The geometry of this compound has been precisely determined by X-ray crystallography, providing a solid experimental foundation for comparison with theoretical models. Density Functional Theory (DFT) and higher-level ab initio methods have been employed to predict its structure, with varying degrees of accuracy.
Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å)
| Bond | X-ray Crystallography[2] | DFT (B3LYP/6-31G**)[3] | CASPT2[4][5][6] |
| C1-C2 | 1.393 | 1.395 | - |
| C2-C3 | 1.407 | 1.409 | - |
| C3-C4 | 1.383 | 1.386 | - |
| C1-C6 | 2.235 | - | - |
| C1-C10 | 1.411 | 1.413 | - |
| C1-C11 | 1.520 | 1.523 | - |
Spectroscopic Fingerprints: Unraveling the Electronic Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The aromatic nature of this compound is evident in its ¹H NMR spectrum, which shows deshielded peripheral protons and a shielded methylene (B1212753) bridge proton, a hallmark of a diatropic ring current.[7] Theoretical calculations of NMR chemical shifts provide a direct comparison with experimental data.
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental[7] | DFT (ωB97XD/TZVP) |
| H2/H5/H7/H10 | 7.1 - 7.3 | - |
| H3/H4/H8/H9 | 7.1 - 7.3 | - |
| H11 (anti) | -0.5 | - |
| H11 (syn) | -0.5 | - |
Note: Specific calculated values for each proton were not available in the searched literature at this level of theory.
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental[5] | DFT (GIAO-CCSD(T))[8] |
| C1/C6 | 113.8 | - |
| C2/C5/C7/C10 | 127.5 | - |
| C3/C4/C8/H9 | 127.9 | - |
| C11 | 35.5 | - |
Vibrational Analysis: Probing Molecular Motions
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of a molecule. The experimental vibrational frequencies of this compound have been compared with those calculated using DFT, showing good agreement after applying appropriate scaling factors.[3]
Table 4: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (IR/Raman)[3] | DFT (B3LYP/6-31G**) (Scaled)[3] |
| C-H stretch (aromatic) | ~3030 | ~3030 |
| C=C stretch (aromatic ring) | 1600 - 1450 | 1600 - 1450 |
| CH₂ bend | ~1440 | ~1440 |
Thermochemical Properties: A Measure of Stability
The thermodynamic stability of this compound can be assessed through its enthalpy of formation. Experimental values can be compared with those obtained from theoretical calculations.
Table 5: Comparison of Experimental and Theoretical Thermochemical Data (kJ/mol)
| Property | Experimental[1][9] | Theoretical |
| Enthalpy of formation (gas) | 315 ± 3 | - |
Note: Specific theoretical values for the enthalpy of formation were not found in the initial search results.
Experimental Protocols
A summary of the general methodologies employed to obtain the experimental data is provided below.
X-ray Crystallography
Single crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystalline state. A suitable crystal of this compound is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure and refine the atomic positions and bond lengths.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For ¹H NMR, standard pulse sequences are used to obtain the spectrum, which is then referenced to an internal standard like tetramethylsilane (B1202638) (TMS). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum and enhance the signal-to-noise ratio.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The instrument measures the absorption of infrared radiation at different frequencies, corresponding to the vibrational modes of the molecule. Raman spectra are complementary to IR spectra and are obtained by scattering monochromatic laser light off the sample and analyzing the frequency of the scattered light.
Theoretical Modeling Workflow
The process of validating experimental results with theoretical models follows a logical workflow. This can be visualized as a flowchart, outlining the key steps from initial hypothesis to final comparison and refinement.
References
- 1. This compound [webbook.nist.gov]
- 2. organic chemistry - How do I visualise this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.smu.edu [s3.smu.edu]
- 5. 11,11-dimethyl-1,6-methano[10]annulene--an annulene with an ultralong CC bond or a fluxional molecule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,6-Methano(10)annulene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CAS 2443-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Structural and Stability Comparison: The Role of the Bridge
A Comparative Study of Bridged vs. Non-Bridged Annulenes for Researchers, Scientists, and Drug Development Professionals
Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have long intrigued chemists due to their potential for aromaticity, a key factor influencing molecular stability and reactivity. While non-bridged annulenes often struggle to adopt the planar conformation necessary for aromaticity due to steric hindrance, bridged annulenes enforce planarity, offering a unique platform to study the principles of aromaticity. This guide provides a detailed comparison of bridged and non-bridged annulenes, supported by experimental data and methodologies.
The introduction of a bridge across the annulene ring has profound consequences for its structure and stability. In non-bridged annulenes, particularly those with ten or more π-electrons, steric interactions between inner hydrogen atoms prevent the ring from achieving planarity.[1] This deviation from planarity disrupts the continuous overlap of p-orbitals, hindering the delocalization of π-electrons and diminishing or eliminating aromatic character.[2][3] For instance,[4]annulene is non-aromatic due to its non-planar conformation.[2]
Bridged annulenes, by physically pulling the ring into a more planar arrangement, overcome this steric hindrance.[1][2] This enforced planarity facilitates π-electron delocalization, leading to enhanced aromatic stabilization.[2][5] The result is a significant increase in stability compared to their non-bridged counterparts.
Aromaticity: A Quantitative Look
Aromaticity can be quantified using several experimental and computational metrics, including Bond Length Alternation (BLA), Nucleus-Independent Chemical Shift (NICS), and Resonance Energy.
Bond Length Alternation (BLA): In aromatic compounds, the delocalization of π-electrons leads to an equalization of carbon-carbon bond lengths. Conversely, non-aromatic or anti-aromatic systems exhibit significant alternation between single and double bond lengths.[6][7]
Nucleus-Independent Chemical Shift (NICS): NICS is a computational method used to measure the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity.[8]
Resonance Energy: This value quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. Aromatic compounds have a significant positive resonance energy.[9]
| Annulene | Type | BLA (Å) | NICS(0) (ppm) | Resonance Energy (kcal/mol) | Aromaticity |
| [4]Annulene | Non-Bridged | Significant | ~ -1.0 | Low | Non-Aromatic |
| 1,6-Methano[4]annulene | Bridged | Low | ~ -8.0 | High | Aromatic |
| [5]Annulene | Non-Bridged | 1.35-1.41[9] | ~ -2.5 | Moderate | Aromatic (some isomers)[9] |
| syn-1,6:8,13-Bismethano[5]annulene | Bridged | Low | ~ -10.0 | High | Aromatic |
| [10]Annulene | Non-Bridged | Significant (C-C: 1.46, C=C: 1.34)[9] | ~ +5.0 | - | Non-Aromatic[9] |
| [11]Annulene | Non-Bridged | Low | ~ -11.5 | 37[9] | Aromatic[9] |
| Tri-bridged[11]Annulene | Bridged | Very Low | Significantly Negative | Higher than[11]annulene | Highly Aromatic[12] |
Reactivity: The Impact of Aromaticity
The enhanced aromaticity of bridged annulenes directly influences their chemical reactivity. Aromatic compounds tend to undergo substitution reactions that preserve the stable aromatic system, whereas non-aromatic and anti-aromatic compounds are more prone to addition reactions that disrupt the π-system.[2]
For example, 1,6-methano[4]annulene, a bridged and aromatic annulene, undergoes electrophilic substitution reactions, such as bromination, rather than addition.[13] In contrast, non-aromatic[4]annulene behaves like a typical polyene, readily undergoing addition reactions.
Experimental Protocols
Synthesis of Bridged Annulenes
The synthesis of bridged annulenes often involves multi-step procedures. A general approach is the oxidative coupling of terminal diacetylenes to form a macrocyclic polyacetylene, followed by prototropic rearrangement and partial catalytic hydrogenation.[14] Another strategy involves the use of bicyclic precursors that can be elaborated to introduce the annulene periphery.[4]
Example: Synthesis of 1,6-Methano[4]annulene
A common synthetic route starts from naphthalene, which is reduced to 1,4,5,8-tetrahydronaphthalene. Subsequent carbene addition to the double bonds, followed by thermal rearrangement, leads to the bridged[4]annulene skeleton.
Caption: Synthetic pathway to 1,6-methano[4]annulene.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assessing aromaticity. In aromatic annulenes, the outer protons experience a deshielding effect from the ring current and appear at a high chemical shift (downfield), while the inner protons are shielded and appear at a low chemical shift (upfield), sometimes even at negative ppm values.[8]
X-ray Crystallography: This technique provides precise information about the three-dimensional structure of molecules, including bond lengths and planarity.[15] X-ray crystallographic data is crucial for determining the degree of bond length alternation and confirming the planarity of bridged annulenes.[16][17]
Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods are used to calculate properties like NICS values, resonance energies, and optimized geometries, providing theoretical support for experimental observations.[18][19]
Logical Relationships in Aromaticity
The interplay between structure, electron count, and aromaticity can be visualized as a logical workflow.
Caption: Key requirements for achieving aromaticity.
Signaling Pathways in Drug Development
The distinct electronic and structural properties of bridged annulenes make them interesting scaffolds for drug design. Their rigid, planar structures can be functionalized to interact with specific biological targets. The aromatic core can participate in π-stacking interactions with proteins and nucleic acids, a common binding motif in many drugs.
Caption: Role of bridged annulenes in drug development.
Conclusion
The comparison between bridged and non-bridged annulenes highlights the critical role of molecular geometry in determining aromaticity. By enforcing planarity, bridging transforms otherwise non-aromatic or weakly aromatic annulenes into highly stable, aromatic systems with distinct reactivity. This fundamental understanding is not only crucial for theoretical chemists but also offers valuable insights for medicinal chemists and materials scientists seeking to design novel functional molecules. The predictable structure and tunable electronic properties of bridged annulenes make them promising candidates for further exploration in various scientific disciplines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An approach to the synthesis of bridged annulenes - ePrints Soton [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SFR | e-Content Development Program [sfrcollege.edu.in]
- 10. The aromatic character of [10]annulenes and dicupra[10]annulenes from current density calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 12. A study on the aromatic conjugation pathways and the ring currents of bridged [18]annulenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04193A [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ruppweb.org [ruppweb.org]
- 16. researchgate.net [researchgate.net]
- 17. [16]Annulene: the crystal and molecular structure - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Quest for High-Efficiency Organic Solar Cells: A Comparative Analysis of Leading Non-Fullerene Acceptors
While the exploration of novel organic materials for photovoltaic applications is a continuous endeavor, the promise of 1,6-Methanoannulene and its derivatives in high-efficiency solar cells remains largely uncharted territory in published research. Extensive literature searches have not revealed significant data on the performance of solar cells utilizing 1,6-Methanoannulene as a primary component of the active layer. Therefore, this guide will pivot to a comparative analysis of state-of-the-art, non-fullerene acceptor (NFA)-based organic solar cells (OSCs) that currently define the benchmark for efficiency in the field. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance metrics and experimental protocols for leading alternative material systems, namely PM6:Y6, PTB7-Th:ITIC, and D18:L8-BO.
Benchmarking State-of-the-Art Organic Solar Cells
The field of organic photovoltaics has seen a dramatic increase in power conversion efficiencies (PCEs), largely driven by the development of novel non-fullerene acceptors. These materials offer advantages over traditional fullerene-based acceptors, including tunable energy levels, broader absorption spectra, and enhanced stability. Currently, some of the most successful and widely researched NFA-based systems are centered around the polymer donors PM6, PTB7-Th, and D18, paired with high-performance acceptors like Y6, ITIC, and L8-BO, respectively. These systems have consistently demonstrated PCEs exceeding 17%, with some configurations reaching over 19%.[1][2][3][4]
Comparative Performance Data
The following table summarizes the key performance metrics for these benchmark organic solar cell systems as reported in recent literature.
| Donor:Acceptor System | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| PM6:Y6 | 17.06 | 0.826 | 27.08 | 76.26 |
| PTB7-Th:ITIC | 8.20 | - | - | - |
| D18:L8-BO | 19.65 | - | - | - |
Note: The performance of organic solar cells can vary depending on the specific fabrication conditions, device architecture, and measurement protocols. The data presented here is based on reported high-performing devices and serves as a benchmark.
Experimental Protocols
The fabrication and characterization of high-efficiency organic solar cells require precise control over a series of steps, from substrate cleaning to device testing. Below are generalized experimental protocols for the benchmark systems, based on common practices in the field.
Device Fabrication
A typical fabrication process for these organic solar cells follows a conventional or inverted device architecture. A common conventional structure is ITO/PEDOT:PSS/Active Layer/Electron Transport Layer/Metal Electrode.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and ensure a clean surface.[4]
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed to remove residual solvent.
-
Active Layer Deposition: The donor and acceptor materials (e.g., PM6 and Y6) are dissolved in a suitable organic solvent, such as chloroform (B151607), often with a processing additive like 1-chloronaphthalene (B1664548) (CN).[5] The solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox) to form the bulk heterojunction (BHJ) active layer. The film is typically annealed to optimize its morphology. For the PM6:Y6 system, a common concentration is 16 mg/mL in chloroform with 0.5% v/v of CN, spin-coated at 3000 rpm and annealed at 90°C for 10 minutes.[5]
-
Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer, such as PFN-Br or PDINO, is deposited on top of the active layer.[5] Finally, a metal electrode (e.g., Ag or Al) is thermally evaporated under high vacuum to complete the device.
// Styling edge [color="#4285F4", penwidth=1.5]; node [penwidth=1.5, color="#5F6368"]; } caption: "Experimental workflow for the fabrication and characterization of organic solar cells."
Device Characterization
The performance of the fabricated solar cells is evaluated using several standard techniques:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into the spectral response of the solar cell and can be used to confirm the measured Jsc.
Signaling Pathways in Organic Solar Cells
The operation of a bulk heterojunction organic solar cell involves a series of photophysical processes, from light absorption to charge collection. Understanding these pathways is crucial for optimizing device efficiency.
// Nodes Photon_Absorption [label="1. Photon Absorption\nby Donor/Acceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Exciton_Formation [label="2. Exciton Formation\n(Bound Electron-Hole Pair)", fillcolor="#FBBC05", fontcolor="#202124"]; Exciton_Diffusion [label="3. Exciton Diffusion\nto D-A Interface", fillcolor="#FBBC05", fontcolor="#202124"]; Charge_Separation [label="4. Charge Separation\n(Exciton Dissociation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Charge_Transport [label="5. Charge Transport\n(Electrons in Acceptor,\nHoles in Donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Charge_Collection [label="6. Charge Collection\nat Electrodes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recombination [label="Recombination\n(Loss Pathway)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Photon_Absorption -> Exciton_Formation [color="#4285F4"]; Exciton_Formation -> Exciton_Diffusion [color="#4285F4"]; Exciton_Diffusion -> Charge_Separation [color="#4285F4"]; Charge_Separation -> Charge_Transport [color="#4285F4"]; Charge_Transport -> Charge_Collection [color="#4285F4"];
// Recombination Edges Exciton_Formation -> Recombination [label=" Geminate", color="#EA4335", style=dashed]; Charge_Transport -> Recombination [label=" Bimolecular", color="#EA4335", style=dashed]; } caption: "Key photophysical processes in a bulk heterojunction organic solar cell."
The efficiency of an organic solar cell is ultimately determined by the competition between the charge generation and collection pathways and the recombination loss pathways. Minimizing recombination and optimizing charge transport through material design and morphology control are key strategies for achieving higher power conversion efficiencies.
References
- 1. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 2. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [researching.cn]
- 3. Recent advances in PM6:Y6-based organic solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Cross-Validation of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the spectroscopic data for Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, a unique bridged aromatic compound also known as 1,6-methano[1]annulene. By comparing experimental and calculated spectroscopic data with that of structurally distinct, fluxional molecules—bullvalene (B92710) and semibullvalene—this document offers a detailed analysis for researchers engaged in the characterization of novel organic compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and the comparative fluxional molecules, bullvalene and semiballvalene.
| Spectroscopic Data for this compound | |
| Technique | Observed/Calculated Values |
| ¹H NMR | Vinylic Protons: δ 6.8–7.5 ppm (AA'BB' system); Bridge Protons: δ ~0.5 ppm (singlet)[2] |
| ¹³C NMR | Data not readily available in tabulated experimental form. Aromatic carbons are expected in the δ 120-150 ppm range. |
| Infrared (IR) | The infrared and Raman spectra have been measured and assigned based on density functional theory calculations. Key bands are associated with the bridge and ring modes.[2][3] |
| UV-Vis | The NIST WebBook reports UV/Visible spectral data. |
| Spectroscopic Data for Comparative Molecules | ||
| Molecule | Technique | Observed Values |
| Bullvalene | ¹H NMR | A single sharp peak at ~4.22 ppm at 100 °C due to rapid Cope rearrangement. At room temperature, a broad peak is observed around 5.76 ppm. At very low temperatures, four distinct signals appear.[4][5] |
| ¹³C NMR | At ambient temperatures, a broad hump is observed, which sharpens to a single peak at higher temperatures.[6] | |
| Infrared (IR) | Microwave and vibrational spectral studies have been conducted. | |
| UV-Vis | UV/Visible spectral data is available in the NIST WebBook.[7] | |
| Semibullvalene | ¹H NMR | Exhibits temperature-dependent spectra due to rapid valence tautomerism, even at -110 °C. The proton distribution includes allylic, vinylic, and cyclopropanyl protons. |
| ¹³C NMR | 13C NMR data is available, showing distinct signals for the different carbon environments in its fluxional state.[8] | |
| Infrared (IR) | Calculated CN stretching frequencies for substituted semibullvalenes have been used to identify bishomoaromatic geometries.[9] | |
| UV-Vis | Time-dependent B3LYP/6-31G calculations have been used to predict and confirm long-wavelength absorptions in the UV/Vis spectra of substituted semibullvalenes.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the methodologies for the synthesis of this compound and the general procedures for acquiring the spectroscopic data discussed.
Synthesis of this compound
The synthesis of 1,6-methano[1]annulene is a well-established multi-step procedure detailed in Organic Syntheses.[10] The key steps involve:
-
Birch Reduction of Naphthalene: Naphthalene is reduced to 1,4,5,8-tetrahydronaphthalene (B1617624) (isotetralin).
-
Dichlorocarbene Addition: Isotetralin reacts with dichlorocarbene, generated in situ, to form 11,11-dichlorotricyclo[4.4.1.01,6]undeca-3,8-diene.
-
Reductive Dechlorination: The dichloro intermediate is reduced to tricyclo[4.4.1.01,6]undeca-3,8-diene.
-
Dehydrogenation: The final step involves dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the aromatic 1,6-methano[1]annulene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds involves the following steps:
-
Sample Preparation: A solution of the analyte is prepared by dissolving 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be homogeneous and free of particulate matter.
-
NMR Tube: The solution is transferred to a clean, standard 5 mm NMR tube.
-
Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific sample.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a common technique for identifying functional groups in a molecule.
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples by placing them directly on the ATR crystal.
-
-
Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum is collected first, followed by the sample spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters for characterizing the electronic structure of the molecule.
Visualization of Spectroscopic Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a fundamental process in chemical research.
Caption: Workflow for spectroscopic data cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bullvalene - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. acs.org [acs.org]
- 7. Bullvalene [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. The search for bishomoaromatic semibullvalenes and barbaralanes: computational evidence of their identification by UV/Vis and IR spectroscopy and prediction of the existence of a blue bishomoaromatic semibullvalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A comparative analysis of the synthetic routes to 1,6-Methanoannulene
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 1,6-Methanoannulene, a stable, aromatic[1]annulene, presents a unique bridged bicyclic system that has intrigued chemists for decades. Its synthesis has been approached from different starting points, each with its own set of advantages and challenges. This guide provides a comparative analysis of the two primary synthetic routes to 1,6-methanoannulene, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid in methodological selection.
Comparative Analysis of Synthetic Strategies
The two main strategies for the synthesis of 1,6-methanoannulene begin from fundamentally different precursors: a ten-carbon aromatic system (naphthalene) and a seven-carbon non-aromatic ring (cycloheptatriene).
Route 1: The Classical Vogel Synthesis from Naphthalene (B1677914)
This is the most established and well-documented method for preparing 1,6-methanoannulene.[2] Developed by Emanuel Vogel and his group, this route builds the bridging methylene (B1212753) group onto the pre-formed ten-carbon skeleton of naphthalene. The key steps involve the reduction of the aromatic system, introduction of a single carbon atom via a carbene addition, and subsequent re-aromatization.
Route 2: The Cycloheptatriene-Based Approach
An alternative strategy constructs the ten-membered ring from a seven-membered precursor, cycloheptatriene-1,6-dicarboxaldehyde.[3][4] This approach utilizes a double Wittig-type reaction to build the remaining carbon framework and simultaneously form the bridged system. While this route is elegant in its conception, it has been more commonly applied to the synthesis of substituted derivatives, particularly dicarboximides.[3][4] The conversion of these derivatives to the parent 1,6-methanoannulene is less commonly detailed.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to 1,6-methanoannulene and its derivatives.
| Parameter | Route 1: Vogel Synthesis from Naphthalene | Route 2: Cycloheptatriene-based Synthesis of Dicarboximide Derivative |
| Starting Material | Naphthalene | Cycloheptatriene-1,6-dicarboxaldehyde |
| Overall Yield | ~25-30% | Not directly reported for parent compound; moderate to good for derivatives[4] |
| Number of Steps | 4 | 1 (for the dicarboximide derivative) |
| Key Intermediates | 1,4,5,8-Tetrahydronaphthalene (B1617624), 11,11-Dichlorotricyclo[4.4.1.0¹’⁶]undeca-3,8-diene, Tricyclo[4.4.1.0¹’⁶]undeca-3,8-diene | Not applicable (one-pot for derivative) |
| Reagents & Conditions | Na/NH₃, CHCl₃/KOtBu, Na/NH₃, DDQ | Triphenylphosphorane reagents, acidic or basic conditions[4] |
| Scalability | Demonstrated on a multi-gram scale[2] | Potentially scalable |
| Final Product | 1,6-Methanoannulene | 1,6-Methanoannulene-3,4-dicarboximides |
Experimental Protocols
Route 1: Vogel Synthesis from Naphthalene
This protocol is adapted from the detailed procedure published in Organic Syntheses.[2]
Step 1: Birch Reduction of Naphthalene to 1,4,5,8-Tetrahydronaphthalene (Isotetralin)
-
Procedure: In a three-necked flask fitted with a dry-ice condenser and a stirrer, liquid ammonia (B1221849) (approx. 3 L) is condensed. Sodium metal (192.3 g) is added in portions with vigorous stirring. A solution of naphthalene (192.3 g) in diethyl ether (750 mL) and ethanol (B145695) (600 mL) is then added dropwise over 3 hours to the blue solution at -78 °C. The mixture is stirred for an additional 6 hours. The ammonia is allowed to evaporate overnight. The remaining residue is carefully quenched with methanol (B129727) and then water. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Recrystallization from methanol affords 1,4,5,8-tetrahydronaphthalene.
-
Yield: 75-80%
Step 2: Dichlorocarbene Addition to form 11,11-Dichlorotricyclo[4.4.1.0¹’⁶]undeca-3,8-diene
-
Procedure: A solution of 1,4,5,8-tetrahydronaphthalene (132.2 g) in anhydrous ether (500 mL) is cooled to -30 °C. A solution of potassium tert-butoxide (112.2 g) in tert-butanol (B103910) (200 mL) is added. A solution of chloroform (B151607) (119.5 g) in ether (150 mL) is then added dropwise over 90 minutes, maintaining the temperature at -30 °C. After stirring for an additional 30 minutes, water is added to dissolve the salts. The organic layer is separated, washed, dried, and concentrated. The product is purified by distillation and recrystallization from methanol.
-
Yield: 40-45%
Step 3: Reduction of the Dichloride to Tricyclo[4.4.1.0¹’⁶]undeca-3,8-diene
-
Procedure: In a flask set up for ammonia condensation as in Step 1, liquid ammonia (approx. 2 L) is collected. Sodium (46.0 g) is added in portions. A solution of the dichloride from Step 2 (87.0 g) in anhydrous ether (500 mL) is added dropwise. The mixture is stirred, and the ammonia is allowed to evaporate overnight. The reaction is quenched with methanol and water. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. The product is purified by distillation.
-
Yield: 85-90%
Step 4: Dehydrogenation to 1,6-Methanoannulene
-
Procedure: A solution of the diene from Step 3 (43.8 g) in anhydrous dioxane (750 mL) is prepared. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 136.2 g) and glacial acetic acid (10 mL) are added. The mixture is heated under reflux for 5 hours. The solvent is partially removed by distillation. The residue is cooled, and n-hexane is added. The precipitated hydroquinone (B1673460) is filtered off. The filtrate is washed, dried, and concentrated. The product is purified by chromatography on alumina.
-
Yield: 70-75%
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to 1,6-methanoannulene and its derivatives.
Caption: Comparative workflow of the Vogel and Cycloheptatriene-based synthetic routes.
Conclusion
The classical Vogel synthesis starting from naphthalene remains the most practical and well-established method for the preparation of 1,6-methanoannulene, with detailed procedures and reliable yields. It is a multi-step process but has been proven to be scalable. The cycloheptatriene-based approach offers a more convergent and elegant route to the core skeleton of 1,6-methanoannulene, particularly for the synthesis of dicarboximide derivatives in a single step. Further research into the efficient conversion of these derivatives to the parent annulene could enhance the utility of this alternative strategy. The choice of synthetic route will ultimately depend on the specific goals of the research, including the desired scale, the need for specific substitutions, and the available starting materials and reagents.
References
Safety Operating Guide
Proper Disposal of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, a non-halogenated aromatic hydrocarbon.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from general best practices for the disposal of chemicals with similar properties. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Logistical Information
Hazard Identification:
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation.
Spill Response:
In the event of a spill, immediate action is necessary to mitigate risks:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and any contaminated items into a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Operational and Disposal Plan
The proper disposal of this compound waste is critical to ensure laboratory safety and environmental protection.
Waste Collection and Segregation:
-
Waste Container: All waste containing this compound, including unused product, solutions, and contaminated labware, must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with aromatic hydrocarbons (e.g., glass or a suitable plastic).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Flammable," "Irritant").
-
Segregation: This waste stream must be segregated from other chemical waste, particularly from halogenated solvents, strong oxidizing agents, and aqueous waste.
Storage:
-
Waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
Secondary containment should be used to mitigate the impact of potential leaks.
Disposal Method:
-
Incineration: The recommended method for the disposal of non-halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste disposal facility.
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₁H₁₀ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 324.9 °C at 760 mmHg |
| Flash Point | 116.2 °C |
| Synonyms | 1,6-Methano[1]annulene |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (also known as 1,6-Methano[1]annulene). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of handling polycyclic aromatic hydrocarbons (PAHs) and related hazardous organic compounds. A thorough risk assessment should be conducted before beginning any work.
I. Pre-Operational Safety and Planning
Before handling this compound, a comprehensive operational and safety plan must be established. This includes understanding the potential hazards, ensuring the availability of appropriate personal protective equipment (PPE), and having a clear emergency and disposal plan.
Key Pre-Operational Steps:
-
Risk Assessment: Conduct a thorough risk assessment for all planned experiments. This should identify potential hazards, exposure routes, and necessary control measures.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and properly fitted.
-
Emergency Preparedness: Locate and verify the functionality of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Waste Management: Establish a designated and properly labeled waste container for chemical waste.
II. Personal Protective Equipment (PPE)
Given that this compound is a polycyclic aromatic hydrocarbon, it should be handled with caution to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Respiratory Protection | A properly fitted respirator with organic vapor cartridges (e.g., N95) may be necessary, especially when handling powders or in poorly ventilated areas.[2] | To prevent inhalation of vapors or aerosols. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental splashes. |
| Face Protection | A face shield should be used in addition to goggles when there is a significant risk of splashing. | To provide full-face protection. |
III. Handling and Operational Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated work area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid creating dust.
-
-
In Solution:
-
When working with the compound in solution, use a syringe or cannula for transfers to minimize exposure to vapors.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling:
-
Thoroughly clean all work surfaces after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
IV. Spill and Emergency Procedures
In the event of a spill or other emergency, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-Up:
-
Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
Emergency Contact:
-
In case of fire, use a CO2 or dry chemical fire extinguisher.
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water.
-
In case of eye contact, flush with water for at least 15 minutes at an eyewash station and seek medical attention.
V. Disposal Plan
All waste containing this compound, including contaminated lab supplies and cleaning materials, must be disposed of as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area until it is collected by the institution's EHS department.
-
Collection: Follow institutional guidelines for the collection and disposal of hazardous chemical waste.
VI. Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
